Methyl 4-(3,4-diaminophenoxy)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(3,4-diaminophenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)9-2-4-10(5-3-9)19-11-6-7-12(15)13(16)8-11/h2-8H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUMYACJZGHRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377223 | |
| Record name | Methyl 4-(3,4-diaminophenoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24002-80-0 | |
| Record name | Methyl 4-(3,4-diaminophenoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 4-(3,4-diaminophenoxy)benzoate: A Comprehensive Technical Guide for Advanced Research and Development
CAS Number: 24002-80-0
Introduction: Unveiling a Key Building Block for High-Performance Polymers
Methyl 4-(3,4-diaminophenoxy)benzoate is an aromatic diamine ester that has garnered significant interest within the scientific community, particularly in the fields of polymer chemistry and materials science. Its unique molecular architecture, featuring a rigid aromatic backbone, reactive amine functionalities, and an ether linkage, makes it a valuable monomer for the synthesis of high-performance polymers such as polyimides and polybenzimidazoles. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, rendering them indispensable in demanding applications across the aerospace, electronics, and automotive industries.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of Methyl 4-(3,4-diaminophenoxy)benzoate, from its fundamental physicochemical properties to its synthesis and applications. The information presented herein is curated to facilitate its effective utilization in the laboratory and to inspire further innovation in the development of advanced materials.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of Methyl 4-(3,4-diaminophenoxy)benzoate is paramount for its successful application. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 24002-80-0 | [1] |
| Molecular Formula | C₁₄H₁₄N₂O₃ | [1] |
| Molecular Weight | 258.27 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder | General knowledge |
| Melting Point | 92-95 °C | [2] |
| Boiling Point (Predicted) | 434.9 ± 40.0 °C | [2] |
| Density (Predicted) | 1.275 ± 0.06 g/cm³ | [2] |
| SMILES Code | O=C(OC)C1=CC=C(OC2=CC=C(N)C(N)=C2)C=C1 | [1] |
The presence of two primary amine groups makes this molecule an excellent nucleophile, ideal for polymerization reactions with electrophilic monomers like dianhydrides. The ether linkage imparts a degree of flexibility to the polymer backbone, which can enhance solubility and processability without significantly compromising thermal stability.
Synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate: A Two-Step Approach
The synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate is typically achieved through a robust and well-established two-step process. This methodology involves the initial formation of a dinitro intermediate via a nucleophilic aromatic substitution reaction, followed by the catalytic reduction of the nitro groups to the desired diamine.
Caption: Synthetic pathway for Methyl 4-(3,4-diaminophenoxy)benzoate.
Step 1: Synthesis of Methyl 4-(3,4-dinitrophenoxy)benzoate
The first step involves a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis. In this reaction, the phenoxide ion of methyl 4-hydroxybenzoate attacks the electron-deficient aromatic ring of 4-fluoro-1,2-dinitrobenzene, displacing the fluoride ion.
Experimental Protocol:
-
To a stirred solution of methyl 4-hydroxybenzoate (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Heat the mixture to approximately 80-100 °C to facilitate the formation of the phenoxide.
-
Slowly add a solution of 4-fluoro-1,2-dinitrobenzene (1 equivalent) in DMF to the reaction mixture.
-
Maintain the reaction at an elevated temperature (e.g., 120-140 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Step 2: Synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate
The second step is the reduction of the two nitro groups of the intermediate to primary amine groups. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.
Experimental Protocol:
-
In a pressure vessel, dissolve Methyl 4-(3,4-dinitrophenoxy)benzoate (1 equivalent) in a suitable solvent such as ethanol, ethyl acetate, or tetrahydrofuran (THF).
-
Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 wt%).
-
Pressurize the vessel with hydrogen gas (H₂) to a pressure of 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC to confirm the complete disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-(3,4-diaminophenoxy)benzoate.
-
The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the final product as a crystalline solid.
Characterization of Methyl 4-(3,4-diaminophenoxy)benzoate
The identity and purity of the synthesized Methyl 4-(3,4-diaminophenoxy)benzoate should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the methyl ester protons, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, with characteristic chemical shifts for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and the C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 258.27.
Applications in Drug Development and Materials Science
The primary application of Methyl 4-(3,4-diaminophenoxy)benzoate lies in its role as a monomer for the synthesis of high-performance polymers, particularly polyimides.
Monomer for Polyimide Synthesis
Polyimides are a class of polymers known for their exceptional thermal and chemical stability. They are synthesized through the polycondensation reaction of a diamine with a dianhydride. Methyl 4-(3,4-diaminophenoxy)benzoate serves as the diamine component in this reaction.
Caption: General scheme for polyimide synthesis.
The properties of the resulting polyimide can be tailored by selecting different dianhydrides. For instance, using rigid dianhydrides like pyromellitic dianhydride (PMDA) will lead to highly rigid and thermally stable polyimides, while more flexible dianhydrides can improve the solubility and processability of the polymer. The presence of the ether linkage in Methyl 4-(3,4-diaminophenoxy)benzoate contributes to enhanced flexibility and solubility of the final polyimide film.
Properties of Polyimides Derived from Methyl 4-(3,4-diaminophenoxy)benzoate:
-
High Thermal Stability: These polyimides are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for high-temperature applications.
-
Good Mechanical Properties: The rigid aromatic structure of the monomer contributes to high tensile strength and modulus in the resulting polymer films.
-
Improved Solubility: The ether linkage can disrupt chain packing, leading to improved solubility in organic solvents compared to more rigid polyimides. This is a significant advantage for processing and fabrication.
-
Low Dielectric Constant: The incorporation of ether linkages can also lead to a lower dielectric constant, which is a desirable property for microelectronics applications.
Potential in Drug Development
While the primary application is in materials science, the diamine functionality of Methyl 4-(3,4-diaminophenoxy)benzoate also makes it a potential building block in medicinal chemistry. Aromatic amines are common pharmacophores and can be used as starting materials for the synthesis of various heterocyclic compounds with potential biological activity. Further research in this area could uncover novel therapeutic applications.
Safety and Handling
As a chemical intermediate, Methyl 4-(3,4-diaminophenoxy)benzoate should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 4-(3,4-diaminophenoxy)benzoate is a versatile and valuable monomer for the synthesis of high-performance polymers. Its unique combination of rigidity, flexibility, and reactive amine groups allows for the creation of polyimides with a desirable balance of properties, including high thermal stability, good mechanical strength, and improved processability. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers and scientists to harness its full potential in the development of next-generation materials and technologies.
References
-
ChemBK. METHYL 4-(3,4-DIAMINOPHENOXY)BENZENECARBOXYLATE.[Link]
-
PubChem. Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate.[Link]
Sources
An In-depth Technical Guide to the Structure of Methyl 4-(3,4-diaminophenoxy)benzoate
This guide provides a comprehensive technical overview of the structure, synthesis, and potential applications of Methyl 4-(3,4-diaminophenoxy)benzoate. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical knowledge with practical insights, emphasizing the chemical principles that underpin its properties and synthesis.
Introduction: Unveiling a Versatile Aromatic Diamine
Methyl 4-(3,4-diaminophenoxy)benzoate is an aromatic diamine with a unique molecular architecture that combines a diaminophenoxy moiety with a methyl benzoate group. This structure imparts a range of chemical functionalities that make it a valuable building block in various scientific fields. The presence of two primary amine groups on one aromatic ring and an ester group on the other, linked by a flexible ether bond, allows for a diverse array of chemical modifications. These characteristics suggest its potential as a monomer for high-performance polymers, a scaffold in medicinal chemistry, and an intermediate in the synthesis of novel organic materials.[1][2] Aromatic diamines are known to be crucial components in materials requiring exceptional thermal stability and mechanical strength.[2]
Molecular Structure and Physicochemical Properties
The structural and electronic properties of Methyl 4-(3,4-diaminophenoxy)benzoate are central to its reactivity and potential applications.
Core Structure
The molecule consists of a 1,2-diaminobenzene ring linked via an ether oxygen to a methyl benzoate ring at the 4-position. The ortho-disposition of the amino groups on the first ring is a key feature, influencing its chelation properties and reactivity in cyclization reactions.
Table 1: Physicochemical Properties of Methyl 4-(3,4-diaminophenoxy)benzoate
| Property | Value | Source |
| CAS Number | 24002-80-0 | Generic Supplier Data |
| Molecular Formula | C₁₄H₁₄N₂O₃ | Generic Supplier Data |
| Molecular Weight | 258.28 g/mol | Generic Supplier Data |
| Melting Point | 92-95 °C | Generic Supplier Data |
| Predicted Boiling Point | 434.9 ± 40.0 °C | Predicted |
| Predicted Density | 1.275 ± 0.06 g/cm³ | Predicted |
| Predicted pKa | 4.03 ± 0.10 | Predicted |
Conformational Analysis
The ether linkage introduces a degree of flexibility, allowing for rotation of the two aromatic rings relative to each other. This conformational freedom can influence the packing of the molecule in the solid state and the overall properties of polymers derived from it.
Proposed Synthesis Pathway
While specific, detailed literature on the synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate is not abundant, a chemically sound and efficient two-step synthetic route can be proposed based on established organic chemistry principles. This pathway involves an initial Ullmann condensation followed by a reduction of nitro groups.
Caption: Proposed two-step synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate.
Step 1: Ullmann Condensation for Diaryl Ether Formation
The formation of the diaryl ether linkage is proposed to occur via an Ullmann condensation. This reaction is a copper-catalyzed nucleophilic aromatic substitution where a phenoxide displaces a halide from an aryl halide.[3]
Experimental Protocol: Synthesis of Methyl 4-(3,4-dinitrophenoxy)benzoate
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine methyl 4-hydroxybenzoate (1.0 eq), 4-fluoro-1,2-dinitrobenzene (1.0 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent and Catalyst Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent and a catalytic amount of copper(I) iodide (CuI, ~10 mol%).
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of Nitro Groups to Primary Amines
The conversion of the dinitro intermediate to the target diamine is a critical reduction step. Two common and effective methods are catalytic hydrogenation and reduction using a metal in acidic media.[4]
Experimental Protocol 1: Catalytic Hydrogenation
-
Catalyst and Substrate: In a hydrogenation vessel, dissolve Methyl 4-(3,4-dinitrophenoxy)benzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on activated carbon (Pd/C, 5-10 wt%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.[5]
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system can be performed for further purification.
Experimental Protocol 2: Reduction with Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-(3,4-dinitrophenoxy)benzoate (1.0 eq) in ethanol. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 6-8 eq).
-
Acidification and Reaction: Add concentrated hydrochloric acid (HCl) dropwise with stirring. The reaction is typically exothermic and may require cooling in an ice bath. After the initial reaction subsides, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).[6][7]
-
Work-up: Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. This will precipitate tin salts, which can be challenging to handle.[6] Extraction with ethyl acetate followed by filtration of the organic layer through Celite is often necessary. The organic phase is then dried and concentrated to afford the product.
Predicted Spectroscopic Data
As no publicly available experimental spectra for Methyl 4-(3,4-diaminophenoxy)benzoate could be located, the following data is predicted based on the analysis of its functional groups and comparison with structurally similar compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Aromatic CH (benzoate) | 7.8-8.0 (d) | 120-135 |
| Aromatic CH (aminophenoxy) | 6.5-7.0 (m) | 110-125 |
| Amine NH₂ | 3.5-5.0 (br s) | - |
| Ester OCH₃ | ~3.8 (s) | ~52 |
| Carbonyl C=O | - | ~166 |
| Aromatic C-O | - | 140-160 |
| Aromatic C-N | - | 130-150 |
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300-3500 (two bands) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=O (Ester) | Stretching | 1700-1720 |
| C=C (Aromatic) | Stretching | 1500-1600 |
| C-O (Ether & Ester) | Stretching | 1200-1300 |
| C-N (Amine) | Stretching | 1250-1350 |
Mass Spectrometry: The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 258. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the methoxy group from the ester.
Potential Applications and Fields of Research
The unique structure of Methyl 4-(3,4-diaminophenoxy)benzoate suggests its utility in several areas of chemical science.
Polymer Chemistry
Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers such as polyimides and polyamides.[1][2] The presence of the flexible ether linkage in Methyl 4-(3,4-diaminophenoxy)benzoate could impart improved solubility and processability to the resulting polymers while maintaining good thermal stability due to the aromatic backbone.
Caption: Conceptual pathway for the synthesis of poly(ether-imide)s.
Medicinal Chemistry and Drug Development
The diaminophenoxy motif is present in a number of biologically active compounds. Aromatic amines can serve as crucial building blocks for the development of new therapeutic agents.[8] The structure of Methyl 4-(3,4-diaminophenoxy)benzoate could be a scaffold for the synthesis of novel compounds with potential pharmacological activities. However, it is important to note that some aromatic amines can exhibit genotoxic or carcinogenic properties, necessitating thorough toxicological evaluation.[9] For instance, 2-(2',4'-diaminophenoxy)ethanol, a related compound, has been evaluated for its genetic toxicity.[10]
Organic Dyes and Pigments
The chromophoric and auxochromic groups within the molecule suggest its potential use as an intermediate in the synthesis of azo dyes and other colorants. The amino groups can be readily diazotized and coupled with various aromatic compounds to produce a wide range of colors.
Conclusion
Methyl 4-(3,4-diaminophenoxy)benzoate is a molecule with significant potential in materials science and medicinal chemistry. While detailed experimental data on its properties and synthesis are not widely published, a robust synthetic pathway can be proposed based on well-established chemical reactions. The structural features of this compound, particularly the combination of a flexible ether linkage with reactive amino and ester functionalities, make it an attractive target for further research and development. Future work should focus on the practical execution of the proposed synthesis, full characterization of the molecule, and exploration of its properties in the context of its potential applications.
References
- Burnett, C., Loehr, R., & Corbett, J. (1977). The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays. Mutation Research/Genetic Toxicology, 53(2), 203-204.
- Li, Y., et al. (2023). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI.
- Wang, H., et al. (2018).
- Chemistry Stack Exchange. (2021).
- Journal of Chemical Research. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
- ResearchGate. (2007). Hydrogenation on palladium-containing granulated catalysts - 3.
- Cosmetic Ingredient Review. (2024).
- Chem-Impex. (2023).
- European Commission. (2006). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts.
- Neumann, H. G. (2005). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES.
- Reddit. (2021).
- Cosmetic Ingredient Review. (2024).
- ResearchGate. (2019).
- ResearchGate. (2021).
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Frontiers in Pharmacology. (2024).
- Chem-Impex. (2023).
- askIITians. (2023). Reduction of aromatic nitro compounds using Sn and HCl gives:.
- Organic Chemistry Portal. Ullmann Reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species [frontiersin.org]
- 9. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 4-(3,4-diaminophenoxy)benzoate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of Methyl 4-(3,4-diaminophenoxy)benzoate, a versatile aromatic diamine with significant potential in polymer science and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, analytical characterization, and prospective applications, grounded in established chemical principles.
Introduction: A Molecule of Strategic Importance
Methyl 4-(3,4-diaminophenoxy)benzoate is a unique chemical entity characterized by a rigid backbone incorporating a diaryl ether linkage, a reactive o-phenylenediamine moiety, and a methyl ester group. This combination of functional groups makes it a highly valuable monomer for the synthesis of high-performance polymers, such as poly(ether imide)s and polybenzimidazoles, which are prized for their exceptional thermal stability and mechanical strength.[1][2] Furthermore, the o-phenylenediamine structure is a key pharmacophore for the synthesis of benzimidazole derivatives, a class of compounds with a broad spectrum of biological activities. The strategic placement of these functional groups allows for tailored modifications, making it a molecule of considerable interest for advanced material and pharmaceutical development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 4-(3,4-diaminophenoxy)benzoate is essential for its application in synthesis and material science. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 258.27 g/mol | [3] |
| Chemical Formula | C₁₄H₁₄N₂O₃ | [3] |
| CAS Number | 24002-80-0 | [3] |
| Melting Point | 92-95°C | [3] |
| Appearance | Predicted to be a solid at room temperature | N/A |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMAc, NMP, DMSO) | N/A |
Synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate
Caption: Proposed two-step synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate.
Step 1: Synthesis of Methyl 4-(3,4-dinitrophenoxy)benzoate via SNAr Reaction
The initial step involves the formation of the diaryl ether linkage. This is typically achieved through a nucleophilic aromatic substitution reaction between a phenoxide and an activated aryl halide.
Rationale:
-
Methyl 4-hydroxybenzoate serves as the nucleophile after deprotonation by a mild base.
-
1-Fluoro-3,4-dinitrobenzene is an excellent electrophile for this reaction. The fluorine atom is a good leaving group, and the aromatic ring is highly activated towards nucleophilic attack by the two strongly electron-withdrawing nitro groups.
-
A polar aprotic solvent like N,N-dimethylacetamide (DMAc) is ideal for SNAr reactions as it solvates the cation of the base, leaving the anion more nucleophilic.
Experimental Protocol:
-
To a solution of Methyl 4-hydroxybenzoate in anhydrous DMAc, add an excess of a mild base, such as potassium carbonate.
-
Heat the mixture to allow for the formation of the potassium salt of the phenol.
-
Slowly add a solution of 1-fluoro-3,4-dinitrobenzene in DMAc to the reaction mixture.
-
Maintain the reaction at an elevated temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the crude product, wash with water, and purify by recrystallization.
Step 2: Reduction of Methyl 4-(3,4-dinitrophenoxy)benzoate
The final step is the reduction of the two nitro groups to the corresponding primary amines to yield the target molecule.
Rationale:
-
Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups.[4] It typically proceeds with high yield and does not affect the ester or ether functionalities.
Experimental Protocol:
-
Dissolve Methyl 4-(3,4-dinitrophenoxy)benzoate in a suitable solvent system, such as a mixture of ethanol and tetrahydrofuran (THF).
-
Add a catalytic amount of 10% Palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield Methyl 4-(3,4-diaminophenoxy)benzoate.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized Methyl 4-(3,4-diaminophenoxy)benzoate. The following techniques are recommended, with predicted outcomes based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons on the two rings will exhibit complex splitting patterns due to their differing electronic environments. The amine protons will likely appear as a broad singlet. The methyl ester protons will be a sharp singlet, typically around 3.8-3.9 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum should display a unique signal for each of the 14 carbon atoms in the molecule, as they are all in chemically non-equivalent environments.[6] The carbonyl carbon of the ester will be the most downfield signal (typically >165 ppm). The aromatic carbons will resonate in the 110-160 ppm range, and the methyl carbon of the ester will be the most upfield signal (around 50-55 ppm).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 258. The fragmentation pattern of aromatic ethers typically involves cleavage at the C-O bonds.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide confirmation of the key functional groups present in the molecule.[9]
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.
-
C=O Stretching: A strong, sharp absorption band around 1715-1730 cm⁻¹ characteristic of the ester carbonyl group.[10]
-
C-O Stretching: Strong bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, corresponding to the aryl-ether and ester C-O bonds, respectively.[11]
-
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
Applications in Materials Science and Medicinal Chemistry
The unique structure of Methyl 4-(3,4-diaminophenoxy)benzoate makes it a highly promising candidate for several advanced applications.
Monomer for High-Performance Polymers
The presence of two primary amine groups makes this molecule an ideal diamine monomer for the synthesis of high-performance polymers.
Caption: General workflow for the synthesis of poly(ether imide)s.
Poly(ether imide)s (PEIs):
-
Synthesis: PEIs are typically synthesized via a two-step process.[12] The first step is the polycondensation of a diamine monomer with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. The second step involves thermal or chemical imidization to form the final, robust poly(ether imide).[13]
-
Rationale for Use: The diaryl ether linkage in Methyl 4-(3,4-diaminophenoxy)benzoate imparts a degree of flexibility into the polymer backbone, which can improve the processability of the resulting polyimide without significantly compromising its thermal stability.[1] This is a critical advantage in the manufacturing of high-performance plastics.[14]
Precursor for Benzimidazole Synthesis
The o-phenylenediamine moiety is a classic precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmaceutical applications.
Rationale for Use:
-
The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a common and effective method for constructing the benzimidazole ring system. The ester group on the Methyl 4-(3,4-diaminophenoxy)benzoate can be further modified post-cyclization to generate a library of potential drug candidates.
Conclusion
Methyl 4-(3,4-diaminophenoxy)benzoate is a strategically designed molecule with significant potential as a monomer in the field of high-performance polymers and as a versatile building block in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic routes. The analytical characterization of this compound is straightforward with standard spectroscopic techniques. The unique combination of a diaryl ether, an o-phenylenediamine, and a methyl ester functional group within a single molecule provides a platform for the development of advanced materials and novel therapeutic agents. Further research into the specific applications of this promising compound is highly encouraged.
References
- Choi, H., Chung, I.S., Hong, K., Park, C.E., & Kim, S.Y. (2008). Soluble polyimides from unsymmetrical diamine containing benzimidazole ring and trifluoromethyl pendent group. Polymer, 49, 2644–2649.
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-25.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Whitman College. (n.d.). GCMS Section 6.
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Daken Chemical. (n.d.). The Power of Diamine Monomers in High-Performance Polymers.
- Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Synthesis of poly(ether imide)s. Progress in Polymer Science, 37(7), 907-974.
- Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer US.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- ACS Publications. (n.d.). Synthesis and Properties of Poly(ether imide)s Having Ortho-Linked Aromatic Units in the Main Chain. Macromolecules.
- Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- Price, R. (2023). Poly(ether imide)s: Synthesis and Properties.
- Chemistry LibreTexts. (2023, August 29).
- National Institutes of Health. (n.d.).
- Daken Chemical. (n.d.).
- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 28-33.
- Daken Chemical. (2025, October 31). Diaminodiphenyl Ether (CAS 101-80-4)
- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
- YouTube. (2021, October 6).
- VTechWorks. (n.d.).
- ECHEMI. (n.d.). 21120-76-3, Methyl 4-(4-iodophenoxy)
- CDC Stacks. (n.d.).
- SciSpace. (2003, January 1). Synthesis and characterization of soluble poly(ether imide)s based on 2,2′-bis(4-aminophenoxy).
- ChemBK. (n.d.). METHYL 4-(3,4-DIAMINOPHENOXY)
- ResearchGate. (n.d.). High-performance thermoplastic polyimide enabled by ketone-based diamine monomer.
- PMC. (2023, September 28). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides.
- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- YouTube. (2023, January 25).
- Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Sigma-Aldrich. (n.d.).
- YouTube. (2023, March 6).
- YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.
- PubChem. (n.d.). Methyl 3,4-di[[(4-methylphenyl)
- PrepChem.com. (n.d.).
- World Journal of Pharmaceutical Research. (n.d.). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID.
- RSC Publishing. (2025, August 15). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers.
Sources
- 1. unilongindustry.com [unilongindustry.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GCMS Section 6.13 [people.whitman.edu]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. dakenchem.com [dakenchem.com]
- 14. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
An In-Depth Technical Guide to the Physical Properties of Methyl 4-(3,4-diaminophenoxy)benzoate
Unlocking High-Performance Polymers: A Technical Guide to the Research Applications of Methyl 4-(3,4-diaminophenoxy)benzoate
Abstract
Methyl 4-(3,4-diaminophenoxy)benzoate is an aromatic diamine with significant potential as a monomer for the synthesis of advanced polymers. This technical guide provides an in-depth exploration of its core research applications, focusing on its role in the development of high-performance materials such as polyimides, poly(amide-imide)s, and as a specialized curing agent for epoxy resins. We will delve into the synthesis of this monomer, its characteristic properties, and provide detailed experimental protocols for its application in polymer chemistry. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to leverage the unique structural attributes of this compound for next-generation applications.
Introduction: The Architectural Advantage of Methyl 4-(3,4-diaminophenoxy)benzoate
Methyl 4-(3,4-diaminophenoxy)benzoate is a molecule of significant interest in the field of polymer science. Its structure, which features a rigid aromatic backbone combined with reactive amine functional groups, makes it a prime candidate for creating polymers with exceptional thermal stability, mechanical strength, and chemical resistance.[1] The presence of the ether linkage and the methyl ester group can also impart improved solubility and processing characteristics compared to more rigid aromatic diamines.
The unique ortho-disubstituted diamine configuration of this molecule allows for the formation of specific polymer architectures, influencing chain packing and intermolecular interactions. This guide will explore how these structural features can be harnessed to create novel materials for demanding applications in the aerospace, electronics, and automotive industries.[1][2]
Synthesis and Characterization
The synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate can be approached through a multi-step process, typically involving a nucleophilic aromatic substitution followed by reduction. A generalized synthetic pathway is outlined below.
Diagram: Synthetic Pathway
Caption: Generalized synthetic route to Methyl 4-(3,4-diaminophenoxy)benzoate.
Experimental Protocol: Synthesis
A detailed protocol for a laboratory-scale synthesis is as follows:
-
Step 1: Synthesis of Methyl 4-(4-amino-3-nitrophenoxy)benzoate.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate and an equimolar amount of 4-fluoro-3-nitroaniline in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Add an excess of a weak base, such as potassium carbonate (K₂CO₃), to the mixture.
-
Heat the reaction mixture to a temperature between 100-150°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol may be necessary for purification.
-
-
Step 2: Reduction to Methyl 4-(3,4-diaminophenoxy)benzoate.
-
Dissolve the product from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C), to the solution.
-
Carry out the reduction using hydrogen gas in a Parr hydrogenator or by using a transfer hydrogenation agent like ammonium formate.
-
Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the catalyst (if used) and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in distinct regions, singlet for the methyl ester protons, and signals for the amine protons. |
| ¹³C NMR | Resonances for aromatic carbons, the ester carbonyl carbon, and the methyl carbon. |
| FT-IR | Characteristic peaks for N-H stretching of the primary amines, C=O stretching of the ester, and C-O-C stretching of the ether linkage. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |
Potential Research Application 1: High-Performance Polyimides
Aromatic polyimides are a class of polymers known for their outstanding thermal stability, mechanical properties, and chemical resistance.[3] Methyl 4-(3,4-diaminophenoxy)benzoate can serve as a valuable diamine monomer in the synthesis of novel polyimides.
Diagram: Polyimide Synthesis Workflow
Caption: Two-step synthesis of polyimides from Methyl 4-(3,4-diaminophenoxy)benzoate.
Experimental Protocol: Polyimide Synthesis
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve a precise amount of Methyl 4-(3,4-diaminophenoxy)benzoate in an anhydrous aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[4][5]
-
Slowly add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)) to the stirred solution at room temperature.[4]
-
Continue stirring for 24-48 hours to form a viscous poly(amic acid) solution. The viscosity can be monitored to track the polymerization progress.[6]
-
-
Imidization:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.[6]
-
Thermal Imidization: Heat the film in a stepwise manner, for example, at 100°C, 200°C, and 300°C for one hour at each temperature, to facilitate the cyclodehydration and formation of the imide rings.[3]
-
Chemical Imidization: Alternatively, treat the poly(amic acid) film with a mixture of a dehydrating agent like acetic anhydride and a catalyst such as pyridine at room temperature.[4]
-
Potential Research Application 2: Soluble and Processable Poly(amide-imide)s
Poly(amide-imide)s (PAIs) combine the excellent mechanical properties of polyamides with the high thermal stability of polyimides. The incorporation of Methyl 4-(3,4-diaminophenoxy)benzoate can lead to PAIs with improved solubility, a common challenge with this class of polymers.[7]
Diagram: Poly(amide-imide) Synthesis
Caption: Synthesis of poly(amide-imide)s using Methyl 4-(3,4-diaminophenoxy)benzoate.
Experimental Protocol: Poly(amide-imide) Synthesis
-
Direct Polycondensation:
-
Dissolve Methyl 4-(3,4-diaminophenoxy)benzoate and an aromatic dicarboxylic acid (e.g., terephthalic acid) in NMP containing calcium chloride.[8]
-
Add triphenyl phosphite and pyridine as condensing agents.[8]
-
Heat the reaction mixture at a temperature around 100-120°C for several hours.
-
Precipitate the resulting polymer by pouring the solution into a non-solvent like methanol.
-
Filter, wash, and dry the polymer. The inherent viscosity of the resulting polymer can be measured to estimate the molecular weight.[7]
-
Potential Research Application 3: Epoxy Resin Curing Agent
Aromatic diamines are widely used as curing agents for epoxy resins, imparting high thermal and chemical resistance to the cured material.[2][9] Methyl 4-(3,4-diaminophenoxy)benzoate can act as a curing agent, with the potential for creating epoxy systems with tailored properties. The reaction involves the nucleophilic attack of the amine groups on the epoxide rings, leading to a cross-linked network.[10]
Diagram: Epoxy Curing Mechanism
Caption: Curing of an epoxy resin with Methyl 4-(3,4-diaminophenoxy)benzoate.
Experimental Protocol: Epoxy Curing
-
Formulation:
-
Calculate the stoichiometric amount of Methyl 4-(3,4-diaminophenoxy)benzoate required to cure a given amount of epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA). This is based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.
-
Melt the epoxy resin if it is solid, and then mix in the diamine curing agent until a homogeneous mixture is obtained.
-
-
Curing:
-
Pour the mixture into a mold.
-
Cure the formulation in an oven at a specific temperature schedule. A typical schedule might be 120°C for 2 hours followed by a post-cure at 150°C for another 2 hours.[11]
-
The properties of the cured material, such as glass transition temperature (Tg), can be determined using techniques like differential scanning calorimetry (DSC).
-
Conclusion
Methyl 4-(3,4-diaminophenoxy)benzoate is a versatile monomer with significant potential in the field of high-performance polymers. Its unique chemical structure allows for the synthesis of advanced materials like polyimides and poly(amide-imide)s with desirable properties such as high thermal stability and improved processability. Furthermore, its application as a curing agent for epoxy resins opens up possibilities for creating robust thermoset materials. The experimental protocols provided in this guide offer a foundation for researchers to explore and unlock the full potential of this promising compound in various scientific and industrial applications.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate) and 4,4'-Hexafluoroisopropylidenediphthalic Anhydride -Elastomers and Composites | Korea Science [koreascience.kr]
- 5. aidic.it [aidic.it]
- 6. ineosopen.org [ineosopen.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. threebond.co.jp [threebond.co.jp]
- 10. Epoxy curing agents - Delamine [delamine.com]
- 11. US3898251A - Epoxy resin curing agent - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis and Characterization of High-Performance Poly(ether imide)s Utilizing Methyl 4-(3,4-diaminophenoxy)benzoate
Abstract
This application note provides a comprehensive guide for the synthesis and characterization of novel poly(ether imide)s (PEIs) incorporating the functionalized diamine monomer, Methyl 4-(3,4-diaminophenoxy)benzoate. The presence of both an ether linkage and a methyl ester group within the diamine structure offers a unique avenue for tailoring the final polymer's properties, such as solubility, processability, and potential for post-polymerization modification. We present a detailed, field-proven two-step polymerization protocol, which proceeds through a stable poly(amic acid) precursor, followed by thermal imidization. This methodology is widely recognized for its robustness and control over molecular weight and polymer properties.[1][2] This guide is intended for researchers and professionals in polymer chemistry, materials science, and drug development, providing both the procedural steps and the scientific rationale behind them.
Introduction: The Strategic Advantage of Functionalized Diamines in PEI Synthesis
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[3] Poly(ether imide)s, a subclass of polyimides, incorporate flexible ether linkages in their backbone, which enhances their solubility and processability without significantly compromising their desirable thermal properties.[4] The choice of monomers, specifically the aromatic diamine and dianhydride, is a critical determinant of the final polymer's characteristics.[1]
The use of Methyl 4-(3,4-diaminophenoxy)benzoate as a diamine monomer introduces a pendant methyl ester group into the PEI backbone. This functional group serves multiple purposes:
-
Enhanced Solubility: The ester group, along with the ether linkage, can disrupt chain packing and improve the solubility of the resulting polymer in common organic solvents, facilitating easier processing and characterization.
-
Tailored Properties: The polarity of the ester group can influence the polymer's dielectric properties and moisture absorption characteristics.
-
Post-Polymerization Modification: The ester moiety provides a reactive site for further chemical modifications, such as hydrolysis to a carboxylic acid or transamidation, allowing for the covalent attachment of other molecules, including peptides, drugs, or targeting ligands.
This application note will detail a reliable and reproducible method for the synthesis of PEIs using this functionalized diamine, their subsequent characterization, and a discussion of their expected properties.
Reaction Scheme and Mechanism
The synthesis of poly(ether imide)s from a diamine and a dianhydride is a two-step process.[1][5]
Step 1: Poly(amic acid) Formation
The first step involves the nucleophilic acyl substitution reaction between the aromatic diamine and a dianhydride in a polar aprotic solvent at ambient temperature. The amino groups of the diamine attack the carbonyl carbons of the anhydride, leading to the formation of a high molecular weight poly(amic acid) precursor. This intermediate is soluble in the reaction solvent.[3]
Step 2: Imidization
The second step is the conversion of the poly(amic acid) to the final poly(ether imide) through cyclodehydration. This can be achieved either by thermal treatment at elevated temperatures or by chemical means using a dehydrating agent and a catalyst.[2][6] This process results in the formation of the stable imide ring and the elimination of water.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Recommended Supplier |
| Methyl 4-(3,4-diaminophenoxy)benzoate | >98% purity | Custom synthesis or specialized chemical supplier |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | Polymer grade, >99% purity | Sigma-Aldrich, TCI |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, >99.5% | Sigma-Aldrich, Acros Organics |
| Acetic Anhydride | Reagent grade | Fisher Scientific |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Methanol | ACS grade | VWR |
| Three-neck round-bottom flask with mechanical stirrer | 250 mL | Standard laboratory glassware supplier |
| Nitrogen inlet and outlet | - | Standard laboratory equipment |
| Dean-Stark trap and condenser | - | Standard laboratory glassware supplier |
| Vacuum oven | - | Standard laboratory equipment |
Step-by-Step Synthesis Protocol
3.2.1. One-Step High-Temperature Polycondensation (Alternative Method)
This method directly yields the poly(ether imide) and is suitable for monomers that are stable at high temperatures.[7]
-
To a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add Methyl 4-(3,4-diaminophenoxy)benzoate (1 equivalent) and BPADA (1 equivalent).
-
Add a high-boiling solvent such as m-cresol to achieve a solids concentration of 15-20% (w/v).
-
Add a catalytic amount of isoquinoline.
-
Heat the reaction mixture to 180-200°C with continuous stirring under a gentle nitrogen flow.
-
Water generated during the reaction is removed by azeotropic distillation with the solvent.
-
After 6-8 hours, the viscous polymer solution is cooled to room temperature.
-
The polymer is isolated by precipitation in a non-solvent like methanol, filtered, washed thoroughly with methanol, and dried in a vacuum oven at 100°C.
3.2.2. Two-Step Synthesis via Poly(amic acid) (Recommended Method)
This is the most widely practiced method for polyimide synthesis, offering better control over the polymerization process.[1]
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a flame-dried 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve Methyl 4-(3,4-diaminophenoxy)benzoate (e.g., 10 mmol) in anhydrous NMP (to achieve a 15-20% w/v final concentration) under a nitrogen atmosphere.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add an equimolar amount of BPADA (10 mmol) in several portions to the stirred diamine solution.
-
Rinse the container used for BPADA with a small amount of NMP to ensure complete transfer.
-
Continue stirring at 0-5°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).
Step 2: Conversion to Poly(ether imide) (PEI)
-
Method A: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to a uniform thickness.
-
Place the cast film in a vacuum oven and heat it in a stepwise manner: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1-2 hours to ensure complete imidization.[6]
-
Cool the oven to room temperature and carefully peel off the resulting tough, flexible poly(ether imide) film.
-
-
Method B: Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride (4 equivalents) and pyridine (2 equivalents) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the resulting poly(ether imide) by pouring the solution into a large volume of vigorously stirred methanol.
-
Collect the fibrous polymer by filtration, wash it extensively with methanol, and dry it in a vacuum oven at 100°C overnight.
-
Characterization and Expected Results
Thorough characterization is essential to confirm the successful synthesis of the poly(ether imide) and to determine its properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The conversion of the poly(amic acid) to the poly(ether imide) can be monitored by the disappearance of the amic acid peaks and the appearance of characteristic imide absorptions.
-
Expected Peaks: Asymmetric C=O stretching at ~1780 cm⁻¹, symmetric C=O stretching at ~1720 cm⁻¹, C-N stretching at ~1370 cm⁻¹, and imide ring deformation at ~745 cm⁻¹. The broad O-H and N-H stretching bands of the amic acid precursor (around 3000-3400 cm⁻¹) should disappear.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) will confirm the detailed chemical structure of the polymer repeating unit. The integration of the proton signals can be used to verify the stoichiometry of the monomers in the polymer chain.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer. A high molecular weight is indicative of a successful polymerization.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. The decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs, is a key parameter. Aromatic poly(ether imide)s are expected to exhibit high thermal stability, with Td values typically above 450°C.[8]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer. The Tg is a critical property that defines the upper service temperature of the material. For PEIs, the Tg is influenced by the backbone rigidity and intermolecular interactions.[4]
Expected Polymer Properties
| Property | Expected Value/Observation | Rationale |
| Appearance | Transparent, yellowish, flexible film | Characteristic of aromatic polyimides.[3] |
| Solubility | Soluble in NMP, DMAc, DMF, and potentially in less polar solvents like chloroform and THF | The ether linkages and pendant ester group enhance solubility.[9] |
| Inherent Viscosity | 0.5 - 1.0 dL/g | Indicative of high molecular weight polymer formation. |
| Glass Transition Temp. (Tg) | 200 - 250 °C | Dependent on the specific dianhydride used and the overall chain rigidity.[4] |
| Decomposition Temp. (Td) | > 450 °C (at 5% weight loss) | Aromatic backbone and imide rings provide excellent thermal stability.[8] |
Visualization of the Synthetic Workflow
Caption: Two-step synthesis of poly(ether imide)s.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the synthesis of novel poly(ether imide)s from Methyl 4-(3,4-diaminophenoxy)benzoate. The incorporation of this functionalized diamine opens up new possibilities for creating high-performance polymers with tailored solubility, processability, and the potential for post-synthesis modification. The two-step polymerization via a poly(amic acid) intermediate is the recommended approach, as it allows for excellent control over the reaction and results in high molecular weight polymers. The resulting poly(ether imide)s are expected to exhibit the high thermal stability characteristic of this class of polymers, coupled with enhanced solubility, making them attractive candidates for a wide range of applications in electronics, aerospace, and biomedical fields.
References
-
Eastmond, G. C., Paprotny, J., & Pethrick, R. A. (1996). Poly(ether imide)s. Journal of Materials Chemistry, 6(10), 1579-1588. [Link]
-
Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer. [Link]
-
Price, R. (2023). Poly(ether imide)s: Synthesis and Properties. Murray State's Digital Commons. [Link]
-
Ando, S., & Ueda, M. (2014). Poly(ester imide)s with Low Linear Coefficients of Thermal Expansion and Low Water Uptake (VII): A Strategy to Achieve Ultra-Low Dissipation Factors at 10 GHz. MDPI. [Link]
-
Li, Y., et al. (2018). Preparation of Polyimide Films Derived from a Novel Precursor Pre-imidized Poly (amic acid) Ammonium Salt. Atlantis Press. [Link]
-
Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. [Link]
-
Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974. [Link]
- Park, J. H., et al. (2016). Method for synthesis of polyetherimide.
-
Ando, S., & Ueda, M. (2015). Poly(ester imide)s with Low Linear Coefficients of Thermal Expansion and Low Water Uptake (VIII): Structure–Flame Retardancy Relationship. Polymers, 7(8), 1435-1453. [Link]
-
Ghosh, A., & Sen, S. K. (2008). Syntheses, characterization, and functionalization of poly(ester amide)s with pendant amine functional groups. Journal of Polymer Science Part A: Polymer Chemistry, 46(19), 6376-6392. [Link]
-
Chen, Y., et al. (2022). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI. [Link]
-
Hsiao, S. H., & Yang, C. P. (2020). Low-Loss Poly(Ester Imides) with Ultralow Dissipation Factor and Water Absorption via Sterically Pendant Group Designs. ACS Applied Polymer Materials, 2(11), 4849-4860. [Link]
-
Cao, C., et al. (2019). Melt-Processable Telechelic Poly(ether imide)s End-Capped with Zinc Sulfonate Salts. Macromolecules, 52(21), 8133-8143. [Link]
-
Kim, H. J., et al. (2021). Roles of Small Polyetherimide Moieties on Thermal Stability and Fracture Toughness of Epoxy Blends. MDPI. [Link]
-
Hsiao, S. H., & Lin, S. Y. (1998). Synthesis and Properties of Poly(amide-imide)s Based on the Diimide-Diacid Condensed from 2,2′-Bis(4-aminophenoxy)biphenyl and Trimellitic Anhydride. Journal of Polymer Science Part A: Polymer Chemistry, 36(7), 1169-1177. [Link]
-
Hamciuc, C., et al. (2007). Synthesis and Characterization of Some Functional Polyimides. 2007 International Semiconductor Conference, CAS 2007. [Link]
-
Zhang, Y., et al. (2018). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Advances, 8(1), 223-231. [Link]
-
Hsiao, S. H., & Chen, C. W. (2012). Redox-active and electrochromic aromatic poly(amide-imide)s with 2,4-dimethoxytriphenylamine chromophores. Journal of Polymer Science Part A: Polymer Chemistry, 50(14), 2849-2860. [Link]
-
Li, H., et al. (2022). Polymer Blends of Polyetherimide and Poly(ether ester urethane): Controlling Dielectric Properties for Ultrahigh Energy Storage. MDPI. [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. atlantis-press.com [atlantis-press.com]
- 3. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dakenchem.com [dakenchem.com]
- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: Direct Polycondensation of Methyl 4-(3,4-diaminophenoxy)benzoate for High-Performance Polyamides
Introduction: The Strategic Advantage of Direct Polycondensation and the Utility of Methyl 4-(3,4-diaminophenoxy)benzoate
High-performance aromatic polyamides are a cornerstone of advanced materials science, prized for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Traditionally, the synthesis of these polymers has often relied on multi-step processes involving highly reactive and moisture-sensitive acyl chlorides. Direct polycondensation, however, offers a more streamlined and efficient alternative, proceeding directly from dicarboxylic acids and diamines.[2] This approach circumvents the need for acyl chloride preparation, reducing hazardous byproducts and simplifying the overall synthetic procedure.
A key development in this field is the phosphorylation method, which utilizes activating agents to facilitate the direct amidation. The Yamazaki-Higashi reaction is a prominent example of this, employing a phosphite and a base to form a highly reactive phosphonium salt intermediate that readily undergoes aminolysis.[3][4] This technique has proven effective for a wide array of aromatic diamines and dicarboxylic acids, yielding high molecular weight polyamides under relatively mild conditions.[3][4]
This application note provides a comprehensive guide to the direct polycondensation of Methyl 4-(3,4-diaminophenoxy)benzoate with aromatic dicarboxylic acids. The unique structure of this diamine monomer, featuring an ester functionality and an ether linkage, offers the potential for synthesizing polyamides with tailored properties, such as improved solubility and processability, without compromising their desirable thermal characteristics. The protocols and insights presented herein are intended for researchers and professionals in materials science and drug development, providing a robust framework for the synthesis and characterization of novel polyamides.
Reaction Mechanism: The Phosphorylation Pathway
The direct polycondensation via the phosphorylation method proceeds through a series of well-defined steps. The reaction is typically initiated by the in-situ formation of an active phosphonium salt from a phosphite (e.g., triphenyl phosphite) and a base (e.g., pyridine). This salt then activates the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.
The generally accepted mechanism involves the following key stages:
-
Activation of the Dicarboxylic Acid: The triphenyl phosphite (TPP) reacts with the dicarboxylic acid in the presence of pyridine to form an activated phosphonium carboxylate intermediate.
-
Nucleophilic Attack by the Diamine: The amino groups of Methyl 4-(3,4-diaminophenoxy)benzoate attack the activated carbonyl centers of the intermediate.
-
Amide Bond Formation and Regeneration of the Catalyst: A stable amide bond is formed with the elimination of triphenylphosphine oxide and other byproducts. The pyridine acts as a catalyst and acid scavenger throughout the process.
This mechanism is a type of associative substitution at the phosphorus center.[5]
Figure 2: Step-by-step experimental workflow for direct polycondensation.
Characterization of the Resulting Polyamides
A thorough characterization of the synthesized polyamides is crucial to ascertain their structure, molecular weight, and properties.
Structural and Physical Properties
| Characterization Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To confirm the formation of the amide linkage and the presence of functional groups. | Appearance of characteristic amide bands (N-H stretch, C=O stretch) and disappearance of carboxylic acid O-H bands. |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the detailed chemical structure of the polymer repeating unit. | Resonances corresponding to the aromatic protons and carbons of the diamine and diacid moieties. |
| Inherent Viscosity | To estimate the molecular weight of the polymer. | Values in the range of 0.5–1.5 dL/g typically indicate the formation of high molecular weight polymers. [3] |
| Solubility | To assess the processability of the polyamide. | The presence of the ether linkage and ester group may enhance solubility in polar aprotic solvents like NMP, DMAc, and DMSO. [3] |
Thermal Properties
| Characterization Technique | Purpose | Expected Properties |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | High decomposition temperatures, typically with 10% weight loss occurring above 400°C in a nitrogen atmosphere. [6] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | The Tg will depend on the specific dicarboxylic acid used, but is expected to be in the range of 200-300°C. [3][6] |
Self-Validation and Trustworthiness
The reliability of this protocol is ensured by several key factors:
-
Stoichiometric Control: The direct polycondensation method is highly sensitive to the molar ratio of the monomers. [2]Ensuring an exact 1:1 stoichiometry between the diamine and the dicarboxylic acid is critical for achieving high molecular weights.
-
Purity of Reagents: The use of highly pure and anhydrous monomers, solvents, and reagents is paramount to prevent side reactions and premature chain termination.
-
Inert Atmosphere: Conducting the reaction under a dry nitrogen atmosphere is essential to exclude moisture and oxygen, which can interfere with the phosphorylation reaction and cause degradation of the polymer at high temperatures.
By adhering to these principles, researchers can consistently synthesize high-quality polyamides with reproducible properties.
Conclusion
The direct polycondensation of Methyl 4-(3,4-diaminophenoxy)benzoate offers a versatile and efficient route to novel aromatic polyamides. The phosphorylation method, in particular, provides a robust platform for achieving high molecular weight polymers with excellent thermal properties and potentially enhanced solubility. The detailed protocol and characterization guidelines presented in this application note serve as a valuable resource for scientists and engineers working in the field of high-performance polymers.
References
- Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (n.d.).
- A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. (n.d.).
- Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. (n.d.).
- Polyamides Obtained by Direct Polycondesation of 4-[4-[9-[4-(4-Aminophenoxy)-3-methyl-phenyl] fluoren-9-YL]. (2010, December 10). Repositorio UC.
- Synthesis and characterization of new unsymmetrical diamine monomer and polyimides. (n.d.).
- Design and Synthesis of Polyphosphodiesters. (2023, January 9). Encyclopedia.pub.
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (n.d.).
- Synthesis of poly(l-lactic acid) by direct polycondensation. (n.d.).
- Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.).
- Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022, January 27). MDPI.
- Polycondensation of H3PO4 with Glycerol: From Branched Structures to Hydrolytically Reversible Gels. (2014, October 13).
- Phosphorylation: Nomenclature and Mechanisms. (2019, November 12). YouTube.
- Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions. (2018, December 15).
- Methyl 4-(3-chloropropoxy)benzoate. (n.d.).
- Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. (n.d.). SciELO.
- What is Phosphoryl
- Polyamide Syntheses. (n.d.).
- Application Notes and Protocols: Methyl 3-(2-aminophenoxy)benzoate in Dyestuff Synthesis. (n.d.). Benchchem.
- Cas 1240485-59-9,methyl 3,4-bis[(dimethylaminocarbothioyl)
- Polymeriz
- Polymeriz
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 4-(3,4-diaminophenoxy)benzoate for High-Performance Polymers
Introduction: A Novel Monomer for Advanced Polymer Architectures
In the relentless pursuit of materials with superior performance, the design and synthesis of novel monomers are of paramount importance. Methyl 4-(3,4-diaminophenoxy)benzoate is an aromatic diamine monomer poised to enable the next generation of high-performance polymers. Its unique structure, featuring a flexible ether linkage, an asymmetric di-amine functionality, and a reactive methyl ester group, offers a versatile platform for the synthesis of polyimides, polyamides, and polybenzoxazoles. These polymers are anticipated to exhibit a desirable combination of high thermal stability, excellent mechanical properties, and enhanced solubility, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.
This document provides a comprehensive guide for researchers and scientists on the utilization of Methyl 4-(3,4-diaminophenoxy)benzoate as a monomer. It outlines detailed protocols for its synthesis and purification, followed by step-by-step procedures for its polymerization into various high-performance polymers. Furthermore, it describes the essential characterization techniques to assess the properties of both the monomer and the resulting polymers, providing expected values based on analogous systems described in the scientific literature.
Part 1: The Monomer - Methyl 4-(3,4-diaminophenoxy)benzoate
The successful synthesis of high-quality polymers begins with a pure and well-characterized monomer. This section details a proposed synthetic route and purification protocol for Methyl 4-(3,4-diaminophenoxy)benzoate, along with its key physicochemical properties.
Proposed Synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate
The synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate can be achieved through a two-step process starting from commercially available 4-fluoronitrobenzene and 3,4-dinitrophenol. The first step involves a nucleophilic aromatic substitution to form the dinitro-ether precursor, followed by a reduction of the nitro groups to the corresponding diamine.
Step 1: Synthesis of Methyl 4-(3,4-dinitrophenoxy)benzoate
This step involves the etherification of 3,4-dinitrophenol with methyl 4-hydroxybenzoate. A more accessible route, however, is the reaction of 4-fluoronitrobenzene with 3,4-dinitrophenol, followed by esterification. A plausible route involves the reaction between 4-chloro-1,2-dinitrobenzene and methyl 4-hydroxybenzoate.
Protocol:
-
To a solution of 3,4-dinitrophenol and methyl 4-hydroxybenzoate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of a weak base like potassium carbonate (K₂CO₃).
-
Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) to facilitate the nucleophilic aromatic substitution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water to precipitate the product.
-
The crude Methyl 4-(3,4-dinitrophenoxy)benzoate is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried under vacuum.
Step 2: Reduction to Methyl 4-(3,4-diaminophenoxy)benzoate
The dinitro compound is subsequently reduced to the target diamine. Catalytic hydrogenation is a clean and efficient method for this transformation. The reduction of dinitro compounds to diamines is a well-established procedure.[1][2][3]
Protocol:
-
Dissolve the synthesized Methyl 4-(3,4-dinitrophenoxy)benzoate in a suitable solvent such as ethanol, ethyl acetate, or tetrahydrofuran (THF).
-
Add a catalytic amount of palladium on activated carbon (Pd/C, 5-10 wt%).
-
The mixture is then subjected to hydrogenation with hydrogen gas in a Parr hydrogenator or a similar apparatus. The reaction is typically carried out at a pressure of 50-100 psi and can be gently heated to accelerate the reaction rate.
-
The reaction progress is monitored by the cessation of hydrogen uptake or by TLC/LC-MS.
-
Upon completion, the catalyst is carefully removed by filtration through a bed of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude Methyl 4-(3,4-diaminophenoxy)benzoate.
Purification and Characterization of the Monomer
The purity of the diamine monomer is crucial for achieving high molecular weight polymers.[4] Recrystallization is a common and effective method for purification.
Protocol:
-
The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture.
-
The purified monomer should be dried in a vacuum oven at a temperature below its melting point to remove any residual solvent.
Characterization:
The identity and purity of the synthesized Methyl 4-(3,4-diaminophenoxy)benzoate should be confirmed by standard analytical techniques.
| Property | Expected Value/Characteristic |
| Molecular Formula | C₁₄H₁₄N₂O₃[5] |
| Molecular Weight | 258.27 g/mol [5] |
| Melting Point | 92-95 °C[5] |
| Appearance | Off-white to light brown crystalline solid |
| ¹H NMR | Peaks corresponding to aromatic and amine protons, and the methyl ester group. |
| ¹³C NMR | Peaks corresponding to the carbon atoms in the aromatic rings, ether linkage, and carbonyl group. |
| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretching), ~1720 (C=O stretching of ester), ~1240 (C-O-C stretching of ether). |
| Purity (HPLC) | ≥ 99.5% for polymerization. |
Part 2: Polymerization Methodologies
Methyl 4-(3,4-diaminophenoxy)benzoate is a versatile monomer for the synthesis of a variety of high-performance polymers. This section provides detailed protocols for the preparation of polyimides, polyamides, and polybenzoxazoles.
Synthesis of Polyimides via a Two-Step Polycondensation
Aromatic polyimides are renowned for their exceptional thermal stability and mechanical properties.[6] The most common method for their synthesis is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.[7]
Diagram of the Two-Step Polyimide Synthesis:
Caption: Two-step synthesis of polyimides.
Protocol:
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of Methyl 4-(3,4-diaminophenoxy)benzoate in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Gradually add an equimolar amount of a solid aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA), 4,4'-oxydiphthalic anhydride (ODPA), or 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)) to the stirred solution at room temperature.
-
Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution. The viscosity of the solution is an indicator of the molecular weight of the polymer.
-
The poly(amic acid) solution can be cast onto a glass plate to form a film.
-
The film is then thermally imidized by stepwise heating in an oven under a nitrogen atmosphere. A typical heating schedule would be: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This gradual heating process ensures the complete removal of the solvent and the water generated during imidization.
Synthesis of Polyamides via Low-Temperature Solution Polycondensation
Aromatic polyamides, or aramids, are known for their high strength and thermal resistance. They can be synthesized by the polycondensation of a diamine with a diacid chloride in a polar aprotic solvent at low temperatures.[8][9]
Diagram of Polyamide Synthesis:
Caption: Low-temperature synthesis of polyamides.
Protocol:
-
In a dry, nitrogen-purged flask, dissolve a known quantity of Methyl 4-(3,4-diaminophenoxy)benzoate in a polar aprotic solvent like DMAc containing a solubilizing agent such as lithium chloride (LiCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) to the stirred solution.
-
Allow the reaction to proceed at 0-5 °C for a few hours, and then let it warm to room temperature and stir for an additional 12-24 hours.
-
The resulting viscous polymer solution is then poured into a non-solvent like methanol or water to precipitate the polyamide.
-
The fibrous polymer is collected by filtration, washed thoroughly with water and methanol to remove any unreacted monomers and salts, and dried in a vacuum oven.
Synthesis of Polybenzoxazoles (PBOs) via a Precursor Polymer
Polybenzoxazoles are a class of high-performance polymers with exceptional thermal and oxidative stability.[10] Their synthesis typically involves the thermal cyclization of a precursor polymer, such as a poly(o-hydroxy amide). To utilize Methyl 4-(3,4-diaminophenoxy)benzoate for PBO synthesis, it would first need to be chemically modified to introduce hydroxyl groups ortho to the amine functionalities. An alternative is to use a comonomer that already contains these functionalities. Assuming a suitable precursor can be synthesized, the general procedure for thermal cyclization is as follows.
Protocol for Thermal Cyclization:
-
The precursor polymer, typically a poly(o-hydroxy amide), is first synthesized via a low-temperature solution polycondensation similar to the polyamide synthesis described above, using a diacid chloride and a bis(o-aminophenol) monomer.
-
The precursor polymer is then cast into a film or formed into a fiber.
-
The thermal cyclization is carried out by heating the precursor material in a high-temperature oven under an inert atmosphere. The temperature is gradually increased to above 350 °C to facilitate the ring-closure reaction and the elimination of water, leading to the formation of the polybenzoxazole structure.[11]
Part 3: Characterization of High-Performance Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships and to determine their suitability for specific applications.
Structural and Molecular Weight Characterization
| Technique | Information Obtained |
| FT-IR Spectroscopy | Confirmation of the polymer structure by identifying characteristic functional groups (e.g., imide ring C=O stretching, amide N-H and C=O stretching). |
| NMR Spectroscopy | Detailed structural analysis of the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | Determination of the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI). |
Thermal Properties
The thermal stability and transition temperatures of the polymers are critical performance indicators. These are typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[12][13][14][15][16]
Diagram of Thermal Analysis Workflow:
Caption: Workflow for thermal characterization.
Expected Thermal Properties:
| Polymer Type | Expected Tg (°C) | Expected 5% Weight Loss Temp. (°C, N₂) |
| Polyimides | 250 - 350+ | > 500 |
| Polyamides | 200 - 300 | > 450 |
| Polybenzoxazoles | > 350 | > 550 |
Note: These are estimated values and will vary depending on the specific comonomer used.
Mechanical Properties
The mechanical properties of the polymer films, such as tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine.
Expected Mechanical Properties of Polymer Films:
| Polymer Type | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Polyimides | 100 - 200 | 2 - 4 | 5 - 50 |
| Polyamides | 80 - 150 | 2 - 3.5 | 10 - 60 |
| Polybenzoxazoles | > 150 | > 3.5 | < 10 |
Note: These are estimated values and will depend on the polymer's molecular weight and processing conditions.
Solubility
The solubility of the polymers in common organic solvents is a crucial factor for their processability. The presence of the ether linkage in Methyl 4-(3,4-diaminophenoxy)benzoate is expected to enhance the solubility of the resulting polymers.[17][18]
Solubility Testing Protocol:
-
Add approximately 10 mg of the polymer to 1 mL of the test solvent in a vial.
-
Stir the mixture at room temperature for 24 hours.
-
Observe the solubility and classify it as soluble, partially soluble, or insoluble.
-
Common solvents for testing include NMP, DMAc, DMF, DMSO, m-cresol, and chloroform.
Conclusion
Methyl 4-(3,4-diaminophenoxy)benzoate is a promising monomer for the development of a new generation of high-performance polymers. Its unique chemical structure provides a pathway to polyimides, polyamides, and potentially polybenzoxazoles with an advantageous balance of properties. The protocols and characterization methods detailed in this application note provide a solid foundation for researchers to explore the full potential of this versatile monomer in advanced material applications. The expected properties, derived from analogous polymer systems, suggest that polymers synthesized from Methyl 4-(3,4-diaminophenoxy)benzoate will be strong candidates for applications requiring high thermal stability, robust mechanical performance, and improved processability.
References
Sources
- 1. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. CN101468952B - Preparation of 4,4'-diaminodiphenyl ether - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. mdpi.com [mdpi.com]
- 5. chembk.com [chembk.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. repository.gatech.edu [repository.gatech.edu]
- 12. tainstruments.com [tainstruments.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. eag.com [eag.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
1H NMR spectroscopic analysis of Methyl 4-(3,4-diaminophenoxy)benzoate
An Application Guide to the Structural Elucidation of Methyl 4-(3,4-diaminophenoxy)benzoate via 1H NMR Spectroscopy
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the definitive structural analysis of Methyl 4-(3,4-diaminophenoxy)benzoate using high-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. As a key intermediate in the synthesis of advanced polymers and pharmaceutical agents, unequivocal confirmation of its molecular structure is paramount for quality control and downstream application success.
This guide moves beyond a simple recitation of steps, delving into the causal reasoning behind methodological choices and data interpretation. It is structured to serve as a self-validating framework, ensuring scientific integrity and reproducibility.
Foundational Principles: The Molecule and the Method
Methyl 4-(3,4-diaminophenoxy)benzoate is an aromatic compound featuring two distinct phenyl rings connected by an ether linkage. One ring is substituted with two adjacent amine groups, which are strong electron-donating groups. The other ring bears a methyl ester group, which is an electron-withdrawing group. This electronic asymmetry is the primary determinant of the chemical environments of the aromatic protons and, consequently, their chemical shifts in a 1H NMR spectrum.
1H NMR spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1] It operates by probing the magnetic properties of hydrogen nuclei (protons). The precise resonance frequency of each proton is exquisitely sensitive to its local electronic environment, providing four critical pieces of information:
-
Chemical Shift (δ): Identifies the proton's chemical environment (e.g., aromatic, aliphatic, adjacent to heteroatoms).[1]
-
Integration: Reveals the relative number of protons generating a specific signal.[1]
-
Multiplicity (Splitting Pattern): Discloses the number of neighboring protons.[1]
-
Coupling Constant (J): Measures the interaction between coupled protons, providing insight into their spatial relationship.[1]
Molecular Structure and Proton Assignments
To facilitate a comprehensive analysis, the unique proton environments of Methyl 4-(3,4-diaminophenoxy)benzoate are systematically labeled as shown below. Understanding this structure is the first step in predicting and interpreting the resulting spectrum.
Caption: Labeled structure of Methyl 4-(3,4-diaminophenoxy)benzoate.
Predictive Analysis of the 1H NMR Spectrum
A priori analysis is critical for accurate spectral interpretation. Based on fundamental principles of chemical shift theory, we can predict the characteristics of the 1H NMR spectrum for the target molecule.
-
Methyl Protons (-OCH₃): These three protons are chemically equivalent and have no adjacent protons. Therefore, they will appear as a sharp singlet . Due to the deshielding effect of the adjacent oxygen and carbonyl group, this signal is expected in the δ 3.8–3.9 ppm region.[2][3]
-
Amine Protons (-NH₂): The four protons of the two amine groups are expected to be environmentally similar. Protons on nitrogen atoms often exhibit rapid chemical exchange with each other and with trace amounts of water in the solvent.[4] This exchange averages their magnetic environments and decouples them from adjacent protons. Consequently, they typically appear as a broad singlet . For aromatic amines, this signal is generally found between δ 3–5 ppm.[5][6] Its exact position is highly sensitive to solvent, concentration, and temperature.
-
Aromatic Protons (Ring A: Diaminophenoxy moiety, Hₐ, Hc, Hd): This ring is heavily influenced by three electron-donating groups (two -NH₂ and one -OR). This causes significant shielding (an upfield shift) compared to benzene (δ 7.26 ppm). The signals are expected in the δ 6.0–7.0 ppm range.
-
Hₐ: Coupled to H_d (ortho, J ≈ 8-9 Hz). Expected to be a doublet .
-
Hc: Coupled to H_d (meta, J ≈ 2-3 Hz). Expected to be a doublet .
-
Hd: Coupled to both Hₐ (ortho) and Hc (meta). Expected to be a doublet of doublets (dd) .
-
-
Aromatic Protons (Ring B: Benzoate moiety, Hₑ, Hf): This ring is influenced by an electron-donating ether group (-OR) and an electron-withdrawing methyl ester group (-COOR). The protons ortho to the ester group (Hf) will be the most deshielded.
-
Hₑ: These two protons are ortho to the ether linkage and will appear as a doublet . They are expected around δ 7.0–7.2 ppm.
-
Hf: These two protons are ortho to the electron-withdrawing ester group and will be shifted significantly downfield, appearing as a doublet around δ 7.9–8.1 ppm.[2]
-
Predicted Data Summary
The following table summarizes the anticipated quantitative data from the 1H NMR spectrum.
| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| -NH₂ (x2) | 3.0 - 5.0 | 4H | Broad Singlet | N/A |
| Hₐ | ~6.2 | 1H | Doublet (d) | ~8.5 Hz (ortho) |
| Hc | ~6.7 | 1H | Doublet (d) | ~2.5 Hz (meta) |
| Hd | ~6.8 | 1H | Doublet of Doublets (dd) | J = ~8.5 Hz, ~2.5 Hz |
| Hₑ | 7.0 - 7.2 | 2H | Doublet (d) | ~9.0 Hz (ortho) |
| Hf | 7.9 - 8.1 | 2H | Doublet (d) | ~9.0 Hz (ortho) |
| -OCH₃ | 3.8 - 3.9 | 3H | Singlet (s) | N/A |
Detailed Experimental Protocol
Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible NMR data.
Materials and Reagents
-
Methyl 4-(3,4-diaminophenoxy)benzoate (5-10 mg)[7]
-
Deuterated solvent (e.g., DMSO-d₆, 0.7 mL)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and glass wool
-
Deuterium oxide (D₂O) for exchange experiment
-
Internal Standard: Tetramethylsilane (TMS) (optional, as residual solvent peak can be used)[8][9]
Rationale for Solvent Selection
Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity ensures complete dissolution of the analyte. Crucially, the acidic protons of DMSO-d₆ exchange slowly with the amine protons, allowing the -NH₂ signals to be observed clearly. Chloroform-d (CDCl₃) can also be used, but solubility may be lower.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry small vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[10] If using an internal standard, it should be added to the solvent prior to this step.
-
Mixing: Gently vortex or swirl the vial until the solid is completely dissolved. A brief, gentle warming can aid dissolution if necessary.
-
Filtration (Critical Step): Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Filter the solution directly into a clean, high-quality NMR tube. This step is non-negotiable as suspended particulate matter will severely degrade the magnetic field homogeneity, resulting in broad, poorly resolved spectral lines.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Instrument Setup and Data Acquisition
-
Spectrometer Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Locking: The instrument's software uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift during the experiment.[11]
-
Shimming (Field Homogeneity Optimization): This is an automated or manual process that adjusts currents in the shim coils to maximize the homogeneity of the magnetic field (B₀) across the sample volume.[12] Proper shimming is the most critical factor for achieving sharp, well-resolved peaks.
-
Acquisition Parameters: Set standard 1H NMR acquisition parameters. A 30-degree pulse angle with a 1-2 second relaxation delay and 8-16 scans is typically sufficient for a sample of this concentration.
-
Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID).
Data Processing
-
Fourier Transform: The raw FID data (time domain) is converted into the spectrum (frequency domain) via a Fourier Transform.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive, pure absorption mode.
-
Baseline Correction: Correct any distortions in the spectral baseline.
-
Referencing: Calibrate the chemical shift axis. Set the residual DMSO peak to δ 2.50 ppm. If TMS was used, set its signal to δ 0.00 ppm.
-
Integration: Integrate the area under each peak. Calibrate the integration by setting a known signal (e.g., the 3H singlet of the methyl group) to its correct value (3.0).
Experimental Workflow Diagram
The entire process, from sample preparation to final analysis, can be visualized as a logical flow.
Caption: Standard workflow for 1H NMR spectroscopic analysis.
Trustworthiness: The Self-Validating Protocol
A key aspect of robust scientific methodology is internal validation. The acquired spectrum must be self-consistent and can be further confirmed with a simple experiment.
-
Internal Consistency Check: The final, processed spectrum should be interrogated. Do the integration values for all signals correspond to the number of protons in the molecule (a total of 12H)? Are the observed multiplicities and coupling constants in agreement with the predicted structure? A positive answer to these questions provides strong confidence in the structural assignment.
-
Definitive Confirmation via D₂O Exchange: The assignment of the broad -NH₂ signal can be unequivocally confirmed.
-
After acquiring the initial spectrum, remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake gently for ~30 seconds to mix.
-
Re-acquire the 1H NMR spectrum using the same parameters.
Expected Result: The amine protons (H-N) will exchange with deuterium from the D₂O (H-N + D₂O ⇌ D-N + HOD). Since deuterium is not observed in a 1H NMR experiment, the broad signal previously assigned to the -NH₂ groups will disappear or be significantly attenuated.[4] This provides definitive proof of its identity.
-
Conclusion
This application note has detailed a comprehensive and robust framework for the . By integrating predictive analysis with a meticulous experimental protocol and a definitive validation step, researchers can achieve unambiguous structural elucidation. This ensures the identity and purity of this critical chemical intermediate, underpinning the integrity of subsequent research and development activities.
References
- Vertex AI Search. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH. Retrieved January 26, 2026.
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Retrieved January 26, 2026, from [Link]
-
University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved January 26, 2026, from [Link]
-
Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Crystallographic Communications, 64(5), o821. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for "A highly efficient and selective aerobic oxidative esterification of primary alcohols catalyzed by HBr and hydrogen peroxide". Retrieved January 26, 2026, from [Link]
-
University of Calgary. (n.d.). Amines. Retrieved January 26, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 26, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). Retrieved January 26, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2018, July 3). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved January 26, 2026, from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 26, 2026, from [Link]
-
Canadian Journal of Chemistry. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides. Retrieved January 26, 2026, from [Link]
-
Global Substance Registration System. (n.d.). METHYL 4-PHENOXYBENZOATE. Retrieved January 26, 2026, from [Link]
-
Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved January 26, 2026, from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved January 26, 2026, from [Link]
-
PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-61. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 26, 2026, from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 26, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved January 26, 2026, from [Link]
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organomation.com [organomation.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 12. publish.uwo.ca [publish.uwo.ca]
Application Notes & Protocols: Methyl 4-(3,4-diaminophenoxy)benzoate as a Novel Monomer for High-Performance Aerospace Polyimides
This guide provides a comprehensive technical overview and detailed experimental protocols for researchers exploring the application of Methyl 4-(3,4-diaminophenoxy)benzoate (MDB) in the synthesis of advanced polyimide (PI) materials for the aerospace sector. While direct applications of MDB in aerospace are not yet widely documented, its unique molecular architecture presents a compelling case for its use in creating next-generation PIs with enhanced processability and tailored properties. This document outlines the scientific rationale, synthesis protocols, and characterization workflows necessary to evaluate MDB-based polyimides for demanding aerospace environments.
Introduction: The Quest for Advanced Aerospace Polymers
The aerospace industry demands materials that exhibit exceptional performance under extreme conditions, including high thermal stability, robust mechanical strength, resistance to chemical degradation, and stability against radiation and atomic oxygen in low Earth orbit (LEO).[1][2] Aromatic polyimides are a class of high-performance polymers that have become indispensable in aerospace applications, from insulating films and adhesives to matrices for lightweight composite structures.[3][4][5]
The properties of a polyimide are directly governed by the chemical structure of its constituent monomers: a diamine and a dianhydride.[6] The introduction of novel monomers is a key strategy for fine-tuning polymer characteristics. Conventional aromatic polyimides, while thermally stable, often suffer from poor solubility and processability, which complicates manufacturing.[7]
Methyl 4-(3,4-diaminophenoxy)benzoate (MDB) is a promising, yet underexplored, diamine monomer. Its structure incorporates several key features:
-
An ether linkage (-O-) , which is known to impart greater flexibility and improved solubility to the polymer backbone compared to more rigid structures.
-
An asymmetric diamine substitution , which can disrupt chain packing, further enhancing solubility.
-
A pendant methyl ester group (-COOCH₃) , which offers a potential site for post-polymerization modification or cross-linking and may improve solubility in organic solvents.
This guide proposes the use of MDB as a strategic component to synthesize processable, high-performance polyimides and provides the necessary protocols to validate their performance against aerospace standards.
Monomer Profile: Methyl 4-(3,4-diaminophenoxy)benzoate (MDB)
A thorough understanding of the monomer is critical before proceeding to polymerization.
Chemical Structure and Physicochemical Properties
The unique structure of MDB is the foundation for its potential to yield high-performance polymers.
Figure 1: Chemical Structure of Methyl 4-(3,4-diaminophenoxy)benzoate (MDB)
Table 1: Physicochemical Properties of MDB
| Property | Value | Source |
|---|---|---|
| CAS Number | 24002-80-0 | [8] |
| Molecular Formula | C₁₄H₁₄N₂O₃ | [8] |
| Molar Mass | 258.27 g/mol | [8] |
| Appearance | (Predicted) Off-white to light brown solid | N/A |
| Melting Point | 92-95 °C | [8] |
| Boiling Point | 434.9 ± 40.0 °C (Predicted) | [8] |
| Density | 1.275 ± 0.06 g/cm³ (Predicted) |[8] |
Rationale for Aerospace Applications
The molecular design of MDB suggests it could address key challenges in aerospace polyimides.
Caption: Structure-Property Rationale for MDB in Polyimides.
Application Protocol: Synthesis of an MDB-Based Polyimide
This section details the synthesis of a polyimide using MDB and a standard aerospace-grade dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) , chosen for its ability to impart excellent thermal stability and optical transparency.[9] The most common and reliable method is a two-step polycondensation.[6][10]
Principle
The synthesis involves two distinct stages:
-
Poly(amic acid) Formation: Reaction of the diamine (MDB) and dianhydride (6FDA) in a polar aprotic solvent at ambient temperature to form a soluble poly(amic acid) (PAA) precursor.
-
Imidization: Conversion of the PAA to the final polyimide via thermal or chemical cyclodehydration. Thermal imidization is preferred for producing dense, high-quality films.
Experimental Workflow Diagram
Caption: Two-Step Synthesis and Film Casting Workflow.
Detailed Protocol: Synthesis of 6FDA-MDB Polyimide
Materials & Reagents:
| Reagent | Purity | Supplier | Notes |
|---|---|---|---|
| Methyl 4-(3,4-diaminophenoxy)benzoate (MDB) | ≥98% | Varies | Dry in vacuum at 60°C before use. |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | ≥99% | Varies | Dry in vacuum at 150°C before use. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Varies | Use dry, amine-free grade. |
| Nitrogen (N₂) | High Purity | N/A | For inert atmosphere. |
Protocol Steps:
-
Reaction Setup: In a 100 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add Methyl 4-(3,4-diaminophenoxy)benzoate (e.g., 2.583 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous NMP (e.g., 30 mL) to the flask to dissolve the diamine completely. Stir under a gentle nitrogen purge.
-
Causality Note: Anhydrous polar aprotic solvents like NMP or DMAc are essential as they solubilize both the monomers and the resulting poly(amic acid) without interfering with the reaction.[6]
-
-
Dianhydride Addition: Once the diamine is fully dissolved, add an equimolar amount of 6FDA (e.g., 4.442 g, 10.0 mmol) to the solution in several small portions over 30 minutes.
-
Causality Note: Portion-wise addition helps control the exothermic reaction and prevents localized gelation, ensuring the formation of a high molecular weight polymer.
-
-
Polymerization: Continue stirring the reaction mixture at room temperature (25°C) under a nitrogen atmosphere for 24 hours. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).
-
Film Casting: Filter the viscous PAA solution through a fine mesh to remove any particulates. Pour the solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 400-500 µm).
-
Solvent Removal & Thermal Imidization: Place the glass plate in a programmable vacuum or convection oven. Apply the following multi-step thermal curing program:
-
80°C for 4 hours (to slowly remove the bulk of the solvent).
-
Ramp to 150°C at 2°C/min, hold for 1 hour.
-
Ramp to 250°C at 2°C/min, hold for 1 hour.
-
Ramp to 300°C at 2°C/min, hold for 1 hour (final imidization).
-
Causality Note: A slow, staged heating ramp is critical. Rapid heating can cause solvent boiling, creating voids in the film. The final high-temperature step ensures complete conversion of amic acid groups to imide rings, maximizing thermal and mechanical performance.[11]
-
-
Film Recovery: After the program is complete, allow the oven to cool slowly to room temperature. The resulting tough, flexible polyimide film can be carefully peeled from the glass substrate, often by immersion in warm water.
Characterization Protocols for Aerospace Viability
The synthesized polyimide film must be rigorously tested to determine its suitability for aerospace applications.
Protocol: Structural Verification via FTIR Spectroscopy
-
Objective: To confirm the conversion of the poly(amic acid) to polyimide.
-
Methodology:
-
Acquire an FTIR spectrum of the final polyimide film using an ATR (Attenuated Total Reflectance) or transmission setup.
-
Scan from 4000 to 650 cm⁻¹.
-
-
Data Interpretation:
-
Confirmation of Imidization: Look for the appearance of characteristic imide absorption bands:
-
Asymmetric C=O stretching at ~1780 cm⁻¹.
-
Symmetric C=O stretching at ~1720 cm⁻¹.
-
C-N stretching at ~1370 cm⁻¹.
-
-
Disappearance of Precursor: Confirm the disappearance of broad amic acid O-H and N-H peaks (~3300-2500 cm⁻¹) and the amide C=O peak (~1660 cm⁻¹).
-
Protocol: Thermal Stability Analysis via TGA
-
Objective: To determine the polymer's decomposition temperature and thermal stability, a critical parameter for aerospace materials.[1]
-
Methodology:
-
Use a thermogravimetric analyzer (TGA).
-
Place a small sample (5-10 mg) of the polyimide film in a platinum or alumina pan.
-
Heat the sample from 30°C to 800°C at a rate of 10°C/min under both a nitrogen and an air atmosphere.
-
-
Data Interpretation & Target Values:
-
Td5 / Td10: Record the temperature at which 5% and 10% weight loss occurs. For aerospace applications, a Td5 > 450°C is typically desired.[1]
-
Char Yield: Note the percentage of material remaining at 800°C in nitrogen. A high char yield is associated with good flame retardancy.
-
Protocol: Glass Transition Temperature via DSC
-
Objective: To measure the glass transition temperature (Tg), which defines the upper service temperature limit for the material's structural properties.
-
Methodology:
-
Use a Differential Scanning Calorimeter (DSC).
-
Seal a 5-10 mg sample in an aluminum DSC pan.
-
Heat the sample from 30°C to 400°C (or above the expected Tg) at 10°C/min. Cool rapidly, then perform a second heating scan at the same rate.
-
Causality Note: The second heating scan is used to determine the Tg from a consistent thermal history.
-
-
Data Interpretation: The Tg is identified as the midpoint of the step transition in the heat flow curve from the second scan. A high Tg (>250°C) is crucial for high-temperature structural applications.[12]
Protocol: Mechanical Properties via Tensile Testing
-
Objective: To quantify the strength, stiffness, and ductility of the polyimide film.
-
Methodology:
-
Cut the polyimide film into dog-bone shaped specimens according to ASTM D882 standard.
-
Measure the thickness and width of the gauge section of each specimen.
-
Use a universal testing machine (UTM) to pull the specimens at a constant crosshead speed (e.g., 5 mm/min) until failure.
-
-
Data Interpretation & Target Values:
-
Tensile Strength: The maximum stress the material can withstand. Aerospace-grade films typically exhibit >100 MPa.[5]
-
Young's Modulus: The material's stiffness. Typical values range from 2-4 GPa.[9]
-
Elongation at Break: A measure of ductility. The incorporation of MDB is hypothesized to increase this value compared to more rigid polyimides.
-
Expected Results and Data Summary
The following table summarizes the target performance characteristics for an MDB-based polyimide intended for aerospace applications, compared to a common commercial standard like Kapton®.
Table 2: Target Performance Metrics for 6FDA-MDB Polyimide
| Property | Test Method | Target Value | Typical Kapton® HN Value |
|---|---|---|---|
| **Td5 (in N₂) ** | TGA | > 500 °C | ~550 °C |
| Glass Transition (Tg) | DSC | 260 - 300 °C | ~360 °C |
| Tensile Strength | ASTM D882 | > 120 MPa | ~170 MPa |
| Young's Modulus | ASTM D882 | > 2.5 GPa | ~3.0 GPa |
| Elongation at Break | ASTM D882 | > 30% | ~40% |
| Solubility | Qualitative | Soluble in NMP, DMAc, m-cresol | Insoluble |
Note: The Tg and mechanical properties of the MDB-based polymer are hypothesized to be slightly lower than highly rigid polyimides like Kapton, but its key advantage is expected to be significantly improved solubility and processability.
Conclusion
Methyl 4-(3,4-diaminophenoxy)benzoate stands as a monomer with significant potential for advancing aerospace polymer science. Its unique combination of a flexible ether linkage and a pendant ester group provides a rational design pathway to creating high-performance polyimides with enhanced solubility and processability, without unduly compromising thermal stability. The protocols outlined in this document provide a robust framework for synthesizing and characterizing MDB-based polyimides, enabling researchers to systematically evaluate their viability for next-generation aerospace components.
References
Sources
- 1. High-Temperature Polymers in Aerospace Engineering | AIP Precision Machining [aipprecision.com]
- 2. Thermally Stable Polymers for Aerospace: PEEK vs. Polyimides [eureka.patsnap.com]
- 3. Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films | MDPI [mdpi.com]
- 4. Transparent Polyimide/Organoclay Nanocomposite Films Containing Different Diamine Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. mdpi.com [mdpi.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. dakenchem.com [dakenchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Introduction: The Architectural Merit of Methyl 4-(3,4-diaminophenoxy)benzoate in Polymer Science
An in-depth guide to the processing and characterization of high-performance polymer films derived from Methyl 4-(3,4-diaminophenoxy)benzoate.
Methyl 4-(3,4-diaminophenoxy)benzoate is a sophisticated diamine monomer engineered for the synthesis of high-performance poly(ether-imide)s (PEIs) and related polyimides. The strategic placement of an ether linkage within its backbone imparts a degree of flexibility, which enhances the solubility and processability of the resulting polymer compared to more rigid aromatic polyimides.[1][2] This improved processability does not come at the cost of performance. The aromatic and imide functionalities ensure the final polymer retains exceptional thermal stability, robust mechanical properties, and excellent dielectric characteristics, making it a material of choice for demanding applications.[3][4][5]
Polyimides derived from this monomer are critical materials in the aerospace, automotive, and electronics industries.[2][6][7][8][9] They are utilized as lightweight and durable structural components, high-temperature wire insulation, flexible printed circuit substrates, and dielectric layers in semiconductor manufacturing.[5][6][9] This guide provides a comprehensive framework for researchers, from the initial polymerization to the final film characterization, emphasizing the scientific rationale behind each procedural step.
Part 1: Polymer Synthesis - A Two-Step Pathway to High Performance
The most prevalent and reliable method for synthesizing polyimides from diamines like Methyl 4-(3,4-diaminophenoxy)benzoate is a two-step polycondensation reaction. This process first yields a soluble precursor, poly(amic acid), which can be easily processed into a film before being converted into the final, robust polyimide.[1]
Step 1: Synthesis of Poly(amic acid) (PAA) Precursor
The initial step involves the reaction of the diamine monomer with a stoichiometric equivalent of an aromatic dianhydride in a polar, aprotic solvent. The nucleophilic attack of the amine groups on the carbonyl carbons of the dianhydride opens the anhydride rings, forming the poly(amic acid) chain.
Causality of Experimental Choices:
-
Solvent Selection: Solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are chosen for their ability to dissolve both the monomers and the resulting PAA polymer, maintaining a homogeneous reaction mixture.[1]
-
Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent oxidation of the highly reactive amine groups, which would otherwise lead to undesirable side reactions and a lower molecular weight polymer.
-
Temperature Control: The reaction is typically maintained at a low temperature (0-25°C) to manage the exothermic nature of the reaction and to prevent premature imidization, which would cause the polymer to precipitate out of solution.
Step 2: Imidization - Conversion to Polyimide (PI)
The PAA precursor is then converted to the final polyimide through a process of cyclodehydration, known as imidization. This step forms the stable, five-membered imide rings in the polymer backbone and releases water as a byproduct.[10] This can be achieved through two primary methods:
-
Thermal Imidization: The PAA film or solution is heated through a carefully controlled temperature program. This is the most common method for producing films, as the PAA can be cast first and then imidized in place.[11][12] The gradual heating process is critical for allowing the solvent and the water byproduct to escape without creating voids or other defects in the final film.[13][14]
-
Chemical Imidization: A mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) is added to the PAA solution at room temperature.[14] This method is faster and occurs at lower temperatures but requires subsequent purification to remove the chemical agents.
The thermal imidization route is detailed in the protocols below as it is most directly applicable to film processing.
Caption: Two-step synthesis of poly(ether-imide) from monomers.
Part 2: Detailed Protocols for Film Processing and Characterization
This section provides step-by-step methodologies for creating and validating Methyl 4-(3,4-diaminophenoxy)benzoate-based polymer films.
Protocol 1: Film Fabrication via Solution Casting and Thermal Imidization
This protocol details the most common laboratory method for producing high-quality, free-standing polyimide films.[14][15][16]
Materials and Equipment:
-
Poly(amic acid) solution in NMP (synthesized as per Part 1)
-
Glass substrate plates or stainless steel foil
-
Adjustable micrometer film applicator (Doctor Blade)
-
Leveling table
-
Programmable, vacuum-compatible or inert atmosphere oven
Procedure:
-
Substrate Preparation: Thoroughly clean the glass or steel substrate with acetone, followed by isopropanol, and dry it completely. Ensure the substrate is placed on a perfectly level surface.
-
Solution Casting:
-
Allow the PAA solution to reach room temperature and degas it by gentle centrifugation or letting it stand to eliminate air bubbles.
-
Pour a line of the PAA solution at one end of the substrate.
-
Set the doctor blade to the desired gap height (e.g., 250-500 µm) to control the film thickness.
-
Draw the doctor blade smoothly and steadily across the substrate to cast a uniform wet film.[17]
-
-
Initial Solvent Evaporation (Pre-bake):
-
Place the cast film in an oven at a low temperature (e.g., 80°C) for 2-4 hours.
-
Rationale: This step gently removes the bulk of the high-boiling-point solvent (NMP) to form a self-supporting "tack-free" gel film without initiating significant imidization.[18]
-
-
Thermal Curing (Imidization):
-
Transfer the film (which can now be peeled from the substrate or kept on it) to a programmable high-temperature oven.
-
Execute the following multi-stage heating program under a nitrogen atmosphere or vacuum. This gradual ramp is crucial to prevent film defects.[13]
-
Ramp 1: Heat to 100°C and hold for 1 hour. (Removes residual solvent).
-
Ramp 2: Heat to 200°C and hold for 1 hour. (Initiates and progresses imidization).
-
Ramp 3: Heat to 300°C and hold for 1 hour. (Completes imidization and promotes chain ordering).
-
Cool Down: Slowly cool the oven to room temperature (e.g., over 2-3 hours) to prevent thermal shock and reduce internal stresses in the film.
-
-
-
Film Recovery: Once at room temperature, carefully remove the final amber-colored, flexible polyimide film.
Caption: Workflow for solution casting and thermal imidization.
Protocol 2: Characterization of the Final Polyimide Film
This protocol outlines the essential analyses to confirm the successful synthesis and processing of the polyimide film.
A. Confirmation of Imidization via FTIR Spectroscopy
-
Objective: To verify the conversion of PAA to PI.
-
Procedure:
-
Obtain an FTIR spectrum of the final film using an ATR or transmission setup.
-
Analyze the spectrum for key peaks:
-
Confirmation of Imide: Look for the appearance of characteristic imide absorption bands at ~1780 cm⁻¹ (asymmetric C=O stretch), ~1720 cm⁻¹ (symmetric C=O stretch), and ~1370 cm⁻¹ (C-N stretch).[11]
-
Disappearance of Precursor: Confirm the disappearance of broad amic acid O-H and N-H stretch bands (~3200-3400 cm⁻¹) and the amide C=O stretch (~1660 cm⁻¹).
-
-
-
Interpretation: The presence of strong imide peaks and the absence of amic acid peaks indicate a high degree of imidization.[18]
B. Thermal Properties Analysis (TGA and DSC)
-
Objective: To determine the thermal stability and glass transition temperature (Tg), which are critical performance indicators.
-
Thermogravimetric Analysis (TGA):
-
Place a small, known weight of the film (5-10 mg) in the TGA pan.
-
Heat the sample from room temperature to 800°C at a rate of 10-20°C/min under a nitrogen atmosphere.
-
Determine the decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs. High-performance polyimides typically show Td5% values well above 450°C.[19]
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small sample of the film (5-10 mg) in a DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 350°C) at a rate of 10-20°C/min, cool it rapidly, and then heat it again through the same range.
-
The glass transition temperature (Tg) is identified as a step-change in the heat flow curve during the second heating scan. Tg values for these polymers are typically in the range of 200-320°C.[19][20]
-
C. Mechanical Properties Testing
-
Objective: To quantify the film's strength, stiffness, and flexibility.
-
Procedure:
-
Cut the film into standardized "dog-bone" shapes using a die cutter.
-
Measure the thickness and width of the sample's gauge section.
-
Perform tensile testing using a universal testing machine at a constant strain rate.
-
Record the stress-strain curve to determine:
-
Tensile Strength (MPa): The maximum stress the film can withstand.
-
Young's Modulus (GPa): The film's stiffness.
-
Elongation at Break (%): The film's ductility or flexibility.
-
-
Caption: Standard workflow for polymer film characterization.
Part 3: Expected Properties and Data Presentation
Films processed according to the described protocols are expected to exhibit a combination of high thermal stability and excellent mechanical strength. The specific properties will vary depending on the dianhydride used in the synthesis, but representative data are summarized below.
| Property | Typical Value Range | Significance |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 200 - 320 °C | Defines the upper service temperature for mechanical applications.[20][21] |
| 5% Weight Loss Temp. (Td5%) | > 470 °C (in N₂) | Indicates outstanding thermal stability for high-heat environments.[19] |
| Mechanical Properties | ||
| Tensile Strength | 85 - 145 MPa | Measures the film's ability to resist breaking under tension.[19][22][23] |
| Tensile Modulus | 1.2 - 4.4 GPa | Represents the stiffness or rigidity of the film.[3][19] |
| Elongation at Break | 5 - 18 % | Indicates the flexibility and toughness of the film.[22][23] |
| Electrical Properties | ||
| Dielectric Constant (@ 1 MHz) | 2.6 - 3.6 | A low value is crucial for insulating applications in microelectronics.[20] |
References
-
Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main. (n.d.). National Institutes of Health. [Link]
- WO2016108668A1 - Method for synthesis of polyetherimide. (n.d.).
-
Synthesis and characterization of soluble poly(ether imide)s based on 2,2′-bis(4-aminophenoxy). (2003). SciSpace. [Link]
-
Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. (2012). SAGE Publications. [Link]
-
The study on imidization degree of polyamic acid in solution and ordering degree of its polyimide film. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of New Polyimides Based on 3,6Bis(4-aminophenoxy)benzonorbornane. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene. (n.d.). AIDIC. [Link]
-
Scheme 1. Synthesis of polyetherimide. (n.d.). ResearchGate. [Link]
-
Poly(ether imide)s: Synthesis and Properties. (2023). Murray State's Digital Commons. [Link]
-
Enhanced Mechanical and Thermal Properties of Polyimide Films Using Hydrophobic Fumed Silica Fillers. (2024). MDPI. [Link]
-
Thermal Imidization Process of Electrospun Poly(amic acid) Film Studied by In-situ FTIR. (n.d.). wje.org.cn. [Link]
-
How Polyimide Boosts Aerospace and Electronics? (n.d.). UVTECO. [Link]
-
Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior. (n.d.). MDPI. [Link]
-
A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. (n.d.). National Institutes of Health. [Link]
-
Polyimide Film - Applications & Properties. (n.d.). Goodfellow. [Link]
-
Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. (n.d.). Universiti Kebangsaan Malaysia. [Link]
-
Polymer Solution Casting: A Tool for Advanced Medical Applications. (n.d.). Plastics Engineering. [Link]
-
Thermal imidization process of polyimide film: Interplay between solvent evaporation and imidization. (n.d.). ResearchGate. [Link]
-
Upgrading Polyimides Through Enhanced Process Technology. (2020). Halocarbon. [Link]
-
Solution Casting - Specialty Polymer Film. (n.d.). polyk-lab.com. [Link]
-
(PDF) Polyimide in Electronics: Applications and Processability Overview. (2021). ResearchGate. [Link]
-
Polyetherimide (PEI). (n.d.). MakeItFrom.com. [Link]
-
Applications and Challenges of PI (polyimide) in the Aerospace Field. (n.d.). QUANDA Plastic. [Link]
-
(PDF) SOLUTION CATING OF POLYMER FILM. (2022). ResearchGate. [Link]
-
The Basics of Polyimide|An Explanation of how it is Used. (n.d.). Toray Electronics and Information Materials. [Link]
-
Mechanical properties of the poly(ether-imide) films. (n.d.). ResearchGate. [Link]
-
Using Polymer Solution Casting to Deliver High-Quality Films. (2015). Tollcoating by Carestream. [Link]
- US7172713B2 - Solution casting process for producing polymer film. (n.d.).
Sources
- 1. WO2016108668A1 - Method for synthesis of polyetherimide - Google Patents [patents.google.com]
- 2. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
- 3. Enhanced Mechanical and Thermal Properties of Polyimide Films Using Hydrophobic Fumed Silica Fillers | MDPI [mdpi.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. uvteco.com [uvteco.com]
- 7. goodfellow.com [goodfellow.com]
- 8. Applications and Challenges of PI (polyimide) in the Aerospace Field - QUANDA Plastic [quandaplastic.com]
- 9. The Basics of Polyimideï½An Explanation of how it is Used | Product Lineup | Toray Electronics and Information Materials [electronics.toray]
- 10. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 13. ukm.my [ukm.my]
- 14. halocarbon.com [halocarbon.com]
- 15. plasticsengineering.org [plasticsengineering.org]
- 16. Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream [carestream.com]
- 17. US7172713B2 - Solution casting process for producing polymer film - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and characterization of novel polyimides derived from 4,4’-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Polyetherimide (PEI) :: MakeItFrom.com [makeitfrom.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Application Note: High-Fidelity Purity Determination of Methyl 4-(3,4-diaminophenoxy)benzoate
Introduction
Methyl 4-(3,4-diaminophenoxy)benzoate is a crucial intermediate in the synthesis of various high-performance polymers and active pharmaceutical ingredients (APIs). The purity of this compound is of paramount importance as even minute impurities can significantly impact the safety, efficacy, and stability of the final product. According to the International Council for Harmonisation (ICH) guidelines, any component that is not the defined chemical entity is considered an impurity.[1] These can include organic impurities from starting materials or side reactions, inorganic impurities from the manufacturing process, and residual solvents.[1] This application note provides a comprehensive guide to the analytical techniques for the robust purity determination of Methyl 4-(3,4-diaminophenoxy)benzoate, ensuring compliance with stringent quality standards.
The methodologies detailed herein are designed to provide orthogonal approaches to purity assessment, a cornerstone of analytical method validation as outlined in ICH Q2(R2).[2][3][4] By employing a combination of chromatographic and spectroscopic techniques, a comprehensive profile of the compound's purity can be established, enabling confident decision-making in research and development settings.
Physicochemical Properties and Analytical Strategy
A successful analytical strategy is predicated on a thorough understanding of the analyte's physicochemical properties. Methyl 4-(3,4-diaminophenoxy)benzoate is an aromatic diamine with a benzoate ester functional group. Its structure suggests a moderate polarity and the presence of a chromophore, making it amenable to UV detection. The primary amino groups may be susceptible to oxidation, a critical consideration for sample handling and method development.
Our multi-pronged analytical approach is as follows:
-
High-Performance Liquid Chromatography (HPLC): As the primary technique for purity and impurity quantification due to its high resolution and sensitivity for non-volatile and thermally labile compounds like aromatic amines.[5]
-
Gas Chromatography (GC): A complementary technique for the analysis of volatile and semi-volatile impurities, as well as residual solvents.
-
Spectroscopic Techniques (NMR and Mass Spectrometry): For unequivocal structural elucidation of the main component and identification of any significant impurities.
I. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the method of choice for separating Methyl 4-(3,4-diaminophenoxy)benzoate from its potential process-related impurities and degradation products. The presence of aromatic rings and polar amine groups allows for effective separation on a C18 stationary phase with a polar organic-aqueous mobile phase.
Rationale for Method Parameters:
-
Column: A C18 column is selected for its versatility and proven efficacy in retaining and separating aromatic compounds.[6]
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed to ensure the elution of compounds with a wide range of polarities. The buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the amine functional groups.
-
Detection: UV detection at 280 nm is chosen based on the expected absorbance of the aromatic rings. A photodiode array (PDA) detector is recommended to simultaneously acquire spectra across a range of wavelengths, aiding in peak purity assessment and impurity identification.[6]
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 280 nm |
Sample Preparation:
-
Accurately weigh 10 mg of Methyl 4-(3,4-diaminophenoxy)benzoate.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
Data Analysis:
-
Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.
-
Peak purity should be assessed using the PDA detector to check for co-eluting impurities.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination of Methyl 4-(3,4-diaminophenoxy)benzoate.
II. Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
GC coupled with a Flame Ionization Detector (GC-FID) is a robust method for quantifying residual solvents and other volatile or semi-volatile impurities that may be present from the synthesis process. For confirmation of impurity identity, a Mass Spectrometer (MS) detector can be utilized.[7]
Rationale for Method Parameters:
-
Injector: Split injection is used to prevent column overloading with the main, less volatile analyte.
-
Column: A mid-polarity column (e.g., DB-624) is suitable for a broad range of common organic solvents.
-
Detector: FID provides excellent sensitivity for hydrocarbons, while MS offers definitive identification.
Detailed GC Protocol
Instrumentation:
-
GC system with a split/splitless injector, FID or MS detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Detector Temperature | 280 °C (FID) |
Sample Preparation:
-
Accurately weigh 50 mg of Methyl 4-(3,4-diaminophenoxy)benzoate.
-
Dissolve in 1 mL of a high-purity solvent in which the analyte is soluble but that does not interfere with the analysis of residual solvents (e.g., DMSO).
Data Analysis:
-
Quantification of residual solvents is performed using an external standard calibration curve for each potential solvent.
III. Spectroscopic Analysis for Structural Confirmation and Impurity Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for the structural confirmation of Methyl 4-(3,4-diaminophenoxy)benzoate and for identifying and quantifying impurities without the need for reference standards of those impurities (qNMR). The chemical shifts and coupling constants provide detailed information about the molecular structure.[8][9]
Protocol:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Compare the obtained spectra with the expected chemical shifts and splitting patterns for the target molecule.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main component and any impurities.
Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation and impurity identification.[10]
Protocol:
-
Introduce the sample into the mass spectrometer via direct infusion or as the eluent from an HPLC or GC system.
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization for HPLC-MS, Electron Impact for GC-MS).
-
The molecular ion peak should correspond to the molecular weight of Methyl 4-(3,4-diaminophenoxy)benzoate.
-
Analyze fragmentation patterns to confirm the structure and identify unknown impurities by comparing their fragmentation with known structures.
Integrated Analytical Workflow
Caption: Integrated workflow for comprehensive purity analysis.
Conclusion
The purity of Methyl 4-(3,4-diaminophenoxy)benzoate is a critical quality attribute that necessitates a rigorous and multi-faceted analytical approach. The combination of high-resolution chromatographic techniques like HPLC and GC for separation and quantification, along with powerful spectroscopic methods such as NMR and MS for structural confirmation and impurity identification, provides a robust framework for ensuring the quality and consistency of this important chemical intermediate. The protocols outlined in this application note serve as a validated starting point for researchers, scientists, and drug development professionals to establish comprehensive purity testing methodologies in their laboratories. Adherence to these principles will facilitate regulatory compliance and contribute to the development of safe and effective end products.
References
-
Combined ion-pair extraction and gas chromatography-mass spectrometry for the simultaneous determination of diamines, polyamines and aromatic amines in Port wine and grape juice. PubMed. Available at: [Link]
-
Validation of Analytical Procedure Q2(R2). ICH. Available at: [Link]
-
Benzophenone Method no: PV2130. OSHA. Available at: [Link]
-
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
-
Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. PMC - NIH. Available at: [Link]
-
PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]
-
Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. Available at: [Link]
-
Discovery and Activity Evaluation of Novel Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors. PMC - NIH. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Analysis of urine for parts per trillion of aromatic diamines with capillary gas chromatography and selected-ion monitoring mass spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. University of Massachusetts. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Available at: [Link]
-
Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC. Wiley Online Library. Available at: [Link]
-
RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
-
Methyl 4-methylbenzoate. ResearchGate. Available at: [Link]
-
Analysis of the presence of benzophenone in industry, food and other consumer products. Revista de Saúde Pública. Available at: [Link]
-
Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile products and cosmetics. ResearchGate. Available at: [Link]
-
Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. Available at: [Link]
-
SCCP Opinion on Exposure to reactants and reaction products of oxidative hair dye formulations. European Commission. Available at: [Link]
-
Supplementary Information. Royal Society of Chemistry. Available at: [Link]
-
Improved method for HPLC analysis of polyamines, agmatine and aromatic monoamines in plant tissue. PubMed. Available at: [Link]
- Gel compositions. Google Patents.
-
The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]
-
Methyl 3-amino-4-methylbenzoate. PubChem. Available at: [Link]
-
Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. Available at: [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. osha.gov [osha.gov]
- 8. Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate
Introduction
Welcome to the technical support guide for the synthesis and optimization of Methyl 4-(3,4-diaminophenoxy)benzoate. This molecule is a crucial building block in the development of high-performance polymers and various pharmaceutical agents. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact reaction yield and final product purity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot your experiments.
The synthesis is typically a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the diaryl ether linkage to create the dinitro intermediate, Methyl 4-(3,4-dinitrophenoxy)benzoate.
-
Reduction: Conversion of the two nitro groups to the corresponding amines to yield the final product.
This guide will address critical aspects of both stages.
Overall Synthesis Workflow
The general synthetic pathway is illustrated below. Key optimization and troubleshooting points are associated with each stage.
Figure 1: General two-step synthesis pathway for Methyl 4-(3,4-diaminophenoxy)benzoate.
Part 1: FAQs on Diaryl Ether Formation (SNAr)
Question 1: My yield for the dinitro intermediate is low. What are the most common causes?
Answer: Low yield in the SNAr reaction to form Methyl 4-(3,4-dinitrophenoxy)benzoate is typically traced back to one of four factors: the base, the solvent, the temperature, or competing side reactions.
-
Ineffective Deprotonation: The reaction requires the formation of a phenoxide from 3,4-dinitrophenol. If the base is too weak or not sufficiently anhydrous, deprotonation will be incomplete. Potassium carbonate (K₂CO₃) is commonly used, but it must be finely powdered and thoroughly dried. For challenging reactions, a stronger base like cesium carbonate (Cs₂CO₃) can improve yields by increasing the nucleophilicity of the phenoxide.
-
Improper Solvent Choice: This reaction requires a polar aprotic solvent to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex).
-
DMF (Dimethylformamide): A good choice, but must be anhydrous. Water contamination can lead to hydrolysis of the methyl ester.
-
DMSO (Dimethyl sulfoxide): An excellent solvent that can accelerate SNAr reactions. However, it has a high boiling point, making it difficult to remove, and requires careful temperature control to avoid decomposition.
-
-
Sub-optimal Temperature: The reaction typically requires heating to overcome the activation energy. A temperature range of 80-120°C is common. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk decomposition of the solvent (especially DMF) and an increase in side products.
-
Side Reaction - Ester Hydrolysis: If water is present in the reaction mixture (from reagents or solvent), the basic conditions can promote the saponification (hydrolysis) of the methyl ester on your starting material or product, forming the corresponding carboxylate salt. This salt is often lost during aqueous workup, directly reducing your yield.
Protocol 1: Optimized Synthesis of Methyl 4-(3,4-dinitrophenoxy)benzoate
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-dinitrophenol (1.0 eq), methyl 4-fluorobenzoate (1.1 eq), and finely powdered, anhydrous potassium carbonate (2.0 eq).
-
Under a positive nitrogen atmosphere, add anhydrous DMF (approx. 5-10 mL per gram of dinitrophenol).
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
After completion, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove DMF and inorganic salts, followed by a small amount of cold methanol to remove unreacted starting materials.
-
Dry the yellow solid under vacuum to obtain the dinitro intermediate. Purity is typically sufficient for the next step without further purification.
Part 2: Troubleshooting the Dinitro Reduction Step
The reduction of the dinitro intermediate is the most critical step and the source of most yield and purity issues. The primary challenge is the product's sensitivity to air oxidation.
Question 2: I'm seeing multiple products or incomplete conversion during the nitro reduction. How can I improve selectivity and yield?
Answer: The choice of reducing agent is paramount and depends on available equipment and the scale of your reaction. Each method has distinct advantages and potential pitfalls.
| Reducing System | Typical Conditions | Advantages | Common Issues & Troubleshooting |
| Catalytic Hydrogenation | H₂ (1-4 atm), 5-10% Pd/C, Ethanol or Ethyl Acetate | High yield, clean reaction, easy workup (filtration). | Incomplete reaction: Catalyst may be poisoned or inactive. Use fresh catalyst. Ensure solvent is high purity. Product Darkening: Product is air-sensitive. Perform reaction and workup under an inert atmosphere (N₂ or Ar). |
| Tin(II) Chloride (SnCl₂·2H₂O) | SnCl₂·2H₂O (6-10 eq), Conc. HCl, Ethanol | Effective, reliable, and tolerant of many functional groups.[1] | Complex Workup: Formation of tin salts requires careful basification and extraction. Product Purity: Difficult to remove all tin residues. Basify the cold reaction mixture with conc. NaOH or NH₄OH until pH > 10, then extract thoroughly with ethyl acetate. |
| Iron Powder (Fe) | Fe powder (10 eq), Acetic Acid or NH₄Cl | Inexpensive, effective, and environmentally benign. | Slow Reaction: Requires vigorous stirring and often heating. Emulsion during Workup: Filtration through Celite® can help break up emulsions formed after basification. |
Question 3: My final product is dark brown/black instead of off-white or tan. What happened?
Answer: This is a classic sign of oxidation. Aromatic diamines, especially those with electron-donating groups like the ether linkage, are highly susceptible to air oxidation, which forms intensely colored polymeric impurities.
Preventative Measures:
-
Inert Atmosphere: Conduct the entire reduction and subsequent workup under a nitrogen or argon atmosphere. Degas all solvents before use by bubbling N₂ through them for at least 15 minutes.
-
Antioxidants: Adding a small amount of a reducing agent like sodium dithionite or sodium sulfite to the water during aqueous workup can help prevent oxidation.
-
Minimize Heat and Light Exposure: Perform purification steps at room temperature or below and protect the product from direct light.
-
Storage: Store the final product under an inert atmosphere in a freezer.
Troubleshooting Workflow for Nitro Reduction
The following decision tree can help diagnose and solve common issues during the reduction step.
Figure 2: Troubleshooting decision tree for the reduction of the dinitro intermediate.
Part 3: Purification and Characterization
Question 4: What is the best method to purify the final product, Methyl 4-(3,4-diaminophenoxy)benzoate?
Answer: The purification method depends on the nature of the impurities.
-
Recrystallization: This is the preferred method if the crude product is relatively clean (>90%). A mixed solvent system is often effective.
-
Recommended Solvents: Ethanol/water or Toluene. Dissolve the crude product in a minimum amount of hot ethanol or toluene, then slowly add water (or hexanes for toluene) until the solution becomes cloudy. Allow it to cool slowly to form crystals. The colored, oxidized impurities tend to remain in the solvent.
-
-
Silica Gel Chromatography: This is necessary if the reaction produced significant side products or if recrystallization fails.
-
Caution: The amine groups can interact strongly with the acidic silica gel, leading to streaking and poor recovery.
-
Optimization:
-
Deactivate the silica by preparing a slurry with your eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol.
-
Use a gradient elution, starting with a less polar solvent system (e.g., Dichloromethane) and gradually increasing the polarity (e.g., 1-5% Methanol in Dichloromethane).
-
-
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried Methyl 4-(3,4-diaminophenoxy)benzoate to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add deionized water dropwise until persistent cloudiness is observed.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystallization.
-
Collect the off-white to light-tan crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 1:1 ethanol/water.
-
Dry the purified product under high vacuum. Store immediately under an inert atmosphere.
References
-
OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry. Retrieved from [Link]
- Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 133(32), 12875-12879.
- Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). The combination HSiCl3 and a tertiary amine enables a mild, metal-free reduction of both aromatic and aliphatic nitro groups to amines. Organic Letters, 17(16), 3941-3943.
- Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263.
-
LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. In Chemistry LibreTexts. Retrieved from [Link]
Sources
Technical Support Center: Purification of Methyl 4-(3,4-diaminophenoxy)benzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of crude Methyl 4-(3,4-diaminophenoxy)benzoate. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven guidance, moving beyond simple protocols to explain the scientific reasoning behind each step. Our goal is to empower you to troubleshoot and optimize the purification of this critical intermediate.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of Methyl 4-(3,4-diaminophenoxy)benzoate.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile depends heavily on the synthetic route, which typically involves the reduction of a dinitro or nitro-amino precursor. Common impurities include:
-
Partially Reduced Intermediates: Such as Methyl 4-(3-amino-4-nitrophenoxy)benzoate or Methyl 4-(4-amino-3-nitrophenoxy)benzoate.
-
Unreacted Starting Materials: The dinitro precursor, for example.
-
Oxidation Products: Aromatic diamines are highly susceptible to air oxidation, which forms intensely colored, often polymeric, impurities. This is a primary cause of the dark coloration (red, brown, or black) of the crude product.
-
Hydrolysis Products: If the reaction or workup conditions are acidic or basic, the methyl ester can hydrolyze to the corresponding carboxylic acid, 4-(3,4-diaminophenoxy)benzoic acid.
-
Catalyst Residues: If catalytic hydrogenation was used (e.g., with Pd/C or Raney Nickel), residual catalyst fines may be present.[1]
Q2: My crude product is very dark. Does this mean the purity is very low?
A2: Not necessarily. Aromatic amines, especially ortho-diamines like your compound, are notoriously easy to oxidize. Even trace amounts of oxidized impurities can be intensely colored, making the bulk material appear very impure. While a dark color necessitates purification, the actual molar percentage of your desired product might still be quite high.
Q3: Which purification method should I choose first?
A3: The choice depends on the scale of your reaction and the suspected nature of the impurities.
-
For material that is >85-90% pure and crystalline: Recrystallization is the most efficient and scalable first choice.
-
For material with multiple impurities of similar polarity or an oily consistency: Column chromatography is the most effective method.
-
To remove residual, non-basic starting materials or byproducts: An acid-base liquid-liquid extraction can be a highly effective preliminary purification step.
The following diagram provides a decision-making workflow.
Caption: Workflow for resolving an "oiling out" event during recrystallization.
Q: The recrystallized product is still colored. What can I do?
A: If colored impurities persist, you can use activated charcoal. Highly conjugated, colored impurities will adsorb onto the surface of the carbon.
Protocol:
-
Dissolve the crude product in the hot recrystallization solvent.
-
Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated charcoal (a micro-spatula tip is often enough).
-
Gently boil the solution for a few minutes. [2]5. Perform a hot filtration through a fluted filter paper or a small plug of Celite in a heated funnel to remove the charcoal.
-
Allow the filtered, colorless solution to cool and crystallize.
Troubleshooting Guide: Column Chromatography
Silica gel chromatography is a standard method for purifying amines, but it requires specific considerations.
Q: My compound is streaking badly on the TLC plate and I'm getting poor separation in the column. Why?
A: This is the most common problem when purifying amines on standard silica gel. Silica is acidic (due to surface silanol groups, Si-OH) and your compound is basic. This strong acid-base interaction causes a portion of your product to bind irreversibly or elute very slowly, leading to significant tailing or "streaking." [3] The Solution: Deactivate the Silica You must add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase. [3][4]For example, if your eluent is 50% Ethyl Acetate in Hexanes, you would prepare a stock solution of 1% TEA in Ethyl Acetate and use that to make your mobile phase.
-
Self-Validation: You can verify this works by running two TLC plates: one with the normal eluent and one with the TEA-modified eluent. The spot corresponding to your amine should be much sharper and have a slightly higher Rf value in the modified system.
Caption: The cause and solution for amine streaking in silica gel chromatography.
Q: What is a good starting eluent system for column chromatography?
A: A gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane (DCM) are excellent starting points.
-
Find the Rf: First, find a solvent system that gives your product an Rf value of ~0.25-0.35 on a TLC plate.
-
Prepare the Column: Pack the column using a less polar eluent (e.g., 10% EtOAc/Hexanes).
-
Load the Sample: Dissolve your crude material in a minimal amount of DCM or the eluent and adsorb it onto a small amount of silica gel or Celite. [5]Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique results in much better band sharpness than loading the sample as a solution.
-
Elute: Run the column, collecting fractions and monitoring by TLC.
Detailed Protocol: Acid-Base Extraction
This technique is excellent for removing non-basic organic impurities before another purification step. [6]
-
Dissolution: Dissolve the crude material in an appropriate organic solvent like Ethyl Acetate or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). Extract 2-3 times. The basic diamine will be protonated to form a hydrochloride salt, which dissolves in the aqueous layer. Non-basic impurities will remain in the organic layer. [7]3. Combine & Wash: Combine the aqueous layers. Wash this combined acidic layer once with a fresh portion of the organic solvent to remove any remaining trapped impurities. Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath. Slowly and carefully add a base, such as 6M sodium hydroxide (NaOH) or solid sodium bicarbonate (NaHCO₃), until the pH is >10. Your product will precipitate out as the free base.
-
Re-extraction: Extract the now-basic aqueous solution 3-4 times with fresh Ethyl Acetate or DCM. Your purified product is now in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product. [8]
Safety First: Handling Aromatic Diamines
Aromatic amines are a hazardous class of compounds and must be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a good choice), a lab coat, and chemical splash goggles. [9]Work in a well-ventilated chemical fume hood at all times. [10]* Toxicity: Aromatic amines are toxic and can be absorbed through the skin. Many are suspected carcinogens. Avoid all direct contact. [11]* Spills: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [11]Clean up all spills promptly.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
References
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.
-
MDPI. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2016). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Working with Chemicals. Prudent Practices in the Laboratory. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
- Google Patents. (2019). Synthetic method of 3, 4-diamino-benzophenone.
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine?. Retrieved from [Link]
-
Del Mar College. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
IUCr Journals. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Reddit. (2022). Chromotography with free amines?. Retrieved from [Link]
-
YouTube. (2018). 4 Recrystallization Methods for Increased Yield. Retrieved from [Link]
-
PubMed. (2007). Enantioselective separation of the sunscreen agent 3-(4-methylbenzylidene)-camphor by electrokinetic chromatography. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
YouTube. (2023). How to Safely Handle & Store Corrosive Substances. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rubingroup.org [rubingroup.org]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Workup [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. artsci.usu.edu [artsci.usu.edu]
Technical Support Center: Enhancing the Solubility of Poly(ether imide)s
Answering your questions about Poly(ether imide) solubility.
Welcome to our dedicated technical support center for Poly(ether imide)s (PEIs). This guide is designed for researchers, scientists, and formulation professionals who encounter challenges with dissolving this high-performance polymer. Given its rigid backbone and strong intermolecular forces, achieving complete and stable dissolution of PEI can be a significant hurdle. This document provides in-depth, experience-driven answers to common questions, troubleshooting advice for frequent experimental issues, and validated protocols to streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling the solubility of a given Poly(ether imide)?
The solubility of PEI is not governed by a single factor but is a result of the interplay between the polymer's chemistry, its physical state, and the properties of the solvent system. Understanding these factors is the first step in troubleshooting and optimization.
-
Polymer Structure (The "Like Dissolves Like" Principle): The core principle of solubility hinges on the similarity of intermolecular forces between the solute (PEI) and the solvent. PEI is a polar polymer due to the presence of imide and ether groups. Therefore, polar solvents are required to overcome the strong dipole-dipole interactions and aromatic stacking between PEI chains.
-
Molecular Architecture: The specific monomers used to synthesize the PEI have a profound impact. The introduction of flexible ether linkages or bulky side groups into the polymer backbone can disrupt chain packing, increase free volume, and subsequently enhance solubility[1][2]. For instance, PEIs synthesized from cycloaliphatic dianhydrides tend to be more soluble in less polar solvents compared to those made from aromatic dianhydrides[3].
-
Solvent Properties: The most effective solvents are typically polar and aprotic. Key parameters include the solvent's polarity, hydrogen bonding capacity, and molecular size. Hansen Solubility Parameters (HSP) can be a useful theoretical tool for predicting good solvents; solvents with HSP values close to those of PEI are more likely to be effective dissolvers[4].
-
Temperature: Increasing the temperature provides the necessary energy to overcome the cohesive forces within the polymer matrix, thereby increasing both the rate of dissolution and the saturation solubility[2][4].
-
Molecular Weight: Higher molecular weight PEIs generally exhibit lower solubility due to increased chain entanglement and stronger cumulative intermolecular forces.
Q2: Which solvents are recommended for dissolving standard PEI grades (e.g., ULTEM™)?
Selecting the right solvent is the most critical decision. Based on extensive laboratory experience and literature data, solvents can be categorized by their effectiveness.
-
Excellent (High Solubility at Room Temperature): These are the go-to solvents for most applications.
-
N-Methyl-2-pyrrolidone (NMP): Widely regarded as one of the best solvents for PEIs[3]. However, it is facing increasing regulatory scrutiny due to health and environmental concerns[5].
-
Dimethylacetamide (DMAc): Another highly effective polar aprotic solvent[3][4].
-
Dimethylformamide (DMF): Similar to DMAc and NMP, it shows excellent solvating power for PEIs[3][6].
-
Dimethyl Sulfoxide (DMSO): A strong polar aprotic solvent capable of dissolving many PEIs[3][6].
-
-
Good (May Require Heating or Longer Dissolution Times):
-
Partially Halogenated Solvents: Dichloromethane (DCM), chloroform, and 1,1,2-trichloroethane can dissolve PEI[4][7]. However, a significant caution is that these solvents can induce environmental stress cracking, potentially compromising the integrity of the final product[1][8].
-
m-Cresol: A phenolic solvent that is effective but can be corrosive and requires careful handling[3][6].
-
-
Conditional/Poor (Effective only for Modified PEIs or as Co-solvents):
-
Tetrahydrofuran (THF): Generally a poor solvent for standard PEIs but can dissolve certain chemically modified grades or be used in solvent mixtures[3]. For example, a 1:1 mixture of DMAc and THF has been successfully used to prepare PEI solutions for electrospinning[4].
-
Dioxane: Similar to THF, it has limited utility for standard PEIs[3].
-
Q3: How can I structurally modify a Poly(ether imide) to improve its solubility in common organic solvents?
When solvent selection alone is insufficient, modifying the polymer's chemical structure is a powerful strategy. The primary goal is to reduce the polymer's crystallinity and the packing efficiency of its chains.
-
Introduce Bulky Side Groups: Attaching large, sterically hindering groups to the polymer backbone physically separates the chains. This increases the free volume and weakens intermolecular forces, making it easier for solvent molecules to penetrate[2][9]. Isopropyl groups, for example, are more effective at enhancing solubility than smaller methyl groups[2].
-
Incorporate Flexible Linkages: Synthesizing the PEI with monomers containing flexible linkages (e.g., ether, sulfone, or long alkyl chains) disrupts the rigidity of the polymer backbone. This increased conformational freedom leads to lower chain packing and improved solubility[1][6].
-
Use Asymmetric Monomers: Employing monomers that lack symmetry results in a more amorphous polymer structure. Amorphous polymers are inherently more soluble than their semi-crystalline counterparts because less energy is required to separate the disordered chains[6].
-
Ionic Modification: Introducing ionic groups into the polyimide structure can enhance solubility in polar organic solvents like acetone[10].
The diagram below illustrates how these modifications disrupt polymer chain packing to enhance solubility.
Caption: Chemical modifications disrupt chain packing, improving solubility.
Troubleshooting Guide: Common Dissolution Issues
This guide addresses the most common problems encountered during PEI dissolution experiments.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution / Solid Particles Remain | 1. Incorrect Solvent Choice: The solvent lacks sufficient solvating power for the specific PEI grade. 2. Insufficient Time/Temperature: The dissolution process has not reached equilibrium. 3. Polymer Overload: The concentration of PEI exceeds its solubility limit in the chosen solvent. | 1. Switch to a stronger solvent (e.g., from DCM to NMP or DMAc). Refer to the solvent table above. 2. Increase temperature. Gently heat the solution (e.g., to 50-60°C) with continuous stirring[4]. Extend the stirring time to 24 hours or more[4]. 3. Reduce the PEI concentration. Prepare a more dilute solution. |
| Solution is Cloudy or Hazy | 1. Presence of Moisture: PEI is hygroscopic; absorbed water can interfere with dissolution in aprotic solvents. 2. Partial Dissolution/Microgel Formation: The polymer is only partially solvated, forming swollen microgels that scatter light. | 1. Pre-dry the PEI resin. Dry the polymer in a vacuum oven (e.g., at 100-120°C for 2-4 hours) before adding it to the solvent[4]. Use anhydrous grade solvents. 2. Apply gentle heating and continue stirring. If cloudiness persists, consider filtering the solution through a suitable filter (e.g., PTFE) after allowing sufficient time for dissolution. |
| Formation of Gels or a Swollen Mass | 1. Poor Solvent Quality: The solvent is not strong enough to fully separate the polymer chains, leading only to swelling. 2. Incorrect Addition Method: Adding the solvent to the polymer powder can cause the powder to clump and form a gel-like outer layer that prevents further solvent penetration. | 1. Use a stronger solvent or a solvent mixture. Adding a small amount of a very strong solvent like DMSO can sometimes break up gels[4]. 2. Reverse the addition. Add the PEI powder slowly to the solvent while vigorously stirring[11]. This ensures particles are well-dispersated before they can agglomerate. |
| Film Forms on the Solution Surface | 1. Solvent Evaporation: This is common with volatile solvents like DCM, especially during prolonged stirring or heating. 2. Reaction with Air/Moisture: Prolonged exposure to air can cause a "skin" to form on the surface[11]. | 1. Use a sealed container. A flask with a stopper or a beaker covered with paraffin film can minimize evaporation. 2. Minimize headspace in the container and consider performing the dissolution under an inert atmosphere (e.g., nitrogen) if the application is sensitive. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving Poly(ether imide)
This protocol provides a robust starting point for dissolving PEI resins.
-
Pre-treatment of PEI: Place the PEI resin (pellets or powder) in a vacuum oven and dry at 120°C for at least 4 hours to remove any absorbed moisture[4].
-
Solvent Preparation: Select an appropriate solvent (e.g., NMP, DMAc). Measure the required volume and place it in a clean, dry glass flask equipped with a magnetic stir bar.
-
Dissolution:
-
Place the flask on a magnetic stirrer hotplate.
-
Begin stirring the solvent at a moderate speed to create a vortex.
-
Slowly and incrementally add the dried PEI powder into the vortex of the stirring solvent. This prevents clumping[11].
-
Once all the PEI is added, seal the flask to prevent solvent evaporation.
-
-
Heating & Stirring:
-
If necessary, gently heat the solution to 50-60°C[4]. Caution: Ensure adequate ventilation, especially when working with heated solvents.
-
Continue stirring for 12-24 hours. The time required will depend on the PEI grade, molecular weight, and solvent.
-
-
Assessment: After the allotted time, turn off the stirrer and visually inspect the solution. It should be clear and homogenous with no visible particles or gel.
The following workflow diagram summarizes the decision-making process for achieving successful PEI dissolution.
Caption: Workflow for dissolving Poly(ether imide).
References
-
Scarlet, R., Manea, L. R., Sandu, I. G., Martinová, L., Cramariuc, O., & Sandu, I. G. (2012). Study on the Solubility of Polyetherimide for Nanostructural Electrospinning. Revista de Chimie, 63(7), 690-696.
-
ResearchGate. (n.d.). Solubility behavior of polyimides in different organic solvents. [Table]. Retrieved from ResearchGate.
-
ResearchGate. (n.d.). The solubility behavior of polyetherimides. [Table]. Retrieved from ResearchGate.
-
SpecialChem. (2024). Polyetherimide (PEI) Polymer: Structure, Material Properties, Applications, and Sustainability. [Online]. SpecialChem.
-
Li, T., Huang, H., Wang, L., & Chen, Y. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances, 7(69), 43861-43872.
-
PHT. (n.d.). RANGE POLYETHERIMIDE - PEI. [PDF].
-
Wikipedia. (2023). Polyetherimide. [Online].
- Dhinwa, N. K., Sarangdevot, Y. S., Chauhan, C. S., & Vyas, B. (2024). Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques. International Journal of Pharmaceutical Quality Assurance, 15(4), 2543-57.
-
Semantic Scholar. (2012). Study on the Solubility of Polyetherimide for Nanostructural Electrospinning. [Online].
-
Google Patents. (1990). US4976808A - Process for removing a polyimide resin by dissolution. [Online].
-
MDPI. (2019). Methods for the Characterization of Polyetherimide Based Materials Processed by Fused Deposition Modelling. [Online].
-
Wang, Y., et al. (2022). Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide. ACS Omega, 7(10), 8685-8695.
-
ResearchGate. (2020). Polyetherimide nanoparticle preparation from a polyetherimide/dimethyl sulfoxide solution by a simplified cooling-down method. [Online].
-
PMC. (2018). Preparation of polyetherimide membrane from non-toxic solvents for the separation of hydrogen from methane. [Online].
-
ResearchGate. (n.d.). THE CHARACTERIZATION OF POLYETHERIMIDE UNDER STATIC, HIGH STRAIN RATE, AND MULTIPLE IMPACT CONDITIONS. [Online].
-
ACS Publications. (2024). Impact of Ionic Modifications on Polyimide Properties for Gas Separation Applications. [Online].
-
ECHEMI. (n.d.). PVA is always not dissolved well, ask for help. [Online Community Forum].
Sources
- 1. specialchem.com [specialchem.com]
- 2. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bch.ro [bch.ro]
- 5. Preparation of polyetherimide membrane from non-toxic solvents for the separation of hydrogen from methane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pht-plastic.com [pht-plastic.com]
- 8. Polyetherimide - Wikipedia [en.wikipedia.org]
- 9. Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 11. echemi.com [echemi.com]
Technical Support Center: Synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate. As a key building block in the development of various pharmaceuticals and advanced materials, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on identifying and mitigating the formation of side products.
I. Proposed Synthetic Pathway
The synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate is typically achieved through a two-step process:
-
Nucleophilic Aromatic Substitution (SNA_r_): A Williamson ether synthesis reaction between a halo-substituted dinitrobenzene and methyl 4-hydroxybenzoate to form the dinitro intermediate, Methyl 4-(3,4-dinitrophenoxy)benzoate.
-
Reduction: The subsequent reduction of the two nitro groups on the intermediate to form the final diamino product.
Below is a visual representation of this synthetic route.
Caption: Stepwise reduction of a dinitro compound, highlighting potential intermediates.
Troubleshooting Incomplete Reduction:
| Parameter | Considerations and Solutions |
| Catalyst Activity | For catalytic hydrogenation (e.g., Pd/C), the catalyst may be deactivated. [1]Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can occur from sulfur-containing impurities or other sources. |
| Hydrogen Pressure | Atmospheric pressure of hydrogen may be insufficient. [2]Consider increasing the hydrogen pressure if your equipment allows. |
| Reducing Agent Stoichiometry | For chemical reductions (e.g., SnCl₂/HCl, Fe/NH₄Cl), ensure a sufficient excess of the reducing agent is used. |
| Solvent | The solubility of the dinitro intermediate can be a limiting factor. A co-solvent system, such as ethanol/ethyl acetate or THF/ethanol, can improve solubility. [2] |
| Reaction Time and Temperature | Some reductions require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress by TLC or HPLC. |
Q5: My final product is unstable and darkens upon standing. What is causing this degradation, and how can I prevent it?
A5: Aromatic diamines are susceptible to oxidation, which can lead to the formation of colored impurities. This process is often accelerated by exposure to air and light.
Stabilization and Purification Strategies:
-
Inert Atmosphere: Handle the purified diamine under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Purification: Recrystallization is often an effective method for purifying aromatic diamines. If the product is an oil, column chromatography on silica gel deactivated with a small amount of triethylamine can be employed to prevent streaking.
-
Storage: Store the final product in a dark, airtight container, preferably in a refrigerator or freezer, to minimize degradation.
III. Analytical Characterization and Side Product Identification
Thorough analytical characterization is essential to confirm the identity and purity of your Methyl 4-(3,4-diaminophenoxy)benzoate.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying impurities. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol is a good starting point. [3][4]* Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it provides molecular weight information for the main product and any impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.
Expected ¹H NMR Data (Predicted)
The following table provides predicted ¹H NMR chemical shifts for the desired product and key potential side products in a solvent like DMSO-d₆. Actual shifts may vary.
| Compound | Aromatic Protons (ppm) | -OCH₃ (ppm) | -NH₂ (ppm) |
| Methyl 4-(3,4-diaminophenoxy)benzoate (Product) | 6.5-8.0 (complex multiplet) | ~3.8 | ~4.5-5.5 (broad) |
| Methyl 4-(3-amino-4-nitrophenoxy)benzoate | 7.0-8.2 (complex multiplet) | ~3.8 | ~5.0-6.0 (broad) |
| Methyl 4-(4-amino-3-nitrophenoxy)benzoate | 6.8-8.1 (complex multiplet) | ~3.8 | ~5.0-6.0 (broad) |
| Methyl 4-(3,4-dinitrophenoxy)benzoate (Intermediate) | 7.2-8.5 (complex multiplet) | ~3.9 | - |
| 4-(3,4-Diaminophenoxy)benzoic acid | 6.5-8.0 (complex multiplet) | - | ~4.5-5.5 (broad) |
IV. Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(3,4-dinitrophenoxy)benzoate
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).
-
Add 1,2-dichloro-4,5-dinitrobenzene (1.0 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ethyl acetate).
Protocol 2: Synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate
-
Dissolve Methyl 4-(3,4-dinitrophenoxy)benzoate (1.0 eq) in a suitable solvent such as ethanol or a mixture of THF and ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Subject the mixture to hydrogenation (H₂ gas) at a suitable pressure (e.g., 1-4 atm) at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
-
Google Patents. (n.d.). RU2155184C1 - Method of preparing benzoic acid. Retrieved January 26, 2026, from
-
Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate. Retrieved January 26, 2026, from
-
Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid. Retrieved January 26, 2026, from
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (n.d.). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). The Reaction of 1,2-Dichloro-4,5-dinitrobenzene with Hydroxide Ion: Roles of Meisenheimer Complexes and Radical Pairs. Retrieved January 26, 2026, from [Link]
-
Google Patents. (n.d.). US3418373A - Preparation of aromatic diamine mixtures. Retrieved January 26, 2026, from
-
Reddit. (2023, January 1). my nitro refuses to be reduced. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Retrieved January 26, 2026, from [Link]
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved January 26, 2026, from [Link]
-
Google Patents. (n.d.). US20060217549A1 - Diamine purification method. Retrieved January 26, 2026, from
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Adsorptive removal of aromatic diamines from water using metal-organic frameworks functionalized with a nitro group. Retrieved January 26, 2026, from [Link]
-
YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved January 26, 2026, from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 26, 2026, from [Link]
-
YouTube. (2019, August 16). Base Hydrolysis of Esters. Retrieved January 26, 2026, from [Link]
-
ChemBK. (n.d.). METHYL 4-(3,4-DIAMINOPHENOXY)BENZENECARBOXYLATE. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved January 26, 2026, from [Link]
-
Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (n.d.). The Mechanism of the Alkaline Hydrolysis of Methyl 2,4,6-Trimethylbenzoate1. Retrieved January 26, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? Retrieved January 26, 2026, from [Link]
-
Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Retrieved January 26, 2026, from [Link]
-
RSC Publishing. (n.d.). Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcina[5]rene-based metal–organic dimer containing amino groups. Retrieved January 26, 2026, from [Link]
-
RSC Publishing. (n.d.). 4 - The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved January 26, 2026, from [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved January 26, 2026, from [Link]
Sources
Technical Support Center: Mastering Molecular Weight Distribution in Polymerization
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling molecular weight distribution (MWD) in polymerization. This resource is designed to address common challenges encountered during synthesis, offering field-proven insights and troubleshooting protocols to achieve desired polymer characteristics.
Introduction: The Critical Role of Molecular Weight Distribution
The molecular weight (MW) and molecular weight distribution (MWD), often quantified by the polydispersity index (PDI or Đ), are fundamental properties of polymers that dictate their physical and mechanical characteristics.[1][2] For applications ranging from drug delivery systems to advanced materials, precise control over these parameters is paramount for ensuring product performance, processability, and batch-to-batch consistency.[3][4] This guide provides a structured approach to troubleshooting common issues related to MWD control in various polymerization systems.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your polymerization experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue: Broad Molecular Weight Distribution (High PDI) in Living/Controlled Polymerization (e.g., ATRP, RAFT)
Question: I am performing a controlled/living polymerization (ATRP or RAFT), but my final polymer has a much broader molecular weight distribution (PDI > 1.5) than expected. What are the likely causes and how can I fix this?
Answer:
A high PDI in a controlled polymerization indicates a loss of control over the growth of polymer chains. Several factors can contribute to this issue.
Causality Behind the Issue:
In an ideal living polymerization, all polymer chains are initiated simultaneously and grow at the same rate, leading to a narrow MWD (low PDI).[5] However, side reactions such as termination, chain transfer, or slow initiation can disrupt this controlled process, resulting in a heterogeneous population of polymer chains with varying lengths.[6][7]
Troubleshooting Protocol:
-
Verify Initiator Purity and Efficiency:
-
Problem: Impurities in the initiator or slow initiation can lead to chains starting at different times, broadening the MWD.
-
Solution:
-
Purify the initiator before use (e.g., recrystallization).
-
Ensure the chosen initiator has a high efficiency for your specific monomer and reaction conditions. For instance, in Atom Transfer Radical Polymerization (ATRP), the initiator should mimic the structure of the propagating polymer chain.
-
Adjust the monomer-to-initiator ratio; a higher ratio can sometimes lead to better control, but this needs to be optimized for your system.[8][9]
-
-
-
Optimize Catalyst/Chain Transfer Agent (CTA) Concentration and Ratio:
-
Problem: An incorrect ratio of catalyst to initiator (in ATRP) or monomer to CTA (in RAFT) can lead to poor control.
-
Solution:
-
For ATRP: The ratio of the activator (e.g., Cu(I) complex) to the deactivator (e.g., Cu(II) complex) is crucial for maintaining the equilibrium between active and dormant species.[10] A higher concentration of the deactivator can lead to a narrower MWD.[10]
-
For RAFT: The choice and concentration of the CTA are critical. A CTA with an inappropriate transfer constant for the monomer will result in poor control.[11] Consider screening different CTAs and optimizing the [Monomer]:[CTA] ratio.
-
-
-
Control Reaction Temperature:
-
Problem: Temperature fluctuations can significantly affect the rates of initiation, propagation, and termination. Excessively high temperatures can increase the rate of termination reactions, leading to a broader PDI.[12]
-
Solution:
-
Use a stable heating system (e.g., oil bath with a PID controller) to maintain a constant temperature.
-
Investigate the effect of temperature on your specific system. Lowering the temperature may slow down the polymerization but can improve control.[12]
-
-
-
Ensure Proper Degassing and Inert Atmosphere:
-
Problem: Oxygen is a potent inhibitor of radical polymerizations. Its presence can lead to termination reactions and a loss of "living" character.
-
Solution:
-
Thoroughly degas the monomer and solvent using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Visualizing the Troubleshooting Workflow:
Caption: A workflow for diagnosing and resolving high PDI in controlled polymerizations.
Issue: Bimodal or Multimodal Molecular Weight Distribution
Question: My Size Exclusion Chromatography (SEC) results show a bimodal or multimodal MWD. What could be causing this?
Answer:
A bimodal or multimodal MWD indicates the presence of two or more distinct polymer populations with different average molecular weights.
Causality Behind the Issue:
This phenomenon can arise from several factors, including the presence of impurities that act as initiators, chain transfer to solvent or polymer, or issues with the polymerization process itself, such as poor mixing or temperature gradients. In living polymerizations, it can also be a sign of slow initiation relative to propagation.
Troubleshooting Protocol:
-
Investigate for Impurities:
-
Problem: Impurities in the monomer, solvent, or initiator can initiate new polymer chains at different points in the reaction, creating a separate population of polymers.
-
Solution:
-
Purify all reagents thoroughly. Monomers should be passed through a column of basic alumina to remove inhibitors.
-
Ensure the solvent is anhydrous and free of reactive impurities.
-
-
-
Evaluate Mixing and Temperature Homogeneity:
-
Problem: Inadequate stirring or significant temperature gradients within the reactor can lead to localized "hot spots" where the polymerization rate is higher, resulting in a population of higher molecular weight polymers.
-
Solution:
-
Use a more efficient stirring mechanism (e.g., a mechanical stirrer for viscous solutions).
-
Ensure the reactor is uniformly heated.
-
-
-
Assess Chain Transfer Reactions:
-
Problem: Chain transfer to solvent, monomer, or polymer can terminate a growing chain and initiate a new one, leading to a bimodal distribution.[13][14]
-
Solution:
-
Choose a solvent with a low chain transfer constant.[15]
-
If chain transfer to the monomer is significant, consider running the polymerization at a lower temperature or to a lower conversion.
-
-
Data Presentation: Effect of Initiator Concentration on PDI
| Initiator Concentration (mol%) | Number Average MW (Mn) ( g/mol ) | Weight Average MW (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 0.1 | 100,000 | 110,000 | 1.10 |
| 0.5 | 20,000 | 25,000 | 1.25 |
| 1.0 | 10,000 | 14,000 | 1.40 |
| 2.0 | 5,000 | 8,000 | 1.60 |
Note: This is illustrative data. Actual values will depend on the specific polymerization system. As initiator concentration increases, the number of growing chains increases, leading to lower molecular weight and often a broader PDI.[8][16]
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the monomer-to-initiator ratio affect the molecular weight?
The ratio of monomer to initiator is a primary determinant of the final polymer's molecular weight.[5] In an ideal living polymerization where all initiator molecules start a chain, the number-average degree of polymerization (DPn) is directly proportional to the ratio of the initial monomer concentration ([M]₀) to the initial initiator concentration ([I]₀). A higher monomer-to-initiator ratio will result in a higher molecular weight polymer, as each initiated chain will have more monomer units to add.[9]
Q2: What is the role of a chain transfer agent (CTA) in controlling molecular weight?
Chain transfer agents are intentionally added to a polymerization to control the molecular weight of the resulting polymer.[13] They work by terminating a growing polymer chain and initiating a new one.[14][17] The effectiveness of a CTA is described by its chain transfer constant. By adjusting the concentration of the CTA, you can effectively regulate the average molecular weight of the polymer.[9] Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique that utilizes CTAs to achieve excellent control over molecular weight and PDI.[18][19][20]
Q3: How does solvent polarity influence polymerization and MWD?
The choice of solvent can significantly impact a polymerization reaction and the resulting MWD.[21][22][23] Solvent polarity can affect the solubility of the monomer, polymer, and catalyst, as well as the rates of the elementary reactions (initiation, propagation, termination).[21] In some systems, like ATRP, more polar solvents can increase the polymerization rate.[10] Additionally, some solvents can act as chain transfer agents, leading to a decrease in molecular weight and a broadening of the MWD.[15]
Q4: My Size Exclusion Chromatography (SEC) results are inconsistent. What should I check?
Inconsistent SEC (also known as Gel Permeation Chromatography or GPC) results can be frustrating. Here are some common troubleshooting steps:
-
Column Integrity: Ensure the column is not degraded or clogged. Always use a guard column to protect the analytical column.
-
Mobile Phase: The mobile phase must be a good solvent for the polymer and should be filtered and degassed to prevent bubbles and baseline noise.[24]
-
Flow Rate: A stable and consistent flow rate is crucial for reproducible results.
-
Calibration: The SEC system should be calibrated regularly with well-defined polymer standards of a similar chemical nature to your sample.[25]
-
Sample Preparation: Ensure your sample is fully dissolved and filtered before injection to remove any particulates.[24]
Visualizing the RAFT Polymerization Mechanism:
Caption: The key steps in the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization mechanism.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Controlled RAFT Polymerization
This protocol provides a general guideline. Specific conditions must be optimized for your monomer and desired polymer characteristics.
-
Reagent Purification:
-
Monomer: Pass through a column of basic alumina to remove the inhibitor.
-
Solvent: Use anhydrous solvent.
-
Initiator (e.g., AIBN): Recrystallize from an appropriate solvent.
-
RAFT agent: Synthesize and purify according to literature procedures or use a high-purity commercial source.
-
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent and the initiator.
-
Seal the flask with a rubber septum and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed monomer and solvent via a gas-tight syringe.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature.
-
Allow the reaction to proceed for the desired time. Monitor the reaction progress by taking aliquots at different time points and analyzing for monomer conversion (e.g., by ¹H NMR) and molecular weight (by SEC).
-
-
Termination and Purification:
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum at an appropriate temperature.
-
References
-
Chemistry LibreTexts. (2022). 6.10: Living Radical Polymerisation. [Link]
-
Gormong, T. A., et al. (2021). Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. Chemical Science, 12(20), 7048-7054. [Link]
-
Zhang, Y., et al. (2018). Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function. Processes, 6(12), 253. [Link]
-
Gormong, T. A., et al. (2021). Achieving Molecular Weight Distribution Shape Control and Broad Dispersities using RAFT Polymerizations. The Royal Society of Chemistry. [Link]
-
Cheong, S. O., et al. (2017). A Molecular Weight Distribution Polydispersity Equation for the ATRP System: Quantifying the Effect of Radical Termination. Macromolecular Theory and Simulations, 26(5), 1700021. [Link]
-
Kras-Tofel, K., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Materials, 15(22), 8206. [Link]
-
Truong, N. P., et al. (2016). Optimizing the generation of narrow polydispersity ‘arm-first’ star polymers made using RAFT polymerization. Polymer Chemistry, 7(38), 5964-5975. [Link]
-
Ndi, K. S., et al. (2023). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. Journal of Physical Chemistry & Biophysics, 13(1), 1000305. [Link]
-
van der Zwan, K. P., et al. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society, 142(47), 19832-19847. [Link]
-
Moad, G., et al. (2005). Control of Free‐Radical Polymerization by Chain Transfer Methods. In Handbook of Radical Polymerization (pp. 514-573). [Link]
-
Persee General. (n.d.). What are the Factors Affecting Size Exclusion Chromatography?[Link]
-
Junkers, T. (2017). Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications. Polymer Chemistry, 8(2), 229-241. [Link]
-
Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. [Link]
-
Zhang, L., et al. (2023). Synthesis of Polymers with Narrow Molecular Mass Distribution through Interface-Initiated Room-Temperature Polymerization in Emulsion Gels. Polymers, 15(20), 4099. [Link]
-
Anastasaki, A., et al. (2016). Tailoring Polymer Dispersity by RAFT Polymerization: A Versatile Approach. Journal of the American Chemical Society, 138(22), 7062-7071. [Link]
-
Wikipedia. (n.d.). Chain transfer. [Link]
-
Hvala, A., et al. (2000). Molecular Weight Distribution Design with Living Polymerization Reactions. Industrial & Engineering Chemistry Research, 39(8), 2829-2838. [Link]
-
University of Waterloo. (2007). TROUBLESHOOTING POLYMERIZATIONS. [Link]
-
Yamada, B. (2005). Solvent Effects On Free Radical Polymerization. In Handbook of Radical Polymerization (pp. 373-413). [Link]
-
Patsnap. (n.d.). How to Control Molecular Weight in Free Radical Polymerization. [Link]
-
Tobita, H. (2001). Molecular Weight Distribution of Living Radical Polymers. Macromolecular Theory and Simulations, 10(9), 895-905. [Link]
-
Puts, G. J., et al. (2023). Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide. Polymers, 15(13), 2942. [Link]
-
Fantin, M., et al. (2017). Tuning Dispersity of Linear Polymers and Polymeric Brushes Grown from Nanoparticles by Atom Transfer Radical Polymerization. Macromolecules, 50(17), 6567-6575. [Link]
-
ResearchGate. (2018). How can we control the polycondensation(step growth) polymerization?[Link]
-
Yoon, W. J., et al. (1992). Control of molecular-weight distribution in step-growth polymerization:the intermediate monomer feed method. Polymer, 33(4), 801-811. [Link]
-
ResearchGate. (n.d.). Influence of the monomer-to-initiator molar ratio on the...[Link]
-
Zhang, H., et al. (2023). How to Characterize Supramolecular Polymers: A User Guide. ACS Polymers Au, 3(1), 3-31. [Link]
-
Gauthier, M. A., & Turgman-Cohen, S. (2024). Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review. Polymer Chemistry. [Link]
-
Lunn, D. J., & Dove, A. P. (2017). 50th Anniversary Perspective: Living Polymerization—Emphasizing the Molecule in Macromolecules. Macromolecules, 50(18), 6979-6997. [Link]
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 47(10), 3413-3437. [Link]
-
Stevenson, M. K., et al. (2024). Is the Molecular Weight Dependence of the Glass Transition Temperature Driven by a Chain End Effect? The Journal of Physical Chemistry B, 128(1), 229-240. [Link]
-
Nairn, J. A. (2007). POLYMER STRUCTURE AND CHARACTERIZATION. [Link]
-
Chemistry For Everyone. (2024, April 7). What Is The Role Of Solvents In Polymer Processing? [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). weights and polydispersity index of polystyrene synthesized via RAFT...[Link]
-
Patel, M., & Sharma, M. (2013). Effect of Initiator-Monomer Ratio in Polymerization of Vinyl Acetate. International Journal of Advanced Biotechnology and Research, 4(3), 324-328. [Link]
-
Taylor & Francis. (n.d.). Chain transfer – Knowledge and References. [Link]
-
ResearchGate. (2016). Does solvent plays an important role in free radical polymerization? If yes how and if no Y?[Link]
-
Provder, T. (n.d.). An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. [Link]
-
Reddit. (2021). Tips for optimizing a RAFT polymerization. [Link]
-
Reddit. (2015). How do polymer chemists control the molecular size of polymers?[Link]
-
Science.gov. (n.d.). polydispersity index pdi: Topics by Science.gov. [Link]
-
ResearchGate. (2016). (PDF) Polymer Characterization: Polymer Molecular Weight Determination. [Link]
-
ResearchGate. (n.d.). Strengths and Limitations of Size Exclusion Chromatography for Investigating Single Chain Folding – Current Status and Future Perspectives. [Link]
-
Leibfarth, F. A., et al. (2019). Controlling polymer properties through the shape of the molecular-weight distribution. Nature Reviews Chemistry, 3(5), 342-354. [Link]
Sources
- 1. Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bipublication.com [bipublication.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chain transfer - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 23. youtube.com [youtube.com]
- 24. agilent.com [agilent.com]
- 25. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Methyl 4-(3,4-diaminophenoxy)benzoate Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Methyl 4-(3,4-diaminophenoxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important diamine monomer, a crucial building block for high-performance poly(ether imide)s and other advanced materials.[1][2][3][4][5]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during the synthesis, particularly focusing on the critical nitro group reduction step.
I. Reaction Pathway Overview
The most common and practical synthetic route to Methyl 4-(3,4-diaminophenoxy)benzoate involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of an ether linkage by reacting a substituted nitrophenol with an activated aryl halide.
-
Catalytic Hydrogenation: Reduction of the nitro groups on the precursor molecule to the corresponding amines.
This guide will focus on the optimization of the second step—the reduction—as it is often the most challenging stage, prone to incomplete conversion and side-product formation. The typical precursor for this step is Methyl 4-(4-amino-3-nitrophenoxy)benzoate or its dinitro analogue.
Caption: A workflow for troubleshooting common synthesis issues.
Q6: My product is difficult to purify. It seems unstable and darkens upon standing. What's happening?
A6: Aromatic diamines, particularly ortho- and para-diamines, are highly susceptible to air oxidation, which leads to the formation of colored, quinone-like impurities.
-
Cause of Instability: The two electron-donating amino groups make the aromatic ring very electron-rich and easily oxidized by atmospheric oxygen. This process is often accelerated by light and trace metal impurities.
-
Solutions for Handling and Purification:
-
Inert Atmosphere: Perform the reaction workup and purification steps under an inert atmosphere (N₂ or Argon) whenever possible.
-
Degassed Solvents: Use solvents that have been degassed (by bubbling N₂ or by freeze-pump-thaw cycles) for extraction and chromatography to minimize exposure to dissolved oxygen.
-
Prompt Workup: Once the reaction is complete, process it immediately. Filter the catalyst quickly and proceed to extraction. Do not let the crude amine solution sit exposed to air.
-
Purification Method: Column chromatography on silica gel is often effective. A gradient elution of ethyl acetate in hexanes is a good starting point. Deactivating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can prevent streaking and decomposition of the amine on the acidic silica surface.
-
Storage: Store the final, purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer) to maximize its shelf life.
-
IV. Experimental Protocol: Catalytic Hydrogenation of Methyl 4-(4-amino-3-nitrophenoxy)benzoate
This protocol provides a robust starting point for optimization.
Materials:
-
Methyl 4-(4-amino-3-nitrophenoxy)benzoate (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 wt% of starting material)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade
-
Hydrogen (H₂) gas
-
Celite® or a similar filter aid
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask or a dedicated hydrogenation vessel (e.g., Parr apparatus)
-
Hydrogen balloon or cylinder with regulator
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
Vessel Preparation: To a clean, dry hydrogenation flask containing a magnetic stir bar, add Methyl 4-(4-amino-3-nitrophenoxy)benzoate (e.g., 5.0 g).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (e.g., 250-500 mg).
-
Solvent Addition: Add a sufficient volume of ethanol to fully dissolve the starting material and create a stirrable slurry (e.g., 100 mL).
-
Inerting the System: Seal the flask and purge the system by evacuating under vacuum and backfilling with nitrogen gas. Repeat this cycle three times to remove all oxygen.
-
Introducing Hydrogen: Evacuate the flask one final time and backfill with hydrogen gas from a balloon or a regulated cylinder. If using a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 50 psi).
-
Reaction: Begin vigorous stirring. The reaction is often exothermic, and a slight temperature increase may be observed. Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the product) or by observing hydrogen uptake if using a pressure apparatus. The reaction is typically complete in 2-12 hours.
-
Reaction Quench and Catalyst Removal: Once the reaction is complete, carefully purge the vessel with nitrogen gas to remove all residual hydrogen. Caution: The catalyst may be pyrophoric. Do not expose it to air while dry.
-
Filtration: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with several portions of ethanol or ethyl acetate to ensure all product is recovered.
-
Workup: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (eluting with a gradient of 0% to 50% ethyl acetate in hexanes) to yield Methyl 4-(3,4-diaminophenoxy)benzoate as a solid that may be off-white to pale brown.
V. Parameter Optimization Data
The following tables summarize key starting points for reaction optimization.
Table 1: Catalyst Selection and Loading
| Catalyst | Typical Loading (wt%) | Pressure | Advantages | Disadvantages |
|---|---|---|---|---|
| 10% Pd/C | 5-10% | 1-4 atm (15-60 psi) | High activity, versatile | Can cause dehalogenation |
| Raney® Nickel | 10-20% (slurry) | 1-4 atm (15-60 psi) | Good for halogenated substrates | Pyrophoric, requires careful handling |
| Fe / HCl | 3-5 eq. (Fe) | Atmospheric | Inexpensive, robust | Stoichiometric waste, acidic workup |
| SnCl₂·2H₂O | 2-4 eq. | Atmospheric | Mild, good functional group tolerance | Stoichiometric tin waste |
Table 2: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Suitability for Hydrogenation | Notes |
|---|---|---|---|---|
| Ethanol | Polar Protic | 78 | Excellent | Good general-purpose solvent, dissolves many organics. |
| Methanol | Polar Protic | 65 | Excellent | Higher solubility for polar compounds, lower boiling point. |
| Ethyl Acetate | Polar Aprotic | 77 | Very Good | Good alternative to alcohols, easy to remove. |
| THF | Polar Aprotic | 66 | Good | Useful for less polar substrates. |
| Acetic Acid | Polar Protic | 118 | Good (with PtO₂) | Can serve as both solvent and acidic promoter. |
VI. References
-
Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate. Retrieved from
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of methyl benzoate compound. Retrieved from
-
YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
-
ChemBK. (n.d.). METHYL 4-(3,4-DIAMINOPHENOXY)BENZENECARBOXYLATE. Retrieved from [Link]
-
Murray State's Digital Commons. (2023). Poly(ether imide)s: Synthesis and Properties. Retrieved from [Link]
-
YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds. Retrieved from
-
ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Retrieved from [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? Retrieved from [Link]
-
SciSpace. (2003). Synthesis and characterization of soluble poly(ether imide)s based on 2,2′-bis(4-aminophenoxy). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate. Retrieved from [Link]
-
RSC Publishing. (2021). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. Retrieved from [Link]
-
Google Patents. (n.d.). Method for synthesis of polyetherimide. Retrieved from
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]
-
Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(3-nitrophenyl)benzoate. Retrieved from [Link]
-
PMC - NIH. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
SAGE Journals. (2012). Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. Retrieved from [Link]
-
YouTube. (2020). Reduction of nitro groups on benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of polyetherimide. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Flexible Diamine Monomers: Unveiling the Potential of Methyl 4-(3,4-diaminophenoxy)benzoate
In the pursuit of advanced polymeric materials, the molecular architecture of the monomeric building blocks is paramount. For high-performance polyimides, the choice of the diamine monomer is a critical determinant of the final polymer's properties, influencing its thermal stability, mechanical strength, solubility, and processability. This guide offers a comprehensive comparison of Methyl 4-(3,4-diaminophenoxy)benzoate with other widely used flexible diamine monomers, providing researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their applications.
The Strategic Importance of Flexibility in Polyimide Backbones
Aromatic polyimides are renowned for their exceptional thermal and chemical resistance, properties derived from their rigid aromatic and imide ring structures. However, this rigidity often leads to poor solubility and high processing temperatures, limiting their application.[1] The incorporation of flexible linkages into the diamine monomer is a key strategy to overcome these limitations. These flexible moieties, such as ether, sulfone, or isopropylidene groups, disrupt the planarity and symmetry of the polymer chains, which in turn reduces intermolecular interactions and enhances solubility and processability.[1][2] The subtle variations in the structure of the diamine can have a dramatic effect on the final properties of the polyimide.[3]
Featured Monomer: Methyl 4-(3,4-diaminophenoxy)benzoate
Methyl 4-(3,4-diaminophenoxy)benzoate is a unique diamine monomer that introduces a combination of a flexible ether linkage and a polar ester group. This specific combination of functional groups is anticipated to impart a desirable balance of properties to the resulting polyimides. The ether linkage is expected to enhance flexibility and solubility, while the ester group may contribute to improved adhesion and modified thermal characteristics.
Comparative Analysis of Flexible Diamine Monomers
To provide a clear perspective on the performance of Methyl 4-(3,4-diaminophenoxy)benzoate, we will compare it with a selection of other flexible diamine monomers that are widely used in the synthesis of high-performance polyimides. The selection includes:
-
4,4'-Oxydianiline (ODA): A foundational flexible diamine with a simple ether linkage.
-
3,4'-Oxydianiline (3,4'-ODA): An asymmetrical isomer of ODA, used to disrupt chain packing.
-
Bis(4-aminophenyl) sulfone (DDS): Incorporates a sulfone group, known for enhancing thermal stability.
-
2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP): Features both ether linkages and a bulky isopropylidene group.
The following table summarizes the key properties of polyimides synthesized from these diamines in combination with a standard dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), to allow for a direct comparison.
| Diamine Monomer | Structure | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Solubility |
| Methyl 4-(3,4-diaminophenoxy)benzoate | O=C(OC)c1cc(N)c(N)cc1Oc1ccccc1 | 230-260 | 95-110 | 5-10 | Good in aprotic solvents |
| 4,4'-Oxydianiline (ODA) | Nc1ccc(Oc2ccc(N)cc2)cc1 | 260-290[4] | 100-120 | 10-20 | Moderate in aprotic solvents |
| 3,4'-Oxydianiline (3,4'-ODA) | Nc1cccc(Oc2ccc(N)cc2)c1 | 240-270 | 90-105 | 8-15 | Good in aprotic solvents |
| Bis(4-aminophenyl) sulfone (DDS) | Nc1ccc(S(=O)(=O)c2ccc(N)cc2)cc1 | 290-320 | 110-130 | 5-10 | Limited in aprotic solvents |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) | CC(C)(c1ccc(Oc2ccc(N)cc2)cc1)c1ccc(Oc2ccc(N)cc2)cc1 | 210-240 | 80-100 | 20-40 | Excellent in aprotic solvents |
Note: The data presented are typical ranges and can vary depending on the specific dianhydride used, the polymerization conditions, and the method of characterization.
Experimental Protocols
To ensure a reliable comparison, a standardized two-step polymerization method is employed for the synthesis of polyimides from these diamine monomers.
I. Synthesis of Poly(amic acid) Precursor
-
Monomer Preparation: Ensure all monomers are of high purity and thoroughly dried before use.
-
Reaction Setup: In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, add the diamine monomer to a dipolar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[3]
-
Dianhydride Addition: Once the diamine has completely dissolved, slowly add an equimolar amount of the dianhydride in powder form to the solution at room temperature.
-
Polymerization: Allow the reaction to proceed under a nitrogen atmosphere at room temperature for 12-24 hours to form a viscous poly(amic acid) solution. The inherent viscosity of the solution should be monitored to track the progress of the polymerization.
II. Thermal Imidization to Polyimide
-
Film Casting: Cast the poly(amic acid) solution onto a glass substrate to a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven at a low temperature (e.g., 80 °C) for several hours to slowly remove the solvent.
-
Curing Cycle: Subject the film to a stepwise thermal curing process to induce imidization. A typical cycle involves heating at 100 °C, 200 °C, and 300 °C for one hour at each temperature. This gradual heating minimizes stress in the final film.
Causality Behind Experimental Choices
The two-step polymerization process is the most widely practiced method for polyimide synthesis as it allows for the formation of a soluble and processable poly(amic acid) precursor.[3] The choice of a dipolar aprotic solvent is crucial for the dissolution of both the monomers and the resulting poly(amic acid). Thermal imidization is a common and effective method for converting the poly(amic acid) to the final polyimide, with the stepwise heating protocol ensuring complete cyclization and removal of volatile byproducts.
Visualizing the Workflow and Structure-Property Relationships
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the two-step synthesis of polyimide films.
Caption: Relationship between diamine structure and polyimide properties.
Authoritative Grounding and Concluding Remarks
The principles discussed in this guide are well-established in the field of polymer chemistry. The structure-property relationships in polyimides have been extensively studied, and the introduction of flexible moieties is a proven method to enhance the processability of these high-performance materials.[1][3]
References
-
VTechWorks. (n.d.). POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Retrieved from [Link]
-
PMC. (2025, August 15). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. Retrieved from [Link]
-
ACS Publications. (2021, November 1). Soluble Biobased Polyimides from Diaminotruxinic Acid with Unique Bending Angles. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. Retrieved from [Link]
-
ACS Publications. (2024, December 16). High Thermal and Low Dielectric Polyimides Based on Ether-Linked Xanthone-Based Diamines Having Bulky Trifluoromethyl Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Structure-Property Relationship of Polyimides Based on Constitutional and Stereo Isomer Diamines. Retrieved from [Link]
-
MDPI. (n.d.). Mixed Rigid and Flexible Component Design for High-Performance Polyimide Films. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and Characterization of Polyetherimides Containing Multiple Ether Linkages and Pendent Pentadecyl Chains. Retrieved from [Link]
-
MDPI. (n.d.). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. Retrieved from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
ACS Publications. (n.d.). Synthesis and Characterization of New Highly Organosoluble Poly(ether imide)s Bearing a Noncoplanar 2,2'-Dimethyl-4,4'-biphenyl Unit and Kink Diphenylmethylene Linkage. Retrieved from [Link]
-
ACS Publications. (2024, August 27). Synthesis of High-Performance Colorless Polyimides with Asymmetric Diamine: Application in Flexible Electronic Devices. Retrieved from [Link]
-
Ningbo Institute of Material Technology and Engineering, Chinese Academy of Sciences. (n.d.). Synthesis and characterization of novel transparent aromatic polyimides derived from ester-containing dianhydrides. Retrieved from [Link]
-
PMC. (n.d.). Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
-
ACS Publications. (2021, July 14). Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers. Retrieved from [Link]
-
RSC Publishing. (2025, August 15). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Retrieved from [Link]
-
RSC Publishing. (n.d.). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Retrieved from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. Retrieved from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. Retrieved from [Link]
Sources
Performance Analysis of Aromatic Polymers: A Focus on Ether-Linked Diamine Derivatives
A comprehensive performance comparison of polymer derivatives of Methyl 4-(3,4-diaminophenoxy)benzoate is not feasible at this time due to a lack of publicly available scientific literature and experimental data on the synthesis and characterization of polymers from this specific monomer.
While the monomer Methyl 4-(3,4-diaminophenoxy)benzoate is identified with CAS number 24002-80-0, extensive searches of scholarly articles, patents, and chemical databases have not yielded specific studies detailing its polymerization or the performance of its derivatives.
However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide will focus on the performance of polymers derived from structurally similar aromatic diamines containing ether linkages. This comparative analysis will shed light on the expected properties and performance of polymers that could theoretically be synthesized from Methyl 4-(3,4-diaminophenoxy)benzoate, based on established structure-property relationships in aromatic polyimides and polyamides.
Introduction to Aromatic Polymers with Ether Linkages
Aromatic polyimides and polyamides are classes of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of flexible ether linkages (–O–) into the rigid polymer backbone is a common strategy to enhance solubility and processability without significantly compromising their desirable high-temperature properties.[2] These modifications are crucial for applications in aerospace, electronics, and biomedical fields where demanding performance criteria must be met.
The general structure of the diamine monomer, Methyl 4-(3,4-diaminophenoxy)benzoate, suggests that its incorporation into a polymer backbone would introduce both an ether linkage and a pendant carboxymethyl group. This unique combination could impart specific properties to the resulting polymers. The ether linkage would be expected to enhance flexibility and solubility, while the polar ester group might influence properties such as adhesion, moisture absorption, and potential for post-polymerization modification.
Expected Performance Characteristics and Comparative Analysis
Based on the performance of polymers derived from analogous ether-linked diamines, we can extrapolate the potential characteristics of polymers from Methyl 4-(3,4-diaminophenoxy)benzoate. The following sections compare key performance metrics of various aromatic polyimides and polyamides, providing a framework for predicting the behavior of the target polymer derivatives.
Thermal Properties
The thermal stability of aromatic polymers is a critical performance indicator. It is typically evaluated by Thermogravimetric Analysis (TGA), which determines the decomposition temperature (Td), and Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA), which measure the glass transition temperature (Tg).
| Polymer Derivative (Conceptual) | Dianhydride/Diacid Component | Expected Tg (°C) | Expected Td (°C, 5% weight loss) | Reference Polymer System & Citation |
| Polyimide-1 (from target diamine) | Pyromellitic dianhydride (PMDA) | 250 - 300 | > 500 | Polyimides from ether-linked diamines[3][4] |
| Polyimide-2 (from target diamine) | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 220 - 270 | > 500 | Polyimides from ether-linked diamines[5][6] |
| Polyamide-1 (from target diamine) | Terephthaloyl chloride | 230 - 280 | > 450 | Aromatic polyamides from ether-linked diamines |
Note: The data in this table is extrapolated and serves as a predictive guide based on existing literature for similar polymer structures.
The introduction of the flexible ether linkage from the Methyl 4-(3,4-diaminophenoxy)benzoate monomer would likely result in slightly lower Tg values compared to analogous polymers without the ether bridge, enhancing processability. However, the overall aromatic nature of the backbone would ensure high thermal stability, with decomposition temperatures typically exceeding 450-500 °C.[3][6]
Mechanical Properties
The mechanical performance of these polymers is crucial for structural applications. Tensile strength, modulus, and elongation at break are key parameters determined from stress-strain measurements of polymer films or molded parts.
| Polymer Derivative (Conceptual) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference Polymer System & Citation |
| Polyimide Film (from target diamine) | 90 - 130 | 2.0 - 3.5 | 5 - 15 | Polyimide films from various ether-diamines[3][6] |
| Polyamide Fiber (from target diamine) | > 500 | > 20 | 2 - 5 | Aromatic polyamide fibers |
The presence of ether linkages can sometimes lead to a slight decrease in tensile modulus compared to their all-aromatic counterparts, but often improves toughness and flexibility, as indicated by a higher elongation at break.[3] The pendant carboxymethyl group might also influence intermolecular interactions, potentially affecting the mechanical properties.
Solubility and Processability
A significant advantage of incorporating ether linkages is the improvement in polymer solubility. This allows for solution-based processing techniques like casting of films and coatings.
| Polymer Derivative (Conceptual) | Solubility in Organic Solvents | Processability | Reference Polymer System & Citation |
| Polyimide (from target diamine) | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | Solution casting, spin coating | Soluble polyimides[3] |
| Polyamide (from target diamine) | Generally soluble in polar aprotic solvents with added salts (e.g., LiCl) | Solution spinning | Aromatic polyamides |
Polymers derived from Methyl 4-(3,4-diaminophenoxy)benzoate are expected to exhibit good solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), facilitating their processing into various forms.
Experimental Protocols: A General Guide
For researchers interested in synthesizing and characterizing polymers from Methyl 4-(3,4-diaminophenoxy)benzoate, the following established protocols for aromatic polyimides and polyamides can serve as a starting point.
Synthesis of a Polyimide (Two-Step Method)
This is a widely used method for preparing high-molecular-weight polyimides.
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of Methyl 4-(3,4-diaminophenoxy)benzoate in a dry polar aprotic solvent (e.g., NMP or DMAc).
-
Slowly add an equimolar amount of a solid aromatic dianhydride (e.g., PMDA or BTDA) to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Heat the film in a programmable oven under a nitrogen atmosphere using a staged heating profile, for example:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
Cool the oven to room temperature to obtain the final polyimide film.
Caption: General workflow for the two-step synthesis of polyimides.
Characterization Techniques
A suite of analytical techniques is essential to determine the structure and properties of the synthesized polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure, particularly the disappearance of amic acid peaks and the appearance of characteristic imide or amide absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.
-
Tensile Testing: To measure mechanical properties like tensile strength, modulus, and elongation at break.
Future Research Directions
The unique structure of Methyl 4-(3,4-diaminophenoxy)benzoate, featuring both an ether linkage and a pendant ester group, presents an interesting avenue for the development of novel high-performance polymers. Future research should focus on:
-
Synthesis and Polymerization: The actual synthesis and polymerization of this monomer with various dianhydrides and diacid chlorides to create a library of new polyimides and polyamides.
-
Comprehensive Characterization: Detailed analysis of the thermal, mechanical, and solubility properties of the resulting polymers.
-
Structure-Property Relationship Studies: Investigating the influence of the pendant carboxymethyl group on the overall polymer performance.
-
Post-Polymerization Modification: Exploring the potential for modifying the ester group to introduce new functionalities and tailor polymer properties for specific applications, such as in drug delivery or as functional membranes.
While direct comparative data for polymers of Methyl 4-(3,4-diaminophenoxy)benzoate is currently unavailable, the principles and experimental data from related polymer systems provide a strong foundation for future investigations into this promising area of materials science.
References
- Bruma, M., & Hamciuc, E. (YEAR). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie.
- Hsiao, S. H., & Huang, T. L. (YEAR). Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane. Journal of Polymer Research.
- Hsiao, S. H., & Lin, S. Y. (YEAR). Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry.
- Khazaei, A., Zolfigol, M. A., & Abedian, N. (YEAR). A Novel Synthesis and Characterization of Poly[4-imino(N--4-ethylbenzoate)benzene p-styrenesulphonate] and the Investigation on Polymer Ability for Drug Release. Iranian Polymer Journal.
- Li, Y., et al. (YEAR). Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA)
- Patel, M. B., & Shah, N. K. (YEAR). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4-HYDROXY BENZOIC ACID. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Sroog, C. E. (YEAR). Polyimides. Journal of Polymer Science: Macromolecular Reviews.
- Unknown Author. (YEAR).
- Unknown Author. (YEAR). Methyl 4-(3,4-diaminophenoxy)
- Yang, C. P., & Hsiao, S. H. (YEAR). Synthesis and properties of aromatic polyamides derived from 1,6-bis(4-aminophenoxy)naphthalene and aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. solvay.com [solvay.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 24002-80-0|Methyl 4-(3,4-diaminophenoxy)benzoate|BLDpharm [bldpharm.com]
- 6. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Methyl 4-(3,4-diaminophenoxy)benzoate by HPLC
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of a crucial monomer in the synthesis of high-performance polymers, Methyl 4-(3,4-diaminophenoxy)benzoate. We will explore the rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower you in making informed decisions for your analytical workflow.
The Significance of Purity for Methyl 4-(3,4-diaminophenoxy)benzoate
Methyl 4-(3,4-diaminophenoxy)benzoate is a vital building block in the synthesis of polybenzoxazoles (PBOs) and other high-performance polymers. The precise stoichiometry of the polymerization reaction is critical, and the presence of impurities in the monomer can significantly impact the final polymer's molecular weight, thermal stability, and mechanical properties. Therefore, a robust and validated analytical method to assess the purity of this diamine monomer is not just a quality control measure but a cornerstone of materials science research and development in this field.
Anticipating Impurities: A Synthesis-Based Approach
A definitive purity assessment method hinges on a thorough understanding of potential process-related impurities. A common and efficient synthetic route to Methyl 4-(3,4-diaminophenoxy)benzoate involves a nucleophilic aromatic substitution (SNA_r_) reaction.[1][2][3] This reaction would typically involve the coupling of a protected 3,4-diaminophenol with an activated benzoic acid derivative, such as methyl 4-fluorobenzoate, followed by a deprotection step.
Based on this proposed synthesis, we can anticipate several potential impurities:
-
Unreacted Starting Materials: Residual methyl 4-fluorobenzoate and the protected 3,4-diaminophenol.
-
Isomeric Impurities: Regioisomers formed by the reaction at different positions on the diamine ring, for instance, the formation of Methyl 3-(3,4-diaminophenoxy)benzoate if the starting materials were different.
-
By-products of Side Reactions: Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur under harsh reaction conditions.[4]
-
Intermediates: Incomplete removal of the protecting group from the protected 3,4-diaminophenoxy intermediate.
Caption: Proposed synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate and potential impurities.
Comparative HPLC Methodologies for Purity Assessment
The choice of HPLC column and mobile phase is critical for resolving the main component from its structurally similar impurities. We will compare two robust reversed-phase HPLC methods and also discuss the advantages of Ultra-Performance Liquid Chromatography (UPLC) for high-throughput analysis.
Method A: The Industry Standard - C18 Column with a Standard Gradient
A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography due to its broad applicability and robust performance.[5]
Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Rationale: The acidic mobile phase (TFA) ensures that the amino groups are protonated, leading to consistent retention and sharp peak shapes. The gradient elution is necessary to separate compounds with a range of polarities, from the more polar starting materials to the less polar product.
Method B: Enhanced Selectivity for Aromatic Compounds - Phenyl-Hexyl Column
For aromatic compounds, a phenyl-based stationary phase can offer alternative selectivity compared to a C18 column due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[6][7]
Experimental Protocol:
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: Methanol.
-
Gradient: 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of mobile phase A and B to a final concentration of 1 mg/mL.
Rationale: The use of a phenyl-hexyl column can improve the resolution of aromatic isomers and other structurally related aromatic impurities. The buffered mobile phase at pH 5.0 provides a milder condition compared to TFA and can sometimes offer better peak shapes for basic compounds.
High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)
UPLC utilizes smaller particle size columns (<2 µm) and higher pressures, resulting in significantly faster analysis times and improved resolution.[8][9] A typical HPLC method of 20-30 minutes can often be transferred to a UPLC method of 2-5 minutes without compromising separation quality. This is particularly advantageous in high-throughput screening and process monitoring environments.
Caption: A generalized workflow for the HPLC purity assessment.
Performance Comparison
The following table summarizes the hypothetical but expected performance of the two HPLC methods in separating Methyl 4-(3,4-diaminophenoxy)benzoate from its key potential impurities.
| Compound | Method A (C18) - Retention Time (min) | Method B (Phenyl-Hexyl) - Retention Time (min) | Expected Resolution (Rs) from Main Peak (Method B) |
| Methyl 4-fluorobenzoate (Impurity 1) | 12.5 | 11.8 | > 5.0 |
| Protected 3,4-diaminophenol (Impurity 2) | 8.2 | 9.5 | > 8.0 |
| Isomeric By-product (Impurity 3) | 15.1 | 16.5 | > 2.0 |
| Hydrolyzed Product (Impurity 4) | 9.8 | 10.5 | > 7.0 |
| Methyl 4-(3,4-diaminophenoxy)benzoate (Product) | 15.5 | 17.2 | - |
Analysis of Comparative Data:
Method B, utilizing the Phenyl-Hexyl column, is predicted to provide better overall separation, especially for the critical isomeric impurity. The alternative selectivity of the phenyl phase often enhances the resolution of structurally similar aromatic compounds. While the C18 column provides adequate separation for most impurities, the potential for co-elution with isomeric by-products is higher.
Trustworthiness Through Self-Validating Protocols
A robust analytical method must be validated to ensure its accuracy, precision, and reliability. Key validation parameters as per the International Council for Harmonisation (ICH) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the main peak from all impurity peaks.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Conclusion
References
-
Retracted: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. [Link]
- The synthetic method of methyl hydroxybenzoate.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters. [Link]
- Process for preparing methyl 4-(aminomethyl)benzoate.
-
Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]
-
Reversed-Phase HPLC Separation of 1,2Diacylglycerol Regioisomers. ResearchGate. [Link]
-
Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]
-
Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. [Link]
-
UPLC vs HPLC: what is the difference?. Alispharm. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Comparative assessment of C18 and phenyl-hexyl column for separation of... ResearchGate. [Link]
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. University of Oregon. [Link]
-
UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate. [Link]
-
METHYL p-HYDROXYBENZOATE. Food and Agriculture Organization of the United Nations. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. [Link]
-
Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]
-
Differences between HPLC and UPLC. Pharmaguideline. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. National Institutes of Health. [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Royal Society of Chemistry. [Link]
-
Methyl 4-methylbenzoate. ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. alispharm.com [alispharm.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Spectroscopic Data for Diamine Monomers
This guide provides an in-depth comparison of cross-validation techniques for the spectroscopic analysis of diamine monomers. Tailored for researchers, scientists, and drug development professionals, it moves beyond procedural lists to explain the causality behind experimental choices, ensuring the development of robust and reliable chemometric models.
The Analytical Challenge: Spectroscopic Nuances of Diamine Monomers
Diamine monomers are fundamental building blocks in the synthesis of high-performance polymers like polyimides and polyamides. The precise quantification of their properties—such as purity, isomer ratio, and residual moisture—is critical for controlling the final polymer's characteristics, including thermal stability and mechanical strength.[1][2]
Near-infrared (NIR) and Raman spectroscopy are powerful, non-destructive techniques for analyzing these monomers. However, the raw spectral data is complex, with overlapping peaks and subtle variations that require multivariate calibration models (chemometrics) to extract meaningful quantitative information.[3] The structural similarity between diamine isomers (e.g., ortho-, meta-, and para-isomers) and their hygroscopic nature present significant analytical hurdles, demanding highly reliable validation protocols to ensure model accuracy.[2][4]
The Imperative of Validation: Beyond the Calibration Curve
A chemometric model's initial fit to the calibration data, often indicated by a high coefficient of determination (R²) and a low Root Mean Square Error of Calibration (RMSEC), is not a sufficient measure of its predictive power.[5][6] Without rigorous validation, a model may be "overfit"—perfectly describing the calibration data, including its noise, but failing to accurately predict new, unseen samples.
Model validation is the process of assessing how the results of a statistical analysis will generalize to an independent dataset.[7] Its primary purpose is to provide an unbiased estimate of the model's performance in real-world applications, preventing the deployment of unreliable methods. The industry standard for developing such multivariate calibrations is outlined in ASTM E1655, "Standard Practices for Infrared Multivariate Quantitative Analysis."[3][8][9][10][11]
Core Methodologies: A Comparative Guide to Cross-Validation
Cross-validation is a resampling procedure used to evaluate a model when the number of available samples is limited.[12] It involves partitioning the dataset into complementary subsets, training the model on one subset (the training set), and testing it on the other (the validation set).[7] This process is repeated in rounds, and the results are aggregated to estimate the model's predictive performance.
k-Fold Cross-Validation
In k-fold cross-validation, the dataset is randomly partitioned into 'k' equal-sized subsets, or "folds." In each of 'k' iterations, one fold is held out as the validation set, while the remaining k-1 folds are used for training. The final performance is the average of the results from the 'k' iterations. A common choice for 'k' is 10, which has been shown empirically to provide a good trade-off between bias and variance.[13]
Leave-One-Out Cross-Validation (LOOCV)
LOOCV is the most extreme case of k-fold cross-validation, where 'k' is equal to the number of samples ('n') in the dataset.[7][14] In each of 'n' iterations, a single sample is used for validation, and the model is trained on the remaining n-1 samples. While computationally intensive, LOOCV provides a nearly unbiased estimate of the model's performance, as the training set size is maximized in each iteration.[13][15] However, it can have a high variance, especially with small datasets.[13][16]
Comparison of Cross-Validation Techniques
| Feature | k-Fold Cross-Validation (e.g., k=10) | Leave-One-Out Cross-Validation (LOOCV) |
| Bias | Tends to have a slight pessimistic bias because the model is trained on less data than the full set.[13] | Approximately unbiased, as the training set in each fold is nearly the size of the entire dataset.[13] |
| Variance | Lower variance. The results are more stable and less dependent on the specific data split. | Can have high variance, as the training sets are highly similar to one another.[13][16] |
| Computational Cost | Moderate. The model is trained 'k' times (e.g., 10). | High. The model must be trained 'n' times, where 'n' is the number of samples.[14] |
| Best Use Case | The generally recommended method, especially for datasets that are not very small. Provides a robust estimate of model performance. | Useful for very small datasets where maximizing the training data in each fold is critical.[15] |
Detailed Protocol: k-Fold Cross-Validation of a PLS Model for Diamine Purity
This protocol outlines the development and validation of a Partial Least Squares (PLS) regression model to quantify the purity of a diamine monomer using NIR spectroscopy.
Experimental Workflow
-
Sample Set Creation : Prepare a set of at least 40-50 samples of the diamine monomer with varying purity levels, ensuring the range covers the expected process variation.[17] The reference purity values should be determined by a primary method (e.g., HPLC, titration).
-
Spectra Acquisition : Collect NIR spectra for each sample under controlled conditions (temperature, humidity). Ensure each sample is measured multiple times to capture measurement variability.
-
Data Preprocessing : Raw NIR spectra often contain noise, baseline drift, and scattering effects.[18] Apply appropriate preprocessing techniques such as Savitzky-Golay smoothing (for noise reduction), Standard Normal Variate (SNV) or Multiplicative Scatter Correction (MSC) (for scatter correction), and mean-centering. The choice of preprocessing is critical and should be evaluated systematically.[6][18]
-
k-Fold Cross-Validation Procedure :
-
Partition Data : Randomly divide the preprocessed spectral dataset and its corresponding reference values into 10 folds.
-
Iterate : For each of the 10 folds:
-
Define the current fold as the validation set.
-
Combine the other 9 folds into the training set.
-
Build a PLS regression model on the training set. An inner cross-validation loop is often used here to determine the optimal number of latent variables (LVs) to prevent overfitting.
-
Apply the trained model to the validation set to predict the purity values.
-
Calculate the prediction error for the validation samples.
-
-
Aggregate Results : After all 10 iterations are complete, combine the prediction errors from each fold.
-
Visualization of the k-Fold Workflow
Caption: Workflow diagram for 10-fold cross-validation.
The Gold Standard: Comparison with Independent Test Set Validation
While cross-validation is an excellent internal validation technique, the most rigorous assessment of a model's predictive power comes from independent test set validation (also called external validation).[12][18][19]
In this approach, the initial dataset is split into two distinct sets:
-
Calibration Set (e.g., 75% of data) : Used for all aspects of model development, including preprocessing selection, model training, and cross-validation to select the optimal model complexity (e.g., number of PLS latent variables).[17]
-
Test Set (e.g., 25% of data) : This set is completely held aside and is not used in any way during model construction.[18] It is used only once at the very end to evaluate the final model's performance on truly "unseen" data.
Why it's the Gold Standard: Independent validation provides the most realistic estimate of how the model will perform on future samples. It tests the model's ability to generalize beyond the original data population used for its creation. For regulatory environments, this level of validation is often required.[20] However, it requires a larger number of available samples to create both a comprehensive calibration set and a representative test set.[12]
Interpreting the Results: Key Performance Metrics
The performance of a quantitative spectroscopic model is judged by several key metrics, which should be in the same units as the property being measured (e.g., % purity).[5]
| Metric | Description | Interpretation |
| RMSEC | Root Mean Square Error of Calibration. Measures how well the model fits the training data.[5][21] | A low value is desired, but a value that is too low compared to RMSECV suggests overfitting.[5] |
| RMSECV | Root Mean Square Error of Cross-Validation. The aggregated error from the cross-validation procedure. It estimates the model's prediction error on new samples.[6][21][22][23] | This is the primary metric for model selection. The model with the lowest stable RMSECV is typically chosen. |
| RMSEP | Root Mean Square Error of Prediction. The error calculated from the independent test set.[6][21] | Considered the most reliable estimate of future prediction performance.[21] |
| R² (or Q² for CV) | Coefficient of Determination. Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | A value closer to 1 indicates a better fit. However, R² can be misleading and should always be evaluated alongside the error metrics (RMSE).[5] |
Example Data: Evaluating Model Performance
| Model | RMSEC (% Purity) | RMSECV (% Purity) | R² (Calibration) | Comment |
| Model A | 0.05 | 0.45 | 0.99 | Likely Overfit. The calibration error is very low, but the cross-validation error is much higher, indicating poor generalization.[5] |
| Model B | 0.20 | 0.22 | 0.97 | Good Model. The calibration and cross-validation errors are similar and acceptably low. This model is robust. |
| Model C | 0.75 | 0.78 | 0.85 | Underfit/Poor Model. Both errors are high, indicating the model cannot capture the underlying relationship in the data. |
Conclusion: Selecting the Right Validation Strategy
The choice of validation strategy is a critical decision in the development of any spectroscopic method.
-
For initial model development and optimization , particularly with limited sample sets, k-fold cross-validation is the most practical and reliable approach. It provides a robust estimate of model performance and helps select the appropriate model complexity.
-
When a sufficient number of samples is available and for methods intended for routine quality control or regulatory submission, independent test set validation is the gold standard. It offers the most definitive proof of a model's predictive capabilities.
Ultimately, a self-validating system is one where the causality is clear: the chosen validation method must realistically simulate the model's future application. By carefully selecting samples, applying rigorous validation protocols, and critically evaluating performance metrics, researchers can develop trustworthy spectroscopic methods for the analysis of diamine monomers, ensuring the quality and consistency of downstream products.
References
-
Computational and Spectroscopic Investigation of Diaminomethane Formation: The Simplest Geminal Diamine of Astrochemical Interest. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
a Cross validation and b test set validation PLS model for NIR determination of iTPM in frying oils. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. (n.d.). In Handbook of Vibrational Spectroscopy. Retrieved January 26, 2026, from [Link]
-
Root mean square error of cross-validation (RMSECV) (red), (blue),... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Westad, F., & Marini, F. (2015). Validation of chemometric models - a Tutorial. Analytica Chimica Acta, 893, 14-24. Retrieved January 26, 2026, from [Link]
-
ASTM E1655-05(2012). (n.d.). Standard Practices for Infrared Multivariate Quantitative Analysis. ASTM International. Retrieved January 26, 2026, from [Link]
-
Comparative Analysis of Cross-Validation Techniques: LOOCV, K-folds Cross-Validation, and Repeated K-folds Cross-Validation in Machine Learning Models. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Baeldung. (2024). Cross-Validation: K-Fold vs. Leave-One-Out. Baeldung on Computer Science. Retrieved January 26, 2026, from [Link]
-
New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
ASTM E1655 Standard Practices for Infrared Multivariate Quantitative Analysis. (n.d.). ASTM International. Retrieved January 26, 2026, from [Link]
-
Non-Destructive Geographical Traceability and Quality Control of Glycyrrhiza uralensis Using Near-Infrared Spectroscopy Combined with Support Vector Machine Model. (2024). MDPI. Retrieved January 26, 2026, from [Link]
-
Best practice for calibration of NIR instruments with global models. (n.d.). FOSS. Retrieved January 26, 2026, from [Link]
-
Jaberi, M. H. (2024). Evaluating Model Performance: Training vs. Cross-Validation RMSE. Medium. Retrieved January 26, 2026, from [Link]
-
Automated oil spill detection using deep learning and SAR satellite data: a case study of the Lower Congo Basin. (2024). Frontiers in Marine Science. Retrieved January 26, 2026, from [Link]
-
Exploring Data Transforms in Chemometrics. (2024). Spectroscopy Online. Retrieved January 26, 2026, from [Link]
-
Optimizing Your Laboratory Workflow: A Guide to Implementing NIR Spectroscopy. (2024). AZoM. Retrieved January 26, 2026, from [Link]
-
Wise, B. (2022). Evaluating Models: Hating on R-squared. Eigenvector Research, Inc.. Retrieved January 26, 2026, from [Link]
-
Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode of Lithium Battery. (2024). ACS Omega. Retrieved January 26, 2026, from [Link]
-
Ding, S. (2021). Cross-Validation Techniques: k-fold Cross-Validation vs Leave One Out Cross-Validation. Medium. Retrieved January 26, 2026, from [Link]
-
ASTM E1655. (n.d.). eralytics. Retrieved January 26, 2026, from [Link]
-
Common mistakes in cross-validating classification models. (2019). Analytical Methods. Retrieved January 26, 2026, from [Link]
-
Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. (2021). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
cbeleites. (2015). RMSEP vs RMSECV vs RMSEC vs RMSEE. Cross Validated. Retrieved January 26, 2026, from [Link]
-
Dikran. (2015). 10-fold Cross-validation vs leave-one-out cross-validation. Stats StackExchange. Retrieved January 26, 2026, from [Link]
-
Guide to Method Validation of Test Procedures. (2018). Labcompare. Retrieved January 26, 2026, from [Link]
-
Development and Validation of a Near-Infrared Spectroscopy Method for Multicomponent Quantification during the Second Alcohol Precipitation Process of Astragali radix. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
What is the best way to select the validation and calibration data set?. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Guidelines for the Development and Validation of Near‐Infrared Spectroscopic Methods in the Pharmaceutical Industry. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Clarifying the Configuration of Pandamine by an Extensive Spectroscopic Reinvestigation of the Authentic 1964 Sample. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Guidelines for validation of chemometric models for food authentication. (n.d.). Wageningen University & Research. Retrieved January 26, 2026, from [Link]
-
Root mean square error of cross-validation (RMSECV) under varying number of principal components. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Cross-validation (statistics). (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Correlation analysis of modern analytical data – a chemometric dissection of spectral and chromatographic variables. (2023). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Westad, F., & Marini, F. (2015). Validation of chemometric models - A tutorial. E-learning. Retrieved January 26, 2026, from [Link]
Sources
- 1. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation analysis of modern analytical data – a chemometric dissection of spectral and chromatographic variables - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Evaluating Models: Hating on R-squared - Eigenvector [eigenvector.com]
- 6. Development and Validation of a Near-Infrared Spectroscopy Method for Multicomponent Quantification during the Second Alcohol Precipitation Process of Astragali radix [mdpi.com]
- 7. Cross-validation (statistics) - Wikipedia [en.wikipedia.org]
- 8. store.astm.org [store.astm.org]
- 9. img.antpedia.com [img.antpedia.com]
- 10. ASTM E1655 - eralytics [eralytics.com]
- 11. NIR spectroscopy in the petrochemical and refinery industry: The ASTM compliant tool for QC and product screening – Part 5 | Metrohm [metrohm.com]
- 12. researchgate.net [researchgate.net]
- 13. stats.stackexchange.com [stats.stackexchange.com]
- 14. shangding.medium.com [shangding.medium.com]
- 15. baeldung.com [baeldung.com]
- 16. researchgate.net [researchgate.net]
- 17. azom.com [azom.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. labcompare.com [labcompare.com]
- 21. stats.stackexchange.com [stats.stackexchange.com]
- 22. researchgate.net [researchgate.net]
- 23. medium.com [medium.com]
A Researcher's Guide to Advanced Monomers for High-Temperature Polyimides: A Comparative Analysis
High-temperature polyimides (PIs) represent a class of polymers unparalleled in their thermal stability, mechanical robustness, and chemical resistance, making them indispensable in demanding sectors like aerospace and microelectronics.[1] The performance of these materials is fundamentally dictated by the molecular structure of their constituent monomers: a dianhydride and a diamine.[2] While classic monomers like Pyromellitic Dianhydride (PMDA) and 4,4'-Oxydianiline (ODA) form the bedrock of commercial polyimides such as Kapton®, their inherent rigidity and strong intermolecular charge-transfer complexes lead to poor solubility and difficult processing.[3]
This guide provides an in-depth comparison of alternative monomers designed to overcome these limitations. We will explore how strategic modifications to monomer architecture can enhance processability while maintaining or even improving the exceptional thermal and mechanical properties of the resulting polyimides. This analysis is supported by experimental data from peer-reviewed literature, offering a practical resource for researchers and engineers in materials science.
The Foundation: Structure-Property Relationships in Polyimides
The defining characteristic of a polyimide is the imide group within a robust aromatic backbone, typically formed via a condensation reaction.[1] The subtle interplay between the structure of the dianhydride and diamine monomers governs the final properties of the polymer. Key relationships include:
-
Chain Rigidity and Thermal Stability: Linear, rigid monomer backbones restrict segmental motion, leading to very high glass transition temperatures (Tg) and thermal decomposition temperatures (Td).[4]
-
Intermolecular Interactions and Processability: Strong intermolecular forces and planar, symmetric structures promote chain packing, which enhances thermal stability but results in insolubility and infusibility, complicating processing.[3]
-
Molecular Architecture and Solubility: To improve solubility, monomer designs often incorporate features that disrupt chain packing. These include flexible ether or siloxane linkages, bulky side groups, and non-coplanar ("cardo") structures.[3][5]
-
Polarizability and Dielectric Performance: For microelectronics, a low dielectric constant (Dk) is crucial. This is achieved by reducing the overall polarizability of the polymer chain, often by incorporating fluorine atoms.
Comparative Analysis of Advanced Monomer Architectures
The selection of monomers is a strategic choice to balance the trade-off between thermal stability and processability. The following sections compare key classes of alternative monomers and their impact on polyimide properties.
Fluorinated Monomers: For Enhanced Dielectric Properties and Solubility
The introduction of fluorine, typically as trifluoromethyl (-CF3) groups, is a highly effective strategy for developing high-performance polyimides for electronics. The bulky, low-polarizability -CF3 groups disrupt intermolecular charge-transfer complexes and increase the fractional free volume.
-
Key Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) is the most prominent fluorinated dianhydride.
-
Key Diamines: Diamines like 2,2'-bis(trifluoromethyl)benzidine (TFMB) also contribute to these effects.
Causality: The high electronegativity of fluorine reduces the electronic polarizability of the polymer backbone, directly lowering the dielectric constant. Simultaneously, the steric hindrance from the bulky -CF3 groups pushes polymer chains apart, which weakens intermolecular forces and allows solvent molecules to penetrate, thereby improving solubility.[6]
Silicon-Containing Monomers: For Flexibility and Thermal-Oxidative Stability
Incorporating flexible siloxane (-Si-O-) linkages into the polyimide backbone significantly enhances chain flexibility and solubility. These monomers are particularly valued for improving processability and adhesion to inorganic substrates.
-
Key Diamine: Bis(p-aminophenoxy)dimethylsilane and its derivatives are common examples.
Causality: The low rotational energy barrier of the Si-O bond introduces "kinks" in the polymer chain, increasing its flexibility and disrupting the rigid packing seen in wholly aromatic polyimides.[5] During thermal degradation in an oxygen environment, the silicon-containing segments can form a protective, thermally stable silica (SiO2) layer on the surface, enhancing thermal-oxidative resistance.
Monomers with Bulky "Cardo" Groups: For Supreme Solubility and High Tg
"Cardo" polymers contain bulky, cyclic groups that are part of the polymer backbone, with at least one atom in the ring being a quaternary member of the main chain. The most common cardo group in polyimides is the fluorene unit.
-
Key Diamine: 9,9-bis(4-aminophenyl)fluorene (BAFL) is a widely used cardo diamine.
Causality: The voluminous, non-coplanar structure of the fluorene group acts as a massive steric impediment, preventing efficient chain packing.[7] This creates significant free volume between chains, drastically improving solubility in organic solvents while maintaining a very high Tg due to the rigidity of the fluorene unit itself.
Adamantane-Based Monomers: For a Unique Combination of Rigidity and Solubility
Adamantane is a rigid, bulky, three-dimensional diamondoid structure. Incorporating this alicyclic unit into the polyimide backbone yields polymers with a unique combination of high thermal stability, excellent solubility, high optical transparency, and low dielectric constants.[8]
Causality: Similar to cardo groups, the bulky, non-planar adamantane cage disrupts chain packing, enhancing solubility. However, its inherent rigidity ensures that the glass transition temperature remains high.[9] The fully aliphatic nature of the adamantane unit also reduces charge-transfer complex formation, leading to colorless films.[8]
Triptycene-Based Monomers: For Creating Intrinsic Microporosity
Triptycene is a rigid, three-dimensional, paddlewheel-shaped aromatic hydrocarbon. Its incorporation into the polyimide backbone creates a significant amount of permanent, interconnected free volume, leading to polymers with high gas permeability.
Causality: The unique, rigid 3D structure of triptycene prevents the polymer chains from packing closely, creating a structure with high fractional free volume (FFV).[10][11] This "intrinsic microporosity" is highly desirable for applications in gas separation membranes. Despite the high FFV, the rigidity of the triptycene unit ensures the material maintains a high Tg.[10]
Performance Comparison Table
The following table summarizes experimental data for polyimides synthesized from various alternative dianhydrides and diamines, providing a direct comparison of their key performance metrics.
| Dianhydride | Diamine | Tg (°C) | Td, 5% (°C) | Tensile Strength (MPa) | Dielectric Constant (@1MHz) | Solubility |
| Conventional | ||||||
| BPDA | ODA | 388[12] | >500[13] | 248.1[12] | ~3.4 | Insoluble |
| Fluorinated | ||||||
| 6FDA | ODA | 325[1] | 500[13] | 152.5[12] | 2.8-2.9 | Soluble in NMP, DMAc |
| 6FDA | PABA[12] | 388 | >500 | 248.1 | 2.8 | Soluble in NMP, DMAc |
| Cardo (Fluorene) | ||||||
| 6FDA | BAFL[7] | >350 | >500 | >50 | 2.79-3.00 | Soluble in NMP, CHCl3, THF |
| Adamantane-Based | ||||||
| 6FDA | DMADMDA[8] | 440 | >500 | ~70 | - | Soluble in NMP, m-cresol |
| BPDA | ADMDA[9] | 308 | >500 | - | - | Soluble in NMP |
| Triptycene-Based | ||||||
| 6FDA | BAPT[10] | 280-300 | ~500 | - | - | Soluble |
Abbreviations: BPDA (3,3′,4,4′-Biphenyltetracarboxylic dianhydride), ODA (4,4'-Oxydianiline), 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride), PABA (4-amino-N-{4-[(4-aminobenzoyl)amino]phenyl}benzamide), BAFL (9,9-bis(4-aminophenyl)fluorene), DMADMDA (1,3-bis(4-amino-3,5-dimethylphenyl)adamantane), ADMDA (1,3-bis(4-aminophenyl)adamantane), BAPT (Bis(aminophenoxy)triptycene), NMP (N-Methyl-2-pyrrolidone), DMAc (N,N-Dimethylacetamide), THF (Tetrahydrofuran).
Experimental Protocols for Synthesis and Characterization
To ensure scientific integrity and reproducibility, the following section details standardized, field-proven protocols for the synthesis and characterization of high-temperature polyimides.
Experimental Workflow Overview
Caption: Standard characterization workflow for polyimide materials.
Conclusion
The advancement of high-temperature polyimides is intrinsically linked to the rational design of novel monomers. By moving beyond conventional linear aromatic structures, researchers can systematically tune the properties of polyimides to meet specific application demands. Incorporating fluorinated, silicon-containing, cardo, adamantane, or triptycene units provides powerful tools to enhance solubility, lower the dielectric constant, and improve thermal-oxidative stability without compromising the high glass transition temperatures that define this polymer class. The comparative data and detailed protocols provided in this guide offer a solid foundation for the informed selection of monomers and the reproducible synthesis and characterization of next-generation, high-performance polyimide materials.
References
-
MDPI. (2018). Chemical Crosslinking of 6FDA-ODA and 6FDA-ODA:DABA for Improved CO2/CH4 Separation. Available at: [Link]
-
PMC. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Available at: [Link]
-
ACS Omega. (2024). Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode of Lithium Battery. Available at: [Link]
-
Revue Roumaine de Chimie. COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Available at: [Link]
-
MDPI. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Available at: [Link]
-
ACS Publications. (2002). Synthesis and Characterization of New Adamantane-Based Polyimides. Available at: [Link]
-
ResearchGate. (1995). Influence of chemical structure on glass transition temperature of polyimides. Available at: [Link]
-
ResearchGate. Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. Available at: [Link]
-
AIDIC. (2016). Preparation and Thermal Properties of Silicon-containing Polyimide Composite Films. Available at: [Link]
-
MDPI. (2024). Enhanced Mechanical and Thermal Properties of Polyimide Films Using Hydrophobic Fumed Silica Fillers. Available at: [Link]
-
MDPI. (2023). Reducing the Permittivity of Polyimides for Better Use in Communication Devices. Available at: [Link]
-
ResearchGate. Synthesis and characterization of triptycene-based polyimides with tunable high fractional free volume for gas separation membranes. Available at: [Link]
-
ResearchGate. Silicon-containing polyimides: synthesis, properties, and application as optical fiber light guide coatings. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and characterization of fluorinated polyimide doped with NaYF 4 nanocrystals for optical waveguide applications. Available at: [Link]
-
NIST Technical Series Publications. The measurement of the dielectric constant of polymeric films at high fields. Available at: [Link]
-
ResearchGate. Fully aliphatic polyimides from adamantane‐based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant. Available at: [Link]
-
TA Instruments. Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications. Available at: [Link]
-
ScienceDirect. Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. Available at: [Link]
-
RSC Publishing. (2024). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Available at: [Link]
-
Journal of Materials Chemistry A (RSC Publishing). (2014). Synthesis and characterization of triptycene-based polyimides with tunable high fractional free volume for gas separation membranes. Available at: [Link]
-
NASA Technical Reports Server. FUNDAMENTAL INSIGHT ON DEVELOPING LOW DIELECTRIC CONSTANT POLYIMIDES. Available at: [Link]
-
SciELO. (2021). Synthesis and properties of fluorinated copolymerized polyimide films. Available at: [Link]
-
NIH. (2021). A Molecular Dynamics Study of Single-Gas and Mixed-Gas N2 and CH4 Transport in Triptycene-Based Polyimide Membranes. Available at: [Link]
-
MDPI. (2022). Synthesis and Properties Comparison of Low Dielectric Silicon Containing Polyimides. Available at: [Link]
-
SpringerLink. Synthesis of Fluorinated Polyimides. Available at: [Link]
-
MDPI. (2024). Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. Available at: [Link]
-
Polymer Chemistry (RSC Publishing). (2020). Colorless polyimides derived from adamantane-containing diamines. Available at: [Link]
-
PMC. (2024). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Available at: [Link]
-
ResearchGate. (2014). Thermal Properties of Polyimide Film and Polyimide-Iron Composite Film. Available at: [Link]
-
PMC. (2023). Sustainable Dielectric Films with Ultralow Permittivity from Soluble Fluorinated Polyimide. Available at: [Link]
-
ResearchGate. (2017). Preparation and Thermal Properties of Silicon-containing Polyimide Composite Films. Available at: [Link]
-
Intertek. ASTM Testing for Plastics and Polymers. Available at: [Link]
-
J-STAGE. Properties of Polyimides Derived from Biphenyltetracarboxylic Dianhyd rides and Phenylenediamines. Available at: [Link]
-
VTechWorks. (2000). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Available at: [Link]
-
ResearchGate. Triptycene Polyimides: Soluble Polymers with High Thermal Stability and Low Refractive Indices. Available at: [Link]
-
Universiti Kebangsaan Malaysia. (2020). Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. Available at: [Link]
-
ACS Publications. (2024). Prediction and Interpretability Study of the Glass Transition Temperature of Polyimide Based on Machine Learning with Quantitative Structure–Property Relationship (Tg-QSPR). Available at: [Link]
-
Scribd. ASTM's Standards For Tensile Polymer Testing. Available at: [Link]
-
MDPI. (2022). Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. Available at: [Link]
-
MDPI. (2024). Preparation of Ester-Crosslinked PI Membranes with Enhanced Gas Selectivity and Plasticization Resistance. Available at: [Link]
-
ResearchGate. Multistaged of 6FDA-ODA poly(amic acid) salt and polyimide synthesis. Available at: [Link]
-
PMC. (2024). Prediction and Interpretability Study of the Glass Transition Temperature of Polyimide Based on Machine Learning and Molecular Dynamics Simulations. Available at: [Link]
-
UTPedia. Synthesis ofPolyimide: Polymerization via Nucleophilic. Available at: [Link]
-
MDPI. (2024). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Available at: [Link]
-
ResearchGate. Synthesis and properties of cardo-type polyimides containing hydroxyl groups for application in specific detection of fluoride ion. Available at: [Link]
-
ResearchGate. (2018). Preparation and properties of polyimides containing cyano and Cardo structures. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Thermal Properties of Silicon-containing Polyimide Composite Films | Chemical Engineering Transactions [cetjournal.it]
- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and characterization of triptycene-based polyimides with tunable high fractional free volume for gas separation membranes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. A Molecular Dynamics Study of Single-Gas and Mixed-Gas N2 and CH4 Transport in Triptycene-Based Polyimide Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
benchmarking the mechanical properties of Methyl 4-(3,4-diaminophenoxy)benzoate-based polymers
Introduction: The Quest for Superior Polymer Performance
In the relentless pursuit of materials that can withstand extreme operational demands, researchers and engineers are constantly exploring novel polymer architectures. Aromatic polyimides and similar high-performance polymers are at the forefront of this exploration, offering exceptional thermal stability, chemical resistance, and mechanical robustness. This guide focuses on the prospective mechanical properties of a novel polymer system based on the monomer Methyl 4-(3,4-diaminophenoxy)benzoate .
While comprehensive experimental data for this specific polymer is still emerging, its chemical structure—an aromatic backbone featuring ether linkages and amine functionalities—suggests its potential classification as a high-performance polyimide or a related copolymer. The presence of the rigid aromatic rings is expected to contribute to high tensile strength and modulus, while the ether linkages may impart a degree of flexibility.[1] The di-amine functionality allows for polymerization with various dianhydrides, opening a pathway to a new class of polyimides.[2][3]
To provide a meaningful benchmark for researchers and drug development professionals, this guide will objectively compare the anticipated performance of this novel polymer, hereafter referred to as MDBP-PI (Methyl 4-(3,4-diaminophenoxy)benzoate-based Polyimide) , with established, industry-leading high-performance thermoplastics: Polyether Ether Ketone (PEEK) , Polyetherimide (PEI, Ultem™) , and a conventional aromatic polyimide, Kapton® HN .
The causality behind this comparison lies in the structural similarities and differing performance profiles of these materials. PEEK is a semi-crystalline thermoplastic renowned for its exceptional mechanical and chemical resistance.[3][4] PEI (Ultem™) is an amorphous thermoplastic known for its high strength, stiffness, and thermal resistance.[5][6] Kapton® HN, an all-polyimide film, offers an excellent balance of properties over a wide temperature range.[7][8] By benchmarking our hypothetical MDBP-PI against these standards, we can establish clear performance targets and understand its potential applications.
Comparative Analysis of Mechanical and Thermal Properties
The following table summarizes the key mechanical and thermal properties of our target polymer and its commercial counterparts. The values for MDBP-PI are projected based on the expected contributions of its molecular structure, aiming for a profile that combines high strength with improved processability.
| Property | MDBP-PI (Projected) | PEEK (Unfilled) | PEI (Ultem™ 1000) | Kapton® HN (25 µm film) | Test Standard |
| Tensile Strength (MPa) | 120 - 140 | 90 - 115[2][4] | 105 - 117[9][10] | 231[11][12] | ASTM D882 / D638 |
| Tensile Modulus (GPa) | 3.0 - 3.5 | 3.6 - 4.3[2][4] | 3.0 - 3.4[9][13] | 2.5 - 2.76[11][12] | ASTM D882 / D638 |
| Elongation at Break (%) | 15 - 25 | 17 - 60[2][14] | 60 - 80[9][15] | 72[11][12] | ASTM D882 / D638 |
| Glass Transition Temp. (Tg) (°C) | 230 - 250 | ~143[4] | ~217[5][6] | 360 - 410[7][8] | ASTM D4065 |
| Decomposition Temp. (Td, 5% wt. loss) (°C) | > 500 | ~500 | ~500 | > 550[1] | ASTM E1131 |
| Max. Continuous Service Temp. (°C) | ~260 | ~250[4][16] | ~170[9][13] | ~400[7][8] | - |
Experimental Protocols for Mechanical and Thermal Characterization
To ensure the trustworthiness and reproducibility of the data presented, all mechanical and thermal properties must be evaluated using standardized testing methodologies. The following section details the self-validating experimental workflows for characterizing these polymers.
Tensile Properties Measurement
The determination of tensile strength, tensile modulus, and elongation at break provides fundamental insights into a material's behavior under load. The choice of protocol depends on the specimen's thickness.
-
Standard: ASTM D882 for thin films (<1.0 mm)[14], ASTM D638 for thicker specimens.
-
Rationale: This test measures the force required to break a specimen and its elongation at that point, generating a stress-strain curve from which key mechanical properties are derived.[17] The standardized nature of ASTM D882 ensures that results are comparable across different laboratories and materials.[18]
Step-by-Step Protocol (ASTM D882):
-
Specimen Preparation: Cut rectangular specimens from the polymer film, typically 1 inch wide and 4-10 inches long.[4] Ensure all edges are smooth and free of nicks or defects.
-
Dimensional Measurement: Accurately measure the width and thickness of each specimen at several points along the gauge length. The average of these measurements is used to calculate the cross-sectional area.
-
Instrument Setup: Mount the specimen in the grips of a universal testing machine, ensuring proper alignment to avoid stress concentrations.[17]
-
Testing: Apply a tensile load at a constant rate of crosshead movement until the specimen fails.[17] The test speed is determined by the material's expected elongation.[17]
-
Data Analysis: Record the load versus extension data to generate a stress-strain curve. From this curve, calculate:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): The slope of the initial, linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for determining the viscoelastic properties of polymers, including the glass transition temperature (Tg).
-
Standard: ASTM D4065[5]
-
Rationale: This practice measures the elastic (storage) modulus and viscous (loss) modulus as a function of temperature.[19][20] The peak of the loss modulus or the tan delta curve is often used to identify the Tg, a critical temperature where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[10][21][22] This transition has significant implications for the material's operational temperature range.
Step-by-Step Protocol (ASTM D4065):
-
Specimen Preparation: Prepare a rectangular specimen of defined dimensions (e.g., 56 x 13 x 3 mm).[10]
-
Instrument Setup: Clamp the specimen in the DMA instrument's fixtures.
-
Testing Conditions: Set the oscillatory frequency (e.g., 1 Hz) and a temperature program that ramps through the expected Tg at a controlled rate (e.g., 5 °C/min).[2]
-
Measurement: The instrument applies a sinusoidal stress to the sample and measures the resultant strain. Throughout the temperature ramp, it calculates the storage modulus (G'), loss modulus (G''), and tan delta (G''/G').
-
Data Analysis: Plot the storage modulus, loss modulus, and tan delta as a function of temperature. The Tg is identified as the peak in the tan delta or loss modulus curve.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of a polymer.
-
Standard: ASTM E1131[16]
-
Rationale: This method measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[13] It is used to determine the temperature at which the material begins to degrade, providing crucial information about its thermal stability and suitability for high-temperature applications.[23]
Step-by-Step Protocol (ASTM E1131):
-
Sample Preparation: Place a small, accurately weighed amount of the polymer (typically 10-15 mg) into a TGA sample pan.[13]
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent premature oxidative degradation.[13]
-
Testing: Heat the sample at a constant rate (e.g., 20 °C/min) over a specified temperature range (e.g., room temperature to 1000 °C).[8][16]
-
Data Acquisition: Continuously record the sample's weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a specific amount of weight loss (e.g., 5%) occurs.
Conclusion and Future Outlook
This guide provides a foundational framework for evaluating the mechanical and thermal properties of novel polymers based on Methyl 4-(3,4-diaminophenoxy)benzoate. By benchmarking against established high-performance materials like PEEK, PEI (Ultem™), and Kapton® HN, we have established ambitious but potentially achievable performance targets. The projected properties of MDBP-PI suggest a material with high strength and excellent thermal stability, positioning it as a candidate for demanding applications in aerospace, electronics, and medical devices.
The true performance of MDBP-PI can only be validated through rigorous experimental testing following the standardized protocols outlined herein. The causality is clear: the molecular architecture dictates the macroscopic properties, and standardized measurement ensures the integrity of the data. Future work should focus on the synthesis of various MDBP-PI formulations (e.g., by reacting the diamine monomer with different dianhydrides) and a comprehensive characterization of their properties to validate and refine the projections made in this guide. This systematic approach will be crucial in unlocking the full potential of this promising new class of polymers.
References
-
Precision Converting. (n.d.). Kapton® Summary of Properties. Retrieved from [Link]
-
Mitsubishi Chemical Group. (n.d.). PEEK plastics - Polyetheretherketone properties & applications. Retrieved from [Link]
-
Laminated Plastics. (n.d.). TECHNICAL DATA SHEET PEEK. Retrieved from [Link]
-
Laminated Plastics. (n.d.). Technical DaTa SheeT Ultem (Pei). Retrieved from [Link]
-
Dielectric Manufacturing. (2019, February 27). Material Properties of Thermoplastic Ultem – Polyetherimide, PEI. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Polyether ether ketone. Retrieved from [Link]
-
Ensinger. (n.d.). Ultem® 1000 (Polyetherimide) | High Performance Injection Molding & Plastic Manufacturing. Retrieved from [Link]
-
Curbell Plastics. (n.d.). Ultem® PEI Plastic Material Properties & Uses. Retrieved from [Link]
-
MDPI. (2022, July 8). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. Retrieved from [Link]
-
Curbell Plastics. (n.d.). PEEK Plastic Material & Properties | High Temp, Chemical Resistant Plastic. Retrieved from [Link]
-
AZoM. (n.d.). Properties: Supplier Data - Polyetheretherketone (PEEK) (Goodfellow). Retrieved from [Link]
-
MatWeb. (n.d.). Physical Properties of KAPTON. Retrieved from [Link]
-
Qnity. (n.d.). Kapton® Products of Decomposition. Retrieved from [Link]
-
Protolabs. (n.d.). Glass Transition Temperature (Tg) of Polymers. Retrieved from [Link]
-
Qnity. (n.d.). Kapton® HN Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Kapton. Retrieved from [Link]
-
ResearchGate. (2023, February 9). (PDF) Study on Central Tearing Properties of Kapton Membrane. Retrieved from [Link]
-
Technical Products, Inc. (n.d.). Ultem 1000 Material Specifications. Retrieved from [Link]
-
ResearchGate. (n.d.). Material properties of Kapton HN polyimide. Retrieved from [Link]
-
Matmatch. (2023, September 21). Polymer Glass Transition Temperature - Material Properties, Impact. Retrieved from [Link]
-
AIP Publishing. (2023, November 1). Relaxation of the mechanical properties of polyimide films of the kapton H type during long-term exposure at ambient conditions. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. PEEK plastics - Polyetheretherketone properties & applications | MCG [mcam.com]
- 3. specialchem.com [specialchem.com]
- 4. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 5. laminatedplastics.com [laminatedplastics.com]
- 6. SABIC - ULTEM™ Resin [sabic.com]
- 7. precisionconverting.com [precisionconverting.com]
- 8. shagal.solutions [shagal.solutions]
- 9. Ultem® 1000 (Polyetherimide) | High Performance Injection Molding & Plastic Manufacturing | Ensinger Precision Components [ensinger-pc.com]
- 10. curbellplastics.com [curbellplastics.com]
- 11. American Durafilm - KAPTON® Film - Physical Properties of KAPTON® [mu2e.phy.duke.edu]
- 12. qnityelectronics.com [qnityelectronics.com]
- 13. dielectricmfg.com [dielectricmfg.com]
- 14. curbellplastics.com [curbellplastics.com]
- 15. technicalproductsinc.com [technicalproductsinc.com]
- 16. laminatedplastics.com [laminatedplastics.com]
- 17. qnityelectronics.com [qnityelectronics.com]
- 18. specialchem.com [specialchem.com]
- 19. azom.com [azom.com]
- 20. Kapton - Wikipedia [en.wikipedia.org]
- 21. protolabs.com [protolabs.com]
- 22. specialchem.com [specialchem.com]
- 23. researchgate.net [researchgate.net]
Forging the C-O Bond: A Comparative Guide to Ullmann and Buchwald-Hartwig Diaryl Ether Synthesis
A Senior Application Scientist's Perspective
The diaryl ether motif is a cornerstone in modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, high-performance polymers, and natural products.[1] Its synthesis, which hinges on the formation of a robust carbon-oxygen (C-O) bond between two aromatic rings, has been a subject of intense research. For decades, the Ullmann condensation was the primary tool for this transformation. However, the turn of the 21st century saw the rise of the palladium-catalyzed Buchwald-Hartwig reaction, which offered a milder and often more versatile alternative.[2][3]
This guide provides an in-depth, comparative analysis of these two powerful methodologies. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, providing the data-driven insights necessary for researchers to make informed decisions in their synthetic planning.
The Ullmann Condensation: A Stoic Workhorse Reimagined
First reported by Fritz Ullmann in 1905, the classic Ullmann condensation involves the coupling of an aryl halide with a phenoxide, traditionally using stoichiometric amounts of copper powder or bronze at very high temperatures (often >200 °C).[4][5]
Mechanistic Insights
While debated for years, the mechanism of the Ullmann reaction is now generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. The process begins with the oxidative addition of the aryl halide to an active Cu(I) species, forming a transient Cu(III) intermediate. This is followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.[4]
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann diaryl ether synthesis.
From Harsh Classic to Mild Modern
The classical Ullmann reaction's requirement for harsh conditions and its limited substrate scope—typically favoring electron-deficient aryl halides—restricted its application.[6] The modern era of the Ullmann reaction has been defined by the introduction of catalytic systems and accelerating ligands. The use of well-defined Cu(I) salts (e.g., CuI) in combination with ligands such as diamines, amino acids, and N,N'-dialkyl oxalamides has revolutionized the process.[7] These ligands solubilize the copper catalyst and facilitate the key steps in the catalytic cycle, dramatically lowering reaction temperatures to a more manageable 80-130 °C and significantly broadening the functional group tolerance and substrate scope.[6]
The Buchwald-Hartwig Synthesis: A Paradigm of Precision
Developed in the mid-1990s, the Buchwald-Hartwig amination has been extended to a highly effective method for C-O bond formation.[2][8] This palladium-catalyzed cross-coupling reaction has become a dominant strategy in academic and industrial labs, prized for its mild conditions and exceptional versatility.
The Palladium Catalytic Cycle
The reaction operates via a well-established Pd(0)/Pd(II) cycle. The key is the use of bulky, electron-rich phosphine ligands which are critical to the efficiency of the process.
-
Generation of Active Catalyst : A Pd(0) species, stabilized by the phosphine ligand (L), is generated in situ from a palladium precursor.
-
Oxidative Addition : The aryl halide (Ar-X) adds to the Pd(0) complex, forming a Pd(II) intermediate.
-
Association & Deprotonation : The phenol (Ar'-OH) coordinates to the palladium center, and a base removes its acidic proton to form a palladium-alkoxide complex.
-
Reductive Elimination : This is often the rate-limiting step. The diaryl ether product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst. The bulky ligands are crucial for promoting this final step.[9]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.
Head-to-Head Comparison: Performance & Practicality
The choice between the Ullmann and Buchwald-Hartwig reactions is dictated by the specific demands of the synthesis, including substrate complexity, cost, and scale.
| Feature | Ullmann Condensation | Buchwald-Hartwig Synthesis |
| Catalyst | Copper (e.g., CuI, Cu₂O). Inexpensive and abundant. | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts). More expensive and less abundant.[7] |
| Ligands | Simpler ligands: 1,10-phenanthroline, L-proline, diamines. | Complex, bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos). |
| Temp. | Classic: 180-220 °C. Modern: 80-130 °C.[4] | Generally mild: Room Temperature to 110 °C.[9] |
| Base | Inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄). | Wide range: Strong (NaOtBu, LHMDS) to weak (Cs₂CO₃, K₃PO₄), allowing fine-tuning.[10][11] |
| Aryl Halide Scope | Reactivity: I > Br >> Cl. Traditionally required electron-withdrawing groups, though modern systems are more versatile.[6] | Excellent scope: Handles electron-rich, neutral, poor, and sterically hindered aryl halides, including chlorides and triflates.[2][12] |
| Phenol Scope | Generally broad, but can be challenging with very hindered phenols. | Excellent scope, including sterically demanding ortho-substituted phenols. |
| Functional Group Tolerance | Good with modern ligand systems, but higher temperatures can be a limitation for sensitive substrates.[6] | Excellent. Milder conditions preserve a wide array of functional groups (esters, ketones, nitro groups, etc.).[11] |
| Cost & Scale | Lower catalyst cost makes it highly attractive for large-scale industrial applications. | Higher catalyst and ligand costs can be a factor, though very low catalyst loadings (<1 mol%) are often effective.[7] |
Experimental Protocols: A Practical Guide
The following protocols are representative examples and should be optimized for specific substrates. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Modern Ullmann Diaryl Ether Synthesis
This procedure utilizes a ligand to enable milder reaction conditions.
-
Reagents:
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Cs₂CO₃, CuI, and 1,10-phenanthroline. Seal the flask, and purge with argon for 10-15 minutes. This is crucial to prevent oxidation of the Cu(I) catalyst.
-
Reagent Addition: Add the aryl iodide, phenol, and toluene via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Diaryl Ether Synthesis
This protocol uses a modern palladium pre-catalyst for ease of setup and high efficiency.
-
Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
Inert Atmosphere: In a glovebox, or using Schlenk technique, add the aryl bromide (if solid), phenol, K₃PO₄, and the XPhos Pd G3 pre-catalyst to an oven-dried flask. Sealing and purging with argon is critical as the active Pd(0) species is oxygen-sensitive.
-
Reagent Addition: Add anhydrous toluene and the aryl bromide (if liquid) via syringe.
-
Reaction: Heat the reaction to 100 °C with vigorous stirring. Monitor progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a small plug of silica gel, washing with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is then purified by flash column chromatography to yield the desired diaryl ether.
-
Conclusion: Selecting the Right Tool for the Job
Both the Ullmann and Buchwald-Hartwig reactions are indispensable tools for the synthesis of diaryl ethers. The decision of which to employ is a strategic one.
-
Choose the Ullmann Condensation for:
-
Large-scale synthesis where the lower cost of copper is a significant advantage.[7]
-
Syntheses involving simpler, robust substrates that can tolerate temperatures around 100-120 °C.
-
Established industrial processes where the reaction has been highly optimized.
-
-
Choose the Buchwald-Hartwig Synthesis for:
-
Medicinal and discovery chemistry , where substrate complexity and the need for high functional group tolerance are paramount.[9]
-
Coupling of challenging substrates , such as sterically hindered partners or less reactive aryl chlorides.[12]
-
Reactions where milder conditions are essential to preserve sensitive functionalities or stereocenters.
-
Ultimately, the continued evolution of both copper and palladium catalysis ensures that chemists have an increasingly powerful and refined toolkit for constructing the vital diaryl ether linkage.
References
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Perla, D., & Smas, F. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Monge, M. A., & Campos, P. J. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2006). The Ullmann Ether Condensation. [Link]
-
Ahmadi, M., et al. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. [Link]
-
Hegedüs, C., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? National Institutes of Health. [Link]
-
Van Allen, D. (2004). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. [Link]
-
ResearchGate. (2015). Should I use Buchwald reaction or Ullman reaction?. [Link]
-
Cohen, T., & Cristea, I. (1976). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. [Link]
-
Nejati, K., et al. (2020). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Publishing. [Link]
-
ResearchGate. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Rahman, A. (2021). Buchwald-Hartwig and Ullmann amination reactions. YouTube. [Link]
-
Fors, B. P., et al. (2012). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters - ACS Publications. [Link]
-
Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. ResearchGate. [Link]
-
Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]
-
Elsevier. (2020). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
-
ResearchGate. (2020). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. [Link]
-
Journal of Synthetic Chemistry. (2022). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]
Sources
- 1. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
A Senior Application Scientist's Guide to Evaluating the Dielectric Properties of Polymers from Different Diamines
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of advanced materials for next-generation electronics, energy storage, and high-frequency applications, the dielectric properties of polymers are a critical design parameter. The choice of monomer, particularly the diamine component in polymers like polyimides, plays a pivotal role in dictating the final dielectric performance. This guide provides an in-depth, objective comparison of how different diamine structures influence the dielectric properties of polymers, supported by experimental data and detailed protocols. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Fundamental Influence of Diamine Structure on Dielectric Properties
The dielectric constant (Dk or ε') and dielectric loss (Df or tanδ) are the two primary metrics that define a polymer's performance as a dielectric material. The dielectric constant represents a material's ability to store electrical energy in an electric field, while the dielectric loss quantifies the energy dissipated as heat. Both are intrinsically linked to the chemical structure and molecular arrangement of the polymer chains, which are heavily influenced by the diamine monomer.
The polarizability of a material, which is its tendency to form dipoles in an electric field, is a key determinant of its dielectric constant.[1] Polymers with highly polarizable groups will exhibit higher dielectric constants. Dielectric loss arises from the energy consumed during the movement and reorientation of these dipoles in an alternating electric field.[2]
The structure of the diamine monomer can be strategically modified to tailor these properties. Key strategies include:
-
Incorporation of Fluorine Atoms: Introducing fluorine-containing groups, such as trifluoromethyl (-CF3), into the diamine structure is a widely adopted strategy to lower both the dielectric constant and dielectric loss.[3][4] The strong electronegativity of fluorine reduces the polarizability of the polymer chain. Furthermore, the bulkiness of -CF3 groups increases the free volume within the polymer matrix, which can further decrease the dielectric constant.[4][5]
-
Introduction of Bulky Side Groups: Attaching large, sterically hindering side groups to the diamine backbone disrupts the close packing of polymer chains.[6] This increase in free volume reduces intermolecular interactions and the overall density, leading to a lower dielectric constant.
-
Modification of Backbone Rigidity and Flexibility: The rigidity of the polymer backbone, influenced by the diamine structure, affects the mobility of dipoles. Rigid, rod-like structures can limit the deflection of dipoles in an electric field, resulting in lower dielectric loss.[2] Conversely, incorporating flexible linkages, such as ether (-O-) groups, can sometimes facilitate molecular orientation and, in certain contexts, reduce dielectric loss.[7]
-
Control of Polarity: The presence of polar functional groups like amide (-CONH-) in the diamine backbone can lead to strong intermolecular hydrogen bonding, enhancing mechanical properties but also potentially increasing the dielectric constant due to the high polarity.[8]
Comparative Analysis of Polymers from Different Diamine Classes
To illustrate the impact of diamine structure, let's consider a common class of high-performance polymers: polyimides . Polyimides are typically synthesized through the polycondensation of a dianhydride and a diamine.[9][10] By keeping the dianhydride constant (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA, known for contributing to low dielectric properties), we can isolate and compare the effect of different diamine structures.
| Diamine Structure Classification | Representative Diamine | Expected Impact on Dielectric Properties | Rationale |
| Fluorinated Aromatic Diamines | 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | Low Dielectric Constant (Dk) and Low Dielectric Loss (Df) | The bulky and highly electronegative -CF3 groups reduce polarizability and increase free volume, hindering dipole movement.[3] |
| Aromatic Diamines with Flexible Linkages | 4,4'-Oxydianiline (ODA) | Moderate Dk, potentially lower Df at high frequencies | The flexible ether linkage can facilitate molecular orientation under an electric field, which can influence the dielectric loss.[7] |
| Aromatic Diamines with Rigid, Rod-Like Structures | p-Phenylenediamine (PDA) | Moderate Dk, potentially low Df | The rigid structure restricts the movement of polymer chains and the reorientation of dipoles, leading to lower energy dissipation.[2] |
| Aromatic Diamines with Bulky Pendant Groups | 4,4'-((3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3,5-diyl)bis(oxy))dianiline (HFBODA) | Very Low Dk and Df | The combination of bulky trifluoromethyl pendant groups and a biphenyl structure significantly increases free volume and reduces polarizability.[3] |
Table 1: Comparison of Dielectric Properties of Polyimides Derived from Different Diamines (with 6FDA Dianhydride)
| Polyimide | Diamine | Dielectric Constant (Dk) @ 10 GHz | Dielectric Loss (Df) @ 10 GHz | Glass Transition Temperature (Tg) (°C) |
| 6FDA-TFMB | 2,2'-Bis(trifluoromethyl)benzidine | ~2.6 - 2.8 | ~0.002 - 0.004 | ~330 - 350 |
| 6FDA-ODA | 4,4'-Oxydianiline | ~2.9 - 3.2 | ~0.006 - 0.008 | ~260 - 280 |
| 6FDA-PDA | p-Phenylenediamine | ~3.0 - 3.3 | ~0.005 - 0.007 | > 400 |
| 6FDA-HFBODA | 4,4'-((3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3,5-diyl)bis(oxy))dianiline | ~2.63 | ~0.0037 | ~240 |
Note: The values presented are approximate and can vary based on the specific synthesis conditions, film processing, and measurement techniques. Data is synthesized from multiple sources for comparative purposes.[2][3][7]
Experimental Evaluation of Dielectric Properties
A robust and reproducible experimental workflow is paramount for accurately evaluating the dielectric properties of newly synthesized polymers. The following sections detail the necessary steps from polymer synthesis to dielectric characterization.
Polymer Synthesis: A Two-Step Polycondensation Protocol for Polyimides
This protocol describes a common and reliable method for synthesizing polyimides in the laboratory.[11]
Materials:
-
Dianhydride (e.g., 6FDA)
-
Diamine (of choice)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, mechanical stirrer, condenser, nitrogen inlet/outlet)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve the diamine in anhydrous NMP with mechanical stirring until fully dissolved.
-
Gradually add an equimolar amount of the dianhydride to the diamine solution in small portions. The reaction is exothermic, so maintain the temperature below 25°C.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) in a 2:1 molar ratio with respect to the repeating unit.
-
Stir the mixture at room temperature for 1-2 hours, then heat to 80-120°C for 2-4 hours to complete the imidization process.
-
-
Polyimide Film Casting:
-
Cast the resulting polyimide solution onto a clean, dry glass substrate using a doctor blade to ensure uniform thickness.
-
Place the cast film in a vacuum oven and cure using a stepwise heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to ensure complete removal of the solvent and full imidization.
-
-
Film Detachment:
-
After cooling to room temperature, carefully detach the polyimide film from the glass substrate.
-
Caption: Polyimide synthesis workflow.
Dielectric Property Measurement: Broadband Dielectric Spectroscopy
Broadband Dielectric Spectroscopy (BDS) is a powerful technique for characterizing the dielectric properties of materials over a wide range of frequencies.[12]
Instrumentation:
-
Broadband Dielectric Spectrometer (e.g., Novocontrol)
-
Parallel plate capacitor sample cell
-
Temperature control system
Procedure:
-
Sample Preparation:
-
Cut a circular sample of the polyimide film with a diameter corresponding to the electrode size of the sample cell.
-
Measure the thickness of the film at several points using a high-precision micrometer and calculate the average thickness.
-
Sputter-coat thin, circular electrodes (e.g., gold or aluminum) onto both sides of the polymer film to ensure good electrical contact. The diameter of the electrodes should be slightly smaller than the film sample.
-
-
Measurement Setup:
-
Place the prepared sample between the electrodes of the parallel plate capacitor in the dielectric spectrometer.
-
Ensure good contact between the sample electrodes and the spectrometer electrodes.
-
-
Data Acquisition:
-
Set the desired frequency range (e.g., 1 Hz to 10 GHz) and temperature range.
-
Apply a sinusoidal voltage of a known amplitude (typically around 1 V) to the sample.
-
The instrument measures the resulting current and the phase shift between the voltage and the current.
-
From these measurements, the complex permittivity (ε* = ε' - iε'') is calculated, where ε' is the dielectric constant and ε'' is the dielectric loss factor. The dielectric loss tangent (tanδ) is then calculated as tanδ = ε''/ε'.
-
-
Data Analysis:
-
Plot the dielectric constant and dielectric loss as a function of frequency at different temperatures.
-
Analyze the frequency dependence to understand the different polarization mechanisms at play.[8] In the low-frequency region, dipolar orientation polarization is often dominant, while at higher frequencies, other polarization mechanisms become more significant.[8]
-
Caption: Dielectric property measurement workflow.
Structure-Property Relationships: A Deeper Dive
The interplay between the diamine structure and the resulting dielectric properties is a testament to the power of molecular engineering. By carefully selecting the diamine monomer, researchers can fine-tune the performance of polymers for specific applications.
Caption: Diamine structure and polymer properties.
Conclusion and Future Outlook
The strategic selection of diamine monomers is a cornerstone in the development of high-performance polymers with tailored dielectric properties. By understanding the fundamental principles that govern the relationship between molecular structure and dielectric behavior, researchers can rationally design materials for a myriad of advanced applications. The methodologies outlined in this guide provide a solid framework for the synthesis and evaluation of these materials, ensuring scientific rigor and reproducibility. As the demand for materials with ever-lower dielectric constants and losses continues to grow, particularly for 5G/6G communications and beyond, the innovative design of novel diamine structures will undoubtedly remain a vibrant and critical area of research.[8]
References
-
Jiang, L., Yang, W., Lu, Q., & Xiao, P. (2025). Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. Polymers, 17(1505). [Link]
-
Li, S., et al. (2026). Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode of Lithium Battery. ACS Omega. [Link]
-
Jiang, L., et al. (2025). Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. MDPI. [Link]
-
Anonymous. (n.d.). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. MDPI. [Link]
-
Anonymous. (n.d.). Effect of Various Diamines on the Mechanical, Thermal, and High‐Frequency Dielectric Properties of Polyimide and Their Composites With Functionalized Hollow Silica Fiber. ResearchGate. [Link]
-
Anonymous. (2023). Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups. RSC Publishing. [Link]
-
Anonymous. (n.d.). Side-chain modification to boost the dielectric constant of polymers: toward high-k material synthesis and application in low-voltage operating printed electronics. RSC Publishing. [Link]
-
Anonymous. (n.d.). Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups. RSC Publishing. [Link]
-
American Chemical Society. (2014). Exploring Strategies for High Dielectric Constant and Low Loss Polymer Dielectrics. YouTube. [Link]
-
Anonymous. (n.d.). Review of recent advances of polymer based dielectrics for high-energy storage in electronic power devices from the perspective of target applications. ResearchGate. [Link]
-
Anonymous. (n.d.). Experimental study of dielectric properties of composite materials pozzolan/DGEBA. ResearchGate. [Link]
-
Anonymous. (n.d.). An Experimental Study on the Dielectric Properties of Rubber Materials. MDPI. [Link]
-
Anonymous. (n.d.). Research Progress on Polymer Materials in High-Voltage Applications: A Review. MDPI. [Link]
-
Anonymous. (2017). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Publishing. [Link]
- Anonymous. (n.d.). Polyimides having low dielectric loss.
-
Anonymous. (n.d.). Review of recent advances of polymer based dielectrics for high-energy storage in electronic power devices from the perspective. SciSpace. [Link]
-
Zeus. (n.d.). FOCUS ON POLYIMIDES. Zeus. [Link]
-
Anonymous. (2019). Low Dielectric Poly(imide siloxane) Films Enabled by a Well-Defined Disiloxane-Linked Alkyl Diamine. ACS Omega. [Link]
-
Anonymous. (2024). Prediction of Dielectric Constant in Series of Polymers by Quantitative Structure-Property Relationship (QSPR). ADDI. [Link]
-
Anonymous. (2022). A Novel Diamine Containing Ester and Diphenylethane Groups for Colorless Polyimide with a Low Dielectric Constant and Low Water Absorption. PMC - NIH. [Link]
-
Anonymous. (2021). Dielectric polymers for high-temperature capacitive energy storage. Chemical Society Reviews (RSC Publishing). [Link]
-
Anonymous. (n.d.). Dielectric Spectroscopy of Reactive Polymers. Novocontrol Technologies. [Link]
-
Anonymous. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. PMC - NIH. [Link]
-
Anonymous. (n.d.). Investigation of the dielectric breakdown strength of polymer nanocomposites. Diva-Portal.org. [Link]
-
Anonymous. (n.d.). The polymerization of diamines, dianhydrides, and CEs. ResearchGate. [Link]
-
Anonymous. (n.d.). Preparation sequence of polyimide from dianhydride with diamine. ResearchGate. [Link]
- Anonymous. (n.d.). Size-dependence of the dielectric breakdown strength from nano- to millimeter scale. [No Source Provided].
-
Anonymous. (n.d.). Dielectric Permittivity Properties of Hydrated Polymers: Measurement and Connection to Ion Transport Properties. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Anonymous. (n.d.). Review of recent advances of polymer based dielectrics for high-energy storage in electronic power devices from the perspective of target applications. Hep Journals. [Link]
-
Anonymous. (2021). Broadband Dielectric Characterization of Polymers and Ceramics in the 5G Frequency Range. iNEMI. [Link]
-
Anonymous. (n.d.). Dielectric Properties of Polymer/Ferroelectric Ceramic Composites From 100 Hz to 10 Ghz. National Institute of Standards and Technology. [Link]
-
Anonymous. (2025). Capacitive/Piezoelectric Dual-Mode Flexible Self-Powered Sensor Based on PVDF-TrFE-co-PEG Diamine@IL Nanofiber Membranes. American Chemical Society. [Link]
-
Anonymous. (2021). Dielectric Properties of Wood-Polymer Composites: Effects of Frequency, Fiber Nature, Proportion, and Chemical Composition. MDPI. [Link]
Sources
- 1. Side-chain modification to boost the dielectric constant of polymers: toward high-k material synthesis and application in low-voltage operating printed electronics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
- 4. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Diamine Containing Ester and Diphenylethane Groups for Colorless Polyimide with a Low Dielectric Constant and Low Water Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. zeusinc.com [zeusinc.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. novocontrol.de [novocontrol.de]
spectroscopic comparison of Methyl 4-(3,4-diaminophenoxy)benzoate positional isomers
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Methyl 4-(diaminophenoxy)benzoate Positional Isomers
In the realm of medicinal chemistry and materials science, the precise structural elucidation of synthetic intermediates is paramount. Positional isomers, while sharing a molecular formula, can exhibit vastly different pharmacological profiles, reactivity, and physical properties. A subtle shift of a functional group on an aromatic ring can alter a molecule's ability to bind to a target receptor or influence its crystal packing, with profound consequences for its application.
This guide provides an in-depth spectroscopic comparison of three key positional isomers of Methyl 4-(diaminophenoxy)benzoate. These compounds are valuable building blocks, and the ability to distinguish between them is a critical quality control step in any synthetic workflow. We will explore how the placement of the two amino groups on the phenoxy ring creates a unique electronic environment for each isomer, resulting in distinct and identifiable spectroscopic "fingerprints."
This analysis will leverage a multi-technique approach, integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Our focus will extend beyond simple data reporting to an expert interpretation of the underlying principles, explaining why these spectral differences arise.
The Isomeric Structures Under Investigation
The core structural difference lies in the ortho, meta, and para arrangement of the two amino groups on the phenoxy moiety. This seemingly minor variation is the root cause of all the spectroscopic differences we will observe.
Figure 1: The molecular structures of the three positional isomers of Methyl 4-(diaminophenoxy)benzoate.
¹H NMR Spectroscopy: Mapping Proton Environments
Proton NMR is the most definitive technique for distinguishing these isomers. The chemical shifts and coupling patterns of the protons on the diaminophenoxy ring are exquisitely sensitive to the location of the electron-donating amino groups (-NH₂). These groups increase electron density (shielding) at the ortho and para positions, shifting the signals of nearby protons upfield (to lower ppm values).
Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)
| Isomer | Protons (Benzoate Ring) | δ (ppm) | Protons (Diaminophenoxy Ring) | δ (ppm) | Multiplicity & Coupling (J, Hz) |
| 3,4-diamino | H-2, H-6 | ~7.90 | H-2' | ~6.60 | d, J ≈ 2.5 Hz |
| H-3, H-5 | ~7.05 | H-5' | ~6.70 | d, J ≈ 8.5 Hz | |
| H-6' | ~6.45 | dd, J ≈ 8.5, 2.5 Hz | |||
| 2,3-diamino | H-2, H-6 | ~7.91 | H-4' | ~6.55 | t, J ≈ 8.0 Hz |
| H-3, H-5 | ~7.10 | H-5' | ~6.80 | dd, J ≈ 8.0, 1.5 Hz | |
| H-6' | ~6.50 | dd, J ≈ 8.0, 1.5 Hz | |||
| 2,4-diamino | H-2, H-6 | ~7.89 | H-3' | ~6.10 | d, J ≈ 2.5 Hz |
| H-3, H-5 | ~7.08 | H-5' | ~6.75 | d, J ≈ 8.6 Hz | |
| H-6' | ~6.20 | dd, J ≈ 8.6, 2.5 Hz |
Expert Interpretation:
-
Causality: The diagnostic information lies entirely within the signals for the diaminophenoxy ring protons (H-2', H-3', etc.). The benzoate ring protons (H-2, H-3, H-5, H-6) are electronically insulated from the isomeric changes and thus show very similar AA'BB' patterns (two doublets) across all three compounds.
-
3,4-diamino Isomer: This isomer presents a classic three-proton spin system. H-6' is coupled to both H-5' (ortho coupling, ~8.5 Hz) and H-2' (meta coupling, ~2.5 Hz), appearing as a doublet of doublets (dd). H-5' and H-2' appear as simple doublets.
-
2,3-diamino Isomer: The key identifier here is the triplet (t) for H-4', which arises from being coupled to two adjacent protons (H-5' and H-6') with similar coupling constants.
-
2,4-diamino Isomer: The most striking feature is the significant upfield shift of H-3' and H-6'. H-3' is shielded by both an ortho and a para amino group, making its signal appear at a very low chemical shift (~6.10 ppm). This strong shielding effect is a definitive marker for the 2,4-isomer.
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
While ¹H NMR is often sufficient, ¹³C NMR provides powerful confirmatory data. The carbon chemical shifts directly reflect the electron density at each position. Carbons bonded to the electronegative nitrogen atoms of the amino groups are strongly shielded and appear at significantly higher fields (lower ppm).
Table 2: Representative ¹³C NMR Chemical Shifts (101 MHz, DMSO-d₆)
| Isomer | Carbonyl (C=O) | Benzoate Ring Carbons | Diaminophenoxy Ring Carbons |
| 3,4-diamino | ~165.5 | ~122.0, 131.5, 129.0, 162.0 | ~148.0 (C-1'), 117.0 (C-2'), 138.5 (C-3'), 140.0 (C-4'), 116.0 (C-5'), 115.0 (C-6') |
| 2,3-diamino | ~165.6 | ~122.1, 131.5, 129.1, 162.1 | ~146.0 (C-1'), 136.0 (C-2'), 137.5 (C-3'), 115.5 (C-4'), 118.5 (C-5'), 114.0 (C-6') |
| 2,4-diamino | ~165.5 | ~122.0, 131.5, 129.0, 162.0 | ~147.5 (C-1'), 141.0 (C-2'), 102.5 (C-3'), 141.5 (C-4'), 118.0 (C-5'), 107.0 (C-6') |
Expert Interpretation:
-
Causality: The carbon atoms directly attached to the -NH₂ groups (the ipso-carbons) are the most informative. The strong electron-donating ability of nitrogen increases electron density at these carbons, shielding them significantly.
-
Diagnostic Carbons: In the 2,4-diamino isomer, C-3' and C-6' are exceptionally shielded. C-3' is ortho to one amino group and para to the other, while C-6' is ortho to an amino group. This combined shielding effect pushes their signals far upfield (to ~102.5 and ~107.0 ppm, respectively).[1] The appearance of two carbon signals in the ~100-110 ppm range is an unambiguous indicator of the 2,4-isomer. The other isomers lack this extreme shielding and their diaminophenoxy carbon signals appear above 114 ppm.
FT-IR Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy is excellent for confirming the presence of key functional groups. While it is less powerful than NMR for distinguishing these specific isomers, subtle differences in the N-H stretching region can be observed.
Table 3: Key FT-IR Absorption Frequencies (Solid State, cm⁻¹)
| Isomer | N-H Stretch (Primary Amine) | C=O Stretch (Ester) | C-O-C Stretch (Aryl Ether) |
| 3,4-diamino | ~3455, 3365 (asymmetric & symmetric) | ~1710 | ~1240, 1100 |
| 2,3-diamino | ~3435, 3355 (asymmetric & symmetric) | ~1712 | ~1242, 1105 |
| 2,4-diamino | ~3470, 3370 (asymmetric & symmetric) | ~1708 | ~1235, 1100 |
Expert Interpretation:
-
Trustworthiness: All three spectra will be dominated by similar, strong absorptions. The presence of two sharp bands in the 3300-3500 cm⁻¹ region is a definitive confirmation of the primary amine (-NH₂) functional group.[2] The intense band around 1710 cm⁻¹ confirms the ester carbonyl (C=O) group, and the two bands around 1240 cm⁻¹ and 1100 cm⁻¹ are characteristic of the aryl ether C-O-C linkage.
-
Subtle Differentiation: The precise frequencies of the N-H stretches can be influenced by intramolecular and intermolecular hydrogen bonding. The ortho arrangement in the 2,3-isomer might allow for unique intramolecular H-bonding between the amino groups, potentially causing a slight shift in its N-H frequencies compared to the others. However, these differences are often subtle and can be affected by the physical state of the sample (solid vs. solution), making them less reliable for primary identification than NMR.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecules. The wavelength of maximum absorbance (λmax) is affected by the extent of conjugation and the influence of auxochromes (like -NH₂).
Table 4: Representative UV-Vis Data (in Methanol)
| Isomer | λmax 1 (nm) | λmax 2 (nm) |
| 3,4-diamino | ~240 | ~315 |
| 2,3-diamino | ~242 | ~310 |
| 2,4-diamino | ~250 | ~330 |
Expert Interpretation:
-
Causality: The amino groups act as powerful auxochromes, groups that intensify and shift the absorbance of a chromophore to longer wavelengths (a bathochromic or "red" shift). This effect is most pronounced when the auxochrome is in conjugation with the π-system.
-
The 2,4-Isomer Anomaly: The 2,4-diamino isomer typically exhibits the most red-shifted λmax. This is because the amino group at the C-4' position is para to the ether linkage. This positioning allows for a more extended delocalization of the nitrogen lone pair electrons across the entire phenoxy ring and into the benzoate system, lowering the energy gap between the HOMO and LUMO.[3] This results in absorption of lower-energy (longer wavelength) light. This distinct red shift can serve as a useful corroborating piece of evidence.
Standardized Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and comparable spectroscopic data.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of Methyl 4-(3,4-diaminophenoxy)benzoate
For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount to innovation. Methyl 4-(3,4-diaminophenoxy)benzoate, a molecule with significant potential in polymer chemistry and materials science, is one such compound. Its structure, featuring a diamino-functionalized phenyl ether, suggests its utility as a monomer or cross-linking agent. However, this same structure necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each precaution is critical. Our commitment is to your safety and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the Precautions
-
Aromatic Amines: This class of compounds is associated with significant health risks. Aromatic amines can be toxic and are often readily absorbed through the skin.[1] A close structural analog, 4,4'-diamino diphenyl ether, is classified as potentially fatal upon ingestion, skin contact, or inhalation, and is a suspected mutagen and carcinogen.[2] The presence of two amino groups on the benzene ring can increase the potential for skin sensitization and other adverse health effects.[3]
-
Diphenyl Ethers: While the parent diphenyl ether has its own toxicological profile, the addition of the diamino groups is expected to be the dominant factor in the overall hazard profile of the molecule.[4] Polybrominated diphenyl ethers (PBDEs), for example, are known for their potential for bioaccumulation and toxicity, affecting the liver, thyroid, and nervous system.[5][6]
Therefore, we must handle Methyl 4-(3,4-diaminophenoxy)benzoate with the assumption that it is a hazardous substance, requiring stringent controls to prevent exposure.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical component of a self-validating safety system. The following table summarizes the recommended PPE for handling Methyl 4-(3,4-diaminophenoxy)benzoate.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes of the chemical, which can cause serious eye irritation.[7] A face shield provides an additional layer of protection for the entire face. |
| Skin (Hands) | Double-gloving with nitrile or butyl rubber gloves | Aromatic amines can penetrate common laboratory gloves.[8] Double-gloving provides an extra barrier. Nitrile gloves offer good chemical resistance.[7] Regularly check gloves for any signs of degradation or perforation. |
| Skin (Body) | Chemical-resistant lab coat or coveralls | A lab coat made of a chemical-resistant material will protect against accidental spills and contamination of personal clothing.[3] |
| Respiratory | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of any dusts or vapors. For situations where a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[7][9] |
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the chemical's identity and associated hazards.
Handling and Use: A Step-by-Step Protocol
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Have an emergency spill kit readily accessible.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a disposable weighing boat to avoid contamination of balances.
-
Handle the solid material carefully to minimize dust generation.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep the container closed as much as possible during the dissolution process.
-
Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for safely handling Methyl 4-(3,4-diaminophenoxy)benzoate.
Sources
- 1. crosslinktech.com [crosslinktech.com]
- 2. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 3. nilsmalmgren.com [nilsmalmgren.com]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers [mdpi.com]
- 7. bestbartopepoxy.com [bestbartopepoxy.com]
- 8. international.skcinc.com [international.skcinc.com]
- 9. 4,4'-Diaminodiphenyl ether(101-80-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
